molecular formula C8H7N3 B7771948 N'-Cyanobenzenecarboximidamide CAS No. 2170486-29-8

N'-Cyanobenzenecarboximidamide

Cat. No.: B7771948
CAS No.: 2170486-29-8
M. Wt: 145.16 g/mol
InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N
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Description

N'-Cyanobenzenecarboximidamide (CAS 17513-09-6) is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . This compound features a benzenecarboximidamide core substituted with a cyano group, and its structure is characterized by isomers, with the (Z)-amidoxime form typically being the most energetically stable and dominant configuration . In scientific research, compounds within the amidoxime class have gained significant interest for their diverse biological activities. A prominent area of investigation is their role as precursors for nitric oxide (NO) release . The oxidation of amidoximes, which can be catalyzed by enzymes such as cytochrome P450 (CYP450), results in the generation of nitric oxide alongside corresponding amides or nitriles . Given that nitric oxide is a critical signaling molecule in the human body involved in processes like blood pressure regulation, neurotransmission, and immunomodulation, N'-Cyanobenzenecarboximidamide and its derivatives serve as valuable exogenous sources for studying NO-related pathways, especially in models of diseases like diabetes or hypertension where natural NO synthesis may be impaired . Furthermore, amidoxime-containing compounds have been studied for their positive chronotropic and inotropic effects on cardiac and vascular tissues, indicating potential applications in cardiovascular research . The amidoxime functional group is also recognized as a bioisostere for carboxylic acids, making it a versatile building block in medicinal chemistry for the design and development of new drug candidates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFJQWVHWGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297065
Record name N'-Cyanobenzenecarboximidamide
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170486-29-8, 17513-09-6
Record name [C(Z)]-N′-Cyanobenzenecarboximidamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS000737740
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Record name N'-Cyanobenzenecarboximidamide
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Foundational & Exploratory

N'-Cyanobenzenecarboximidamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N'-Cyanobenzenecarboximidamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

N'-Cyanobenzenecarboximidamide, a unique chemical entity featuring a blend of nitrile and imidamide functionalities, stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical identity, logical synthetic pathways, and robust characterization methodologies. We delve into the mechanistic underpinnings of its synthesis and explore its potential as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their work.

Core Chemical Identity: Nomenclature and Structural Attributes

Understanding the fundamental properties of a molecule is the bedrock of its application. N'-Cyanobenzenecarboximidamide is a specific constitutional isomer that requires precise identification to distinguish it from related structures.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is N'-Cyanobenzenecarboximidamide . In literature and chemical databases, it is also commonly referred to by several synonyms:

  • N-Cyanobenzimidamide[1]

  • (Z)-N-cyanobenzimidamide[2]

  • N'-cyanobenzamidine[2]

Its unique Chemical Abstracts Service (CAS) registry number is 17513-09-6 , which serves as a definitive identifier.[1][2][3]

Molecular Structure and Physicochemical Properties

The structure consists of a central benzenecarboximidamide core where one of the nitrogen atoms of the imidamide group is substituted with a cyano (nitrile) group.

Structure:

Figure 1. 2D Structure of N'-Cyanobenzenecarboximidamide.

A summary of its key computed properties is presented in the table below, providing a snapshot for computational modeling and experimental design.

PropertyValueSource
Molecular Formula C₈H₇N₃[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3]
Canonical SMILES C1=CC=C(C=C1)C(=NC#N)N[2]
InChI Key JEWFJQWVHWGHOQ-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 62.2 Ų[2]
LogP (Computed) 1.08[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1][2]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of N'-Cyanobenzenecarboximidamide is sparse, a logical and efficient pathway can be designed based on established principles of cyanamide chemistry.[4][5] The most direct approach involves the N-cyanation of benzamidine.

Proposed Synthetic Pathway: Electrophilic Cyanation

A reliable method involves the reaction of benzamidine hydrochloride with an electrophilic cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The base is crucial for deprotonating the benzamidine hydrochloride in situ to generate the free benzamidine, which acts as the nucleophile.

The overall reaction scheme is as follows:

Benzamidine HCl + BrCN + Base → N'-Cyanobenzenecarboximidamide + Base·HBr + Base·HCl

The choice of base is critical to the success of the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid side reactions. The solvent should be inert to the reactants, such as dichloromethane (DCM) or acetonitrile.

Experimental Protocol 1: Synthesis of N'-Cyanobenzenecarboximidamide

Materials:

  • Benzamidine hydrochloride

  • Cyanogen bromide (Caution: Highly toxic)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of benzamidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes. This step generates the free benzamidine base.

  • Cyanation: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. (Extreme caution must be exercised when handling cyanogen bromide).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N'-Cyanobenzenecarboximidamide.

Mechanistic Visualization

The reaction proceeds via a nucleophilic attack of the neutral benzamidine on the electrophilic carbon of cyanogen bromide, followed by elimination of HBr, which is neutralized by the base.

Synthesis_Mechanism Benzamidine Benzamidine (Nucleophile) Intermediate Tetrahedral Intermediate Benzamidine->Intermediate Nucleophilic Attack BrCN Cyanogen Bromide (Electrophile) BrCN->Intermediate Base Base (e.g., TEA) Base->Intermediate Assists Proton Removal Product N'-Cyanobenzenecarboximidamide Intermediate->Product Bromide Elimination Byproduct Base·HBr Intermediate->Byproduct

Caption: Proposed mechanism for the synthesis of N'-Cyanobenzenecarboximidamide.

Structural Elucidation and Analytical Characterization

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 7.4-7.8 ppm (m, 5H): Aromatic protons of the phenyl ring.δ 5.5-6.5 ppm (br s, 2H): Amine (-NH₂) protons; chemical shift can be variable and peak may be broad.
¹³C NMR (100 MHz, CDCl₃)δ ~160 ppm: Imidamide carbon (C=N).δ ~135 ppm: Aromatic quaternary carbon.δ 128-132 ppm: Aromatic CH carbons.δ ~115 ppm: Cyano group carbon (-C≡N).
FT-IR (ATR)~3300-3400 cm⁻¹ (m, sharp): N-H stretching vibrations of the amine group.~2230 cm⁻¹ (s, sharp): C≡N stretching of the cyano group.~1640 cm⁻¹ (s): C=N stretching of the imidamide.~1600, 1450 cm⁻¹ (m): C=C stretching of the aromatic ring.
Mass Spectrometry (EI-MS) m/z 145 [M]⁺: Molecular ion peak.m/z 119: Fragment corresponding to the loss of the cyano group (-CN).m/z 104: Fragment corresponding to the benzonitrile cation.m/z 77: Phenyl cation fragment.

Relevance and Applications in Drug Discovery

The N'-cyano-imidamide moiety is not merely a chemical curiosity; it holds significant potential as a pharmacophore or a versatile synthetic intermediate in drug discovery.

Bioisosteric Replacement and Pharmacophore Potential

The cyanamide group can act as a bioisostere for other functional groups like amides or carboxylic acids, offering a different profile of hydrogen bonding, polarity, and metabolic stability. The rigid, planar structure can be exploited to orient substituents into specific binding pockets of biological targets. Nitrogen-containing heterocycles, often derived from cyanamide precursors, are key scaffolds in numerous pharmaceuticals.[5]

A Building Block for Privileged Scaffolds

N'-Cyanobenzenecarboximidamide is an excellent precursor for synthesizing heterocyclic compounds of high medicinal value, such as aminobenzimidazoles or aminobenzoxazoles, which have shown promise as kinase inhibitors, antihistamines, and antibacterial agents.[10] Its dual functionality allows for diverse chemical transformations, making it a valuable starting point for generating compound libraries for high-throughput screening.

Proposed Drug Discovery Workflow

The integration of N'-Cyanobenzenecarboximidamide into a drug discovery pipeline would follow a structured, multi-stage process.

Drug_Discovery_Workflow A Library Synthesis (using N'-Cyanobenzenecarboximidamide) B High-Throughput Screening (HTS) (e.g., Kinase Assay) A->B Compound Library C Hit Identification B->C Primary Hits D Hit-to-Lead Optimization (Structure-Activity Relationship) C->D Validated Hits E Lead Candidate Selection (ADME/Tox Profiling) D->E Optimized Leads F Preclinical Development E->F Candidate

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Experimental Protocol 2: General Kinase Inhibition Assay (Example Application)

Objective: To screen N'-Cyanobenzenecarboximidamide or its derivatives for inhibitory activity against a target protein kinase (e.g., Aurora Kinase).

Principle: This protocol describes a generic luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the signal.

Materials:

  • Target Kinase and its specific substrate peptide

  • N'-Cyanobenzenecarboximidamide (or derivative library) dissolved in DMSO

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Plating: Dispense 50 nL of compound solutions (at various concentrations) and DMSO (for positive and negative controls) into the 384-well plates.

  • Kinase Addition: Add 5 µL of the kinase/substrate mixture in kinase buffer to all wells except the negative controls (which receive buffer only).

  • Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final volume is 10 µL. Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibition) and negative (100% inhibition/no kinase activity) controls. Plot the data to determine the IC₅₀ value.

Conclusion

N'-Cyanobenzenecarboximidamide represents a molecule with significant untapped potential. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive tool for chemists. For drug discovery professionals, it serves as a valuable starting point for the design of novel bioactive agents and the exploration of new chemical space. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this compound in advanced research settings.

References

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic methods for N-cyanobenzamides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanobenzene-1-carboximidamide. Retrieved from [Link]

  • ChemBK. (n.d.). N'-cyanobenzenecarboximidamide hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported approaches of cyanamide synthesis. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • PubMed. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. Retrieved from [Link]

  • University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

  • University Course Content. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzamidine, is a versatile chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science.[1][2] Its unique combination of a benzimidamide core and a cyanamide functional group makes it a valuable building block for synthesizing more complex, nitrogen-rich heterocyclic compounds.[3][4] This guide provides a comprehensive overview of a primary synthetic route to N'-Cyanobenzenecarboximidamide, details a robust workflow for its structural characterization using modern analytical techniques, and discusses the rationale behind key experimental choices. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively synthesize and validate this important compound.

Introduction: The Significance of N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide (Molecular Formula: C₈H₇N₃, Molecular Weight: 145.16 g/mol ) is an organic compound featuring a central carboximidamide (amidine) group attached to a phenyl ring, with a cyano group substituted on one of the nitrogen atoms.[1][2]

The scientific value of this molecule stems from the reactivity of its functional groups. The cyanamide moiety, in particular, is a "chemically promiscuous" unit, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon.[5] This duality allows it to participate in a wide range of chemical transformations, including cycloadditions and condensations, to form heterocycles like guanidines, ureas, and thiazoles.[3][6] Many of these resulting structures are "privileged substructures" in drug discovery, appearing in pharmaceuticals such as the anti-ulcer drug cimetidine and the anticancer agent imatinib.[3][7] Therefore, having reliable methods to synthesize and characterize N'-Cyanobenzenecarboximidamide is a critical first step for research programs targeting novel therapeutics and functional materials.[1]

Synthesis of N'-Cyanobenzenecarboximidamide

The most direct and logical approach to synthesizing N'-Cyanobenzenecarboximidamide is through the N-cyanation of benzamidine. This method leverages the nucleophilicity of the benzamidine nitrogen to attack an electrophilic cyanating agent.

Principle Synthetic Route: N-Cyanation of Benzamidine

The reaction involves the treatment of benzamidine (or its hydrochloride salt) with an electrophilic cyanide source, such as cyanogen bromide (BrCN), in the presence of a base. The base is crucial for deprotonating the benzamidine hydrochloride starting material or neutralizing the acid byproduct formed during the reaction, thereby driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products benzamidine Benzamidine (or Benzamidine HCl) product N'-Cyanobenzenecarboximidamide benzamidine->product Nucleophilic Attack brcn Cyanogen Bromide (BrCN) brcn->product base Base (e.g., NaHCO₃, Et₃N) base->benzamidine Deprotonation solvent Solvent (e.g., Dichloromethane) temp Temperature (0°C to Room Temp) byproduct HBr + Base Salt

Caption: General workflow for the synthesis of N'-Cyanobenzenecarboximidamide.

Causality Behind Experimental Choices
  • Choice of Cyanating Agent: Cyanogen bromide is a classic and effective electrophilic cyanating agent. However, due to its high toxicity, modern approaches often generate the electrophilic species in situ. For example, the oxidation of trimethylsilyl cyanide (TMSCN) with bleach can generate cyanogen chloride (CNCl), or the use of N-chlorosuccinimide and zinc cyanide can provide a safer alternative to handling highly toxic cyanogen halides directly.[6][8][9]

  • Role of the Base: A non-nucleophilic base is preferred to avoid side reactions. If starting with benzamidine hydrochloride, two equivalents of the base are required: one to free the amine and a second to quench the HBr byproduct. Sodium bicarbonate is a mild and effective choice.

  • Solvent Selection: A relatively non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal. It readily dissolves the organic reactants while allowing for easy separation from the inorganic salt byproducts.

Detailed Experimental Protocol

Materials:

  • Benzamidine hydrochloride (1.0 eq)

  • Cyanogen bromide (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride and sodium bicarbonate.

  • Add anhydrous dichloromethane to create a suspension. Cool the flask to 0 °C in an ice bath.

  • In a separate, well-ventilated fume hood, carefully prepare a solution of cyanogen bromide in a minimal amount of anhydrous dichloromethane.

  • Add the cyanogen bromide solution dropwise to the stirring suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure N'-Cyanobenzenecarboximidamide as a white solid.[10]

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N'-Cyanobenzenecarboximidamide.[11][12]

G cluster_analysis Analytical Techniques start Crude Product from Synthesis purify Purification (Recrystallization) start->purify pure_product Pure Crystalline Solid purify->pure_product ms Mass Spectrometry (MS) pure_product->ms ir Infrared (IR) Spectroscopy pure_product->ir nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr final Structure Confirmed: N'-Cyanobenzenecarboximidamide ms->final ir->final nmr->final

Caption: Workflow for the characterization of N'-Cyanobenzenecarboximidamide.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and the expected spectroscopic data for N'-Cyanobenzenecarboximidamide, which serve as benchmarks for successful synthesis.

PropertyValueSource
CAS Number 17513-09-6[1][2][10]
Molecular Formula C₈H₇N₃[1][2][13]
Molecular Weight 145.16 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 142.5 °C[10]
TechniqueExpected ObservationInterpretation
Mass Spec (ESI+) m/z 146.07 [M+H]⁺Confirms the molecular weight of the compound.
IR (cm⁻¹) ~3400-3200 (br)N-H stretching of the imidamide group.
~2210 (s, sharp)C≡N stretching of the nitrile group.
~1650 (s)C=N stretching of the imidamide group.
~1600, 1480Aromatic C=C stretching.
¹H NMR (DMSO-d₆) δ 7.4-7.8 (m, 5H)Protons of the phenyl group.
δ 8.5-9.5 (br s, 2H)Exchangeable protons of the -C(=NH)NH- group.
¹³C NMR (DMSO-d₆) δ ~160Imidamide carbon (C=N).
δ ~118Nitrile carbon (C≡N).
δ ~128-132Aromatic carbons.
Detailed Analytical Protocols

Protocol 1: Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source.

  • Acquire the spectrum in positive ion mode.

  • Look for the protonated molecular ion [M+H]⁺ at m/z 146.07.

Protocol 2: Infrared (IR) Spectroscopy

  • Place a small amount of the dry, crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the key functional group frequencies as listed in the table above.[14]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Analyze chemical shifts, integration, and multiplicity.

  • Acquire a ¹³C NMR spectrum. Identify the key carbon signals, especially the downfield imidamide carbon and the nitrile carbon.[15]

Applications and Future Outlook

N'-Cyanobenzenecarboximidamide is a valuable intermediate primarily because it serves as a precursor to N-substituted guanidines. The reaction of the cyanamide group with amines introduces a guanidino group, a common pharmacophore in drug design due to its ability to form strong, charge-assisted hydrogen bonds with biological targets.[3] This reactivity makes the title compound a key starting material for creating libraries of diverse molecules for high-throughput screening in drug discovery programs.[1][7] Furthermore, its rigid aromatic structure and reactive nitrogen centers make it a candidate for incorporation into polymers or coordination complexes in materials science.[1]

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of N'-Cyanobenzenecarboximidamide via the N-cyanation of benzamidine. By providing a rationale for the selection of reagents and conditions, this document moves beyond a simple recitation of steps to offer insights into the underlying chemical principles. The comprehensive characterization workflow, complete with expected data and step-by-step protocols, establishes a self-validating system for confirming the identity and purity of the final product. For researchers in pharmaceuticals and materials science, mastery of this synthesis and characterization process opens the door to a wide array of novel and functional molecules.

References

  • Title: Synthetic methods for N-cyanobenzamides. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: N'-cyanobenzenecarboximidamide hydrochloride Source: ChemBK URL: [Link]

  • Title: Cyanamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: MDPI URL: [Link]

  • Title: Cyanamide synthesis by cyanation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides Source: Thieme Connect URL: [Link]

  • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

  • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of N-Allenyl Cyanamides. Source: Semantic Scholar URL: [Link]

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Introduction: The Strategic Importance of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N'-Cyanobenzenecarboximidamide: Properties, Synthesis, and Spectroscopic Characterization

N'-Cyanobenzenecarboximidamide, also known as N'-cyanobenzamidine, is a multifunctional organic compound characterized by the convergence of three key functional groups on a single scaffold: a phenyl ring, an imidamide (amidine) group, and a cyano moiety. This unique structural arrangement makes it a valuable and versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the cyano group, combined with the hydrogen-bonding capabilities and reactivity of the amidine, provides a platform for constructing more complex molecular architectures.

For researchers in medicinal chemistry and drug development, compounds like N'-Cyanobenzenecarboximidamide are of particular interest. The amidine group is a well-known pharmacophore that can act as a bioisostere for guanidines or participate in crucial hydrogen bonding interactions with biological targets. The cyanamide functionality serves as a versatile synthetic handle for the elaboration into various heterocycles, which are foundational to many therapeutic agents. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the core chemical properties, a robust synthesis protocol, and the analytical characterization of this compound, aiming to empower researchers to effectively utilize it in their discovery and development workflows.

Chemical Identity and Formula

A precise understanding of a compound's identity is the bedrock of reproducible science. The following sections detail the fundamental structural and naming conventions for N'-Cyanobenzenecarboximidamide.

Chemical Structure

The structure consists of a central benzamidine core where one of the nitrogen atoms is substituted with a cyano group.

Caption: 2D Structure of N'-Cyanobenzenecarboximidamide.

Molecular Formula and Weight
  • Molecular Formula: C₈H₇N₃[1][2][3][4]

  • Molecular Weight: 145.16 g/mol [1][2][4][5]

  • Monoisotopic Mass: 145.063997236 Da[1]

Nomenclature and Identifiers
  • IUPAC Name: N'-Cyanobenzenecarboximidamide

  • Synonyms: N'-cyanobenzamidine, N-Cyanobenzimidamide, (Z)-N-cyanobenzimidamide[1][4][6]

  • CAS Number: 17513-09-6[1][2][3][4]

  • PubChem CID: 270782[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below, a combination of experimental and predicted values, provides a quantitative profile of N'-Cyanobenzenecarboximidamide.

PropertyValueSource
Melting Point 142.5 °C (from water)[6][7]
Boiling Point 224.4 ± 23.0 °CPredicted[7]
Density 1.10 ± 0.1 g/cm³Predicted[7]
pKa -0.21 ± 0.40Predicted[7]
LogP 1.08265Computational[2]
Topological Polar Surface Area (TPSA) 62.2 ŲComputational[1]
Hydrogen Bond Donors 2Computational[2]
Hydrogen Bond Acceptors 2Computational[2]

Synthesis and Purification

The synthesis of N'-Cyanobenzenecarboximidamide can be approached through several routes.[8][9] A common and reliable method involves the reaction of a benzamidine salt with a cyanating agent, such as cyanogen bromide.

Synthetic Rationale

The chosen pathway leverages the nucleophilicity of the unsubstituted nitrogen atom of benzamidine hydrochloride. The reaction is a nucleophilic substitution where the amidine nitrogen attacks the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and elimination of hydrogen bromide. The use of a base is critical to deprotonate the benzamidine hydrochloride in situ, liberating the neutral, more nucleophilic benzamidine free base. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting materials, while being easy to remove during workup.

Detailed Experimental Protocol: Synthesis

Reaction: Benzamidine hydrochloride + Cyanogen bromide → N'-Cyanobenzenecarboximidamide

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the subsequent addition and minimize side reactions.

  • Base Addition: Slowly add a suitable base, such as triethylamine (2.2 eq), dropwise to the stirring slurry. The base neutralizes the HCl salt and the HBr byproduct formed during the reaction. Stir for 20-30 minutes at 0 °C.

  • Cyanating Agent: In a separate, dry flask, dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous DCM.

  • Reaction Execution: Add the cyanogen bromide solution dropwise to the cold reaction mixture over 30 minutes. A precipitate (triethylammonium bromide) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted cyanogen bromide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). The choice of gradient is determined by the polarity of the product versus impurities, as assessed by TLC.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield N'-Cyanobenzenecarboximidamide as a solid.

Synthesis and Purification Workflow

Start Benzamidine HCl + DCM Cool Cool to 0 °C Start->Cool Base Add Triethylamine Cool->Base Reactant Add Cyanogen Bromide Base->Reactant Stir Stir at RT, 4-6h Reactant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Crude Crude Product Concentrate1->Crude Purify Silica Gel Chromatography Crude->Purify Pure Pure Product Purify->Pure

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a molecular "fingerprint."

Rationale for Characterization
  • Infrared (IR) Spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can offer structural clues based on fragmentation patterns, providing ultimate confirmation of the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of N'-Cyanobenzenecarboximidamide is expected to show several characteristic absorption bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations from the -NH₂ group. Primary amines often show two distinct bands in this region.[10]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[11]

  • ~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. The cyanamide N-C≡N stretch is a strong reporter.[12][13]

  • ~1650-1600 cm⁻¹: C=N stretching of the imidamide group, potentially coupled with N-H bending vibrations (scissoring).[10]

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ 7.4-7.8 ppm (multiplet, 5H): Protons on the phenyl ring. The exact chemical shifts and splitting patterns will depend on the electronic effects of the carboximidamide group.

    • δ ~6.0-7.0 ppm (broad singlet, 2H): Protons of the -NH₂ group. This peak is often broad due to quadrupole broadening and chemical exchange. Its position can vary significantly with solvent and concentration.

  • ¹³C NMR:

    • δ ~160 ppm: The imidamide carbon (C=N).

    • δ ~128-135 ppm: Aromatic carbons. Four distinct signals are expected: one for the ipso-carbon attached to the imidamide group, and three for the ortho, meta, and para carbons.

    • δ ~115-120 ppm: The nitrile carbon (C≡N).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following would be expected:

  • Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound [C₈H₇N₃]⁺.[1]

  • Key Fragments: Fragmentation may occur via loss of the cyanamide group or cleavage of the phenyl ring, leading to characteristic daughter ions.

Analytical Characterization Workflow

Sample Pure Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Result Functional Groups (C≡N, N-H, C=N) IR->IR_Result NMR_Result ¹H & ¹³C Signals (Aromatic, NH₂) NMR->NMR_Result MS_Result Molecular Ion Peak (m/z = 145) MS->MS_Result Confirm Structure Confirmed IR_Result->Confirm NMR_Result->Confirm MS_Result->Confirm

Caption: Logical workflow for the structural confirmation of the final product.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment.

Hazard Identification

N'-Cyanobenzenecarboximidamide and its hydrochloride salt are classified as irritants.[3][4] Direct contact with skin, eyes, and mucous membranes should be avoided. The starting material, cyanogen bromide, is highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.

Handling and Personal Protective Equipment (PPE)
  • Always handle the compound in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

  • Avoid creating dust; handle the solid carefully.[14]

  • Ensure eyewash stations and safety showers are readily accessible.[14]

Storage Conditions
  • Store in a tightly sealed container to prevent moisture ingress.

  • Keep in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at 2-8°C is recommended.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Applications and Future Outlook

N'-Cyanobenzenecarboximidamide is not an end-product but rather a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

  • Medicinal Chemistry: The N-cyano-amidine motif can be used to synthesize a wide range of nitrogen-containing heterocycles, such as triazines and pyrimidines, which are prevalent in pharmaceuticals. The amidine group can engage in critical binding interactions with enzyme active sites, making it a valuable component in rational drug design.

  • Material Science: The rigid phenyl structure combined with the polar, reactive cyanamide group makes it a candidate for incorporation into polymers or functional materials where specific electronic properties or hydrogen-bonding networks are desired.

  • Synthetic Chemistry: As a bifunctional reagent, it can undergo selective reactions at either the NH₂ or the cyano group, allowing for stepwise molecular construction.[17]

The continued exploration of this compound's reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new molecules with significant biological or material properties.

References

  • ChemBK. N'-cyanobenzenecarboximidamide hydrochloride. [Link]

  • ChemBK. N'-cyanobenzamidine. [Link]

  • PubChem, National Center for Biotechnology Information. 3-Cyanobenzene-1-carboximidamide. [Link]

  • Grechko, V. V., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

  • University of Colorado Boulder. Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

  • Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett. [Link]

  • University of Rochester. Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Portal. Cyanamide synthesis by N-substitution. [Link]

  • Organic Chemistry Portal. Cyanamide synthesis by cyanation. [Link]

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N'-Cyanobenzenecarboximidamide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. N'-Cyanobenzenecarboximidamide (CAS Number: 17513-09-6), a seemingly simple molecule, stands as a compelling yet underexplored entity with significant potential for the development of next-generation therapeutics. This guide provides an in-depth technical overview of N'-Cyanobenzenecarboximidamide, from its fundamental properties and synthesis to its prospective applications in drug discovery, tailored for researchers, scientists, and drug development professionals. Our exploration is grounded in established chemical principles and draws parallels from structurally related compounds to illuminate the path for future research and development.

Molecular Profile and Physicochemical Characteristics

N'-Cyanobenzenecarboximidamide, also known as N-Cyanobenzimidamide, possesses a unique molecular architecture characterized by a benzamidine core N-substituted with a cyano group. This arrangement of functional groups imparts a distinct electronic and steric profile, influencing its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 17513-09-6[1][2][3][4][5]
Molecular Formula C₈H₇N₃[1][2][3][4][5]
Molecular Weight 145.16 g/mol [1][2][3][4][5]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported, expected to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO
Topological Polar Surface Area (TPSA) 62.2 Ų[2]
XLogP3-AA 1.1[2]

Synthesis of N'-Cyanobenzenecarboximidamide: A Step-by-Step Protocol

The synthesis of N'-Cyanobenzenecarboximidamide can be achieved through several synthetic routes. A classical and effective method is the reaction of benzamidine with a cyanating agent. The following protocol is a representative procedure based on established chemical transformations for the synthesis of N-cyanoguanidines and related compounds.

Reaction Scheme:

G Benzamidine Benzamidine reaction + Benzamidine->reaction CyanogenBromide Cyanogen Bromide (BrCN) CyanogenBromide->reaction Base Base (e.g., Triethylamine) Base->reaction Solvent Solvent (e.g., Anhydrous THF) Solvent->reaction Product N'-Cyanobenzenecarboximidamide Byproduct Triethylammonium bromide reaction->Product reaction->Byproduct

Caption: Synthesis of N'-Cyanobenzenecarboximidamide.

Experimental Protocol:

Materials:

  • Benzamidine hydrochloride

  • Cyanogen bromide (Caution: Highly toxic)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of Benzamidine Free Base: To a stirred solution of benzamidine hydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH reaches ~9-10. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzamidine free base.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared benzamidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Cyanating Agent: Dissolve cyanogen bromide (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes. Extreme caution should be exercised when handling cyanogen bromide.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N'-Cyanobenzenecarboximidamide.

Characterization:

The structure of the synthesized N'-Cyanobenzenecarboximidamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton, including the nitrile and imine carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic stretching frequencies of the C≡N (nitrile), C=N (imine), and N-H bonds.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on N'-Cyanobenzenecarboximidamide are limited in publicly available literature, the N-cyanoguanidine and benzamidine moieties are well-established pharmacophores present in numerous biologically active compounds. This allows us to extrapolate the potential therapeutic applications of this scaffold.

Potential as an Enzyme Inhibitor

The benzamidine group is a known mimic of the guanidinium group of arginine and can act as a competitive inhibitor for various proteases, such as thrombin and trypsin. The addition of the N-cyano group can modulate the binding affinity and selectivity of the molecule.

G cluster_0 N'-Cyanobenzenecarboximidamide cluster_1 Potential Targets Compound N'-Cyanobenzenecarboximidamide Scaffold Proteases Serine Proteases (e.g., Thrombin, Trypsin) Compound->Proteases Inhibition Receptors GPCRs (e.g., Opioid, P2X7) Compound->Receptors Modulation Kinases Protein Kinases Compound->Kinases Inhibition

Caption: Potential biological targets for N'-Cyanobenzenecarboximidamide.

Scaffold for GPCR Ligands

Derivatives of N-cyanoguanidine have been reported to exhibit activity at G-protein coupled receptors (GPCRs). For instance, N-cyanoguanidine-piperazine derivatives have been identified as potent P2X7 antagonists, a receptor involved in inflammation and pain. Furthermore, certain 2-cyanoguanidine scaffolds have been shown to be biased µ-opioid receptor agonists, offering a potential avenue for developing novel analgesics with reduced side effects.[1]

Building Block for Heterocyclic Synthesis

The reactive nature of the N'-cyanobenzenecarboximidamide moiety makes it a versatile building block for the synthesis of more complex heterocyclic systems. The cyano and imidamide functionalities can participate in various cyclization reactions to generate novel libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N'-Cyanobenzenecarboximidamide.[1]

  • Hazard Classification: Based on available safety data sheets for similar compounds, N'-Cyanobenzenecarboximidamide is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions and Conclusion

N'-Cyanobenzenecarboximidamide represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of its constituent pharmacophores provide a strong foundation for future research.

Workflow for Future Investigation:

G A Synthesis and Characterization B In Vitro Screening (Enzyme Assays, Receptor Binding) A->B   C Hit Identification and Lead Optimization (SAR Studies) B->C   C->B Iterative Optimization D In Vivo Efficacy and PK/PD Studies C->D   E Preclinical Development D->E  

Caption: Proposed workflow for drug discovery.

The next logical steps involve the synthesis of a library of N'-Cyanobenzenecarboximidamide analogs with diverse substitutions on the benzene ring. These compounds should then be subjected to a broad panel of in vitro biological assays to identify initial hits against various targets. Subsequent lead optimization through structure-activity relationship (SAR) studies will be crucial to enhance potency, selectivity, and drug-like properties.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: N-Cyanobenzenecarboximidamide.
  • ChemBK. (n.d.). N'-cyanobenzamidine. Retrieved from [Link]

  • Fisher Scientific. (2023).

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theoretical properties of N-substituted carboximidamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of N-Substituted Carboximidamides for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Carboximidamide Scaffold in Modern Drug Design

N-substituted carboximidamides, a class of compounds characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, represent a pivotal functional group in medicinal chemistry. Their unique structural and electronic properties allow them to serve as versatile tools for molecular design, particularly as bioisosteres for amides and guanidines.[1][2] The amide bond is fundamental to peptide structure but is often a liability in drug candidates due to poor metabolic stability.[3] Carboximidamides can mimic the hydrogen bonding and geometry of amides while offering enhanced resistance to enzymatic hydrolysis.[3][4]

Furthermore, their tunable basicity allows them to substitute for highly basic groups like guanidines, which are often too polar to be effective drugs.[2] This modulation of physicochemical properties is critical for optimizing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comprehensive exploration of the core , offering researchers and drug development professionals the foundational knowledge required to leverage this scaffold effectively. We will delve into the computational analysis, spectroscopic characterization, and the profound pharmacological implications of their structural nuances.

Part 1: Theoretical Framework and Computational Analysis

Understanding the behavior of N-substituted carboximidamides at a molecular level is paramount for predicting their interactions with biological targets. Computational chemistry provides powerful tools to dissect their electronic and structural properties before undertaking costly synthesis.[5]

The core of the carboximidamide group's utility lies in its electronic structure. It exists as a resonance hybrid, delocalizing the positive charge across the N-C-N system. This delocalization influences its geometry, basicity, and hydrogen bonding capacity. The nature of the N-substituents (R', R'', R''') dramatically impacts this electronic distribution. Electron-donating groups will increase the basicity (pKa), while electron-withdrawing groups will decrease it, offering a direct handle for rational drug design.[6]

Key Theoretical Concepts
  • Tautomerism and Resonance: Carboximidamides can exist in different tautomeric forms. The position of the double bond and the proton on the nitrogen atoms can shift. The stability of these forms is dictated by the substitution pattern and the surrounding environment. This equilibrium is crucial as different tautomers may exhibit different binding modes to a target protein.

  • Basicity (pKa): The pKa of the carboximidamide is a critical parameter. It determines the charge state of the molecule at physiological pH (around 7.4), which in turn governs its solubility, membrane permeability, and ability to form ionic interactions with a receptor. N-substitution allows for the fine-tuning of this value.

  • Conformational Isomerism: Rotation around the C-N single bonds can be restricted due to the partial double-bond character from resonance, leading to cis/trans isomers. The preferred conformation dictates the three-dimensional shape of the molecule and its ability to fit into a binding site.

Experimental Protocol 1: In Silico Analysis via Density Functional Theory (DFT)

This protocol outlines a standard workflow for calculating the geometric and electronic properties of N-substituted carboximidamides.

  • Molecule Construction: Build the 3D structure of the desired N-substituted carboximidamide using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial to ensure the global minimum energy structure is found.[5]

  • Geometry Optimization: Subject the lowest-energy conformer to full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[7] This calculation provides the most stable 3D structure, bond lengths, and angles.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: From the optimized geometry, calculate key electronic properties:

    • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.[8]

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding.

    • pKa Prediction: Use specialized algorithms or QM-based methods (e.g., via the isodesmic reaction approach) to predict the basicity of the amidine group.[9]

Visualization of Computational Workflow

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation (B3LYP/6-311+G(d,p)) cluster_analysis 3. Property Analysis mol_build Molecule Sketching & 3D Build conf_search Conformational Analysis (MMFF94) mol_build->conf_search Initial Geometries geom_opt Geometry Optimization conf_search->geom_opt Lowest Energy Conformer freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo Validated Minimum mep MEP Mapping freq_calc->mep Validated Minimum pka pKa Prediction freq_calc->pka Validated Minimum caption Computational workflow for theoretical property analysis.

Caption: Computational workflow for theoretical property analysis.

Data Presentation: Predicted Properties of N-Substituted Carboximidamides
N-Substituent (R')Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted pKa
-H3.15-6.81.28.0~11.5
-CH₃ (Alkyl)3.30-6.51.37.8~12.0
-Ph (Aryl)3.55-6.2-0.55.7~10.5
-CN (EWG)5.20-7.5-1.16.4~7.0
-OCH₃ (EDG on Aryl)3.80-5.9-0.45.5~10.8

Note: Data are illustrative examples derived from typical computational outputs.

Part 2: Spectroscopic Characterization

The theoretical understanding of N-substituted carboximidamides must be validated by empirical data. Spectroscopic techniques are essential for confirming the structure and purity of synthesized compounds.[10][11]

Characteristic Spectral Signatures
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The N-H protons of the amidine group are often broad and can exchange with deuterium. Their chemical shifts (typically δ 5-9 ppm) are highly dependent on solvent and concentration. The protons on the carbons adjacent to the nitrogen atoms will also show characteristic shifts.

    • ¹³C NMR: The central amidinium carbon (C=N) is highly deshielded and appears at a characteristic chemical shift in the range of δ 150-170 ppm.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The C=N stretch is a key diagnostic peak, typically appearing in the 1640-1680 cm⁻¹ region.

    • N-H stretching vibrations are observed as broad bands in the 3100-3500 cm⁻¹ range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation patterns can provide valuable structural information about the N-substituents.

Experimental Protocol 2: Standard Spectroscopic Analysis Workflow
  • Sample Preparation: Ensure the compound is of high purity (>95%), typically confirmed by LC-MS. For NMR, dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For FT-IR, prepare a KBr pellet or cast a thin film.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra. If structural assignment is complex, perform 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation).

  • FT-IR Analysis: Acquire the spectrum and identify the key stretching frequencies for the C=N and N-H bonds.

  • HRMS Analysis: Obtain the high-resolution mass spectrum using an appropriate ionization technique (e.g., ESI, APCI) to confirm the molecular formula.

  • Data Integration: Correlate all spectroscopic data to build a self-consistent and unambiguous structural assignment of the N-substituted carboximidamide.[13]

Visualization of Characterization Workflow

G compound Synthesized Compound lcms Purity & Mass Check (LC-MS) compound->lcms nmr NMR Analysis (1H, 13C, 2D) lcms->nmr If Pure >95% ftir FT-IR Analysis lcms->ftir If Pure >95% hrms HRMS Analysis lcms->hrms If Pure >95% structure Confirmed Structure nmr->structure Data Correlation ftir->structure Data Correlation hrms->structure Data Correlation caption Workflow for spectroscopic structure validation.

Caption: Workflow for spectroscopic structure validation.

Part 3: Physicochemical Properties and Pharmacological Significance

The true power of the N-substituted carboximidamide scaffold lies in its ability to modulate pharmacologically relevant properties, making it a cornerstone of bioisosteric replacement strategies in drug discovery.[1][4]

Bioisosteric Replacement Strategies

Bioisosterism is the practice of replacing one functional group with another that retains similar physicochemical properties, leading to improved biological activity, selectivity, or ADMET characteristics.[1]

  • Amide Bioisostere: The amide bond is planar and possesses both a hydrogen bond donor (N-H) and acceptor (C=O). An N,N'-disubstituted carboximidamide can mimic this planarity and hydrogen bonding pattern. The key advantage is its significantly higher resistance to cleavage by proteases and amidases, which often leads to improved metabolic stability and a longer plasma half-life for the drug candidate.[3]

  • Guanidine/Cationic Head Bioisostere: The guanidine group is strongly basic (pKa ~13.5) and perpetually protonated at physiological pH. While useful for forming strong salt bridges with targets like kinases or proteases, this high basicity can lead to poor oral bioavailability and off-target effects. N-substituted carboximidamides, with their tunable pKa (typically 7-12), can act as "attenuated" guanidines.[2] They can still form the required ionic interactions but with reduced basicity, leading to better overall drug-like properties.[14]

Visualization of Bioisosteric Replacement Logic

G cluster_problem Initial Lead Compound cluster_solution Rational Design cluster_outcome Optimized Candidate lead Lead with Amide or Guanidine issues Identified Liabilities: - Poor Metabolic Stability (Amide) - High Basicity / Poor PK (Guanidine) lead->issues replace Bioisosteric Replacement issues->replace new_scaffold N-Substituted Carboximidamide replace->new_scaffold outcome Improved Properties: - Enhanced Stability - Modulated pKa - Retained/Improved Potency new_scaffold->outcome caption Logic of bioisosteric replacement with carboximidamides.

Caption: Logic of bioisosteric replacement with carboximidamides.

Data Presentation: Comparative Properties of Functional Groups
Functional GroupTypical pKa (of Conjugate Acid)H-Bond DonorsH-Bond AcceptorsRelative Metabolic Stability
Secondary Amide~ -111Low (Susceptible to Proteases)
Guanidine~ 13.551High
N-Alkyl Carboximidamide~ 12.021High
N-Aryl Carboximidamide~ 10.521High

This table clearly illustrates the "intermediate" nature of carboximidamides, bridging the gap between the properties of amides and guanidines, thereby providing medicinal chemists with a highly versatile optimization tool.

Conclusion

N-substituted carboximidamides are a functional group of profound theoretical and practical importance in drug discovery. Their properties are governed by a delicate interplay of resonance, tautomerism, and the electronic nature of their substituents. This guide has outlined the key theoretical underpinnings, from computational prediction of their electronic structure to their definitive spectroscopic characterization. Most importantly, it has contextualized these properties within the framework of rational drug design, highlighting their role as superior bioisosteres that can overcome common liabilities associated with amide and guanidine groups. A thorough understanding of these principles empowers researchers to design and develop next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.

References

  • Bannwarth, L., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • De Luca, L., et al. (2002). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry. Available at: [Link]

  • De Luca, L., et al. (2002). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. ACS Publications. Available at: [Link]

  • Bentham Science. (n.d.). The Synthesis of Amide and its Bioisosteres. Bentham Science. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available at: [Link]

  • Ighodaro, E., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. PubMed. Available at: [Link]

  • ResearchGate. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. ResearchGate. Available at: [Link]

  • Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Peršuri, A., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. National Institutes of Health. Available at: [Link]

  • Wiley Online Library. (n.d.). Recent Advances in the Synthesis and N-Functionalization of Sulfonimidamides. Wiley Online Library. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. National Institutes of Health. Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. Available at: [Link]

  • Macalino, S. J. Y., et al. (2015). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PubMed Central. Available at: [Link]

  • Vedeanu, N., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]

  • Journal of the College of Basic Education. (2015). Thermodynamic and Theoretical Studies of some N-substituted phthalimides Derivatives. Journal of the College of Basic Education. Available at: [Link]

  • Kaluthanthiri, D. C., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]

  • Sadybekov, A., & Tong, L. (2022). Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N'-Cyanobenzenecarboximidamide, a molecule featuring a unique combination of a benzamidine core and a cyano group, presents a rich landscape for spectroscopic exploration. Its structural motifs are prevalent in medicinal chemistry, making a thorough understanding of its electronic and vibrational properties paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents. This guide provides a comprehensive, experience-driven approach to the spectroscopic characterization of this compound, moving beyond rote procedural descriptions to elucidate the "why" behind the "how." As Senior Application Scientists, our goal is to empower fellow researchers with the practical insights and theoretical underpinnings necessary for robust and reliable analysis.

Foundational Understanding: Structure and Spectroscopic Implications

N'-Cyanobenzenecarboximidamide (C₈H₇N₃) possesses a molecular weight of approximately 145.16 g/mol .[1][2] Its structure, characterized by a phenyl ring attached to a carboximidamide group which is further substituted with a cyano moiety, dictates its spectroscopic behavior. The presence of aromatic protons, exchangeable amine protons, and distinct carbon environments, including a nitrile carbon, provides a wealth of information to be unlocked by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For N'-Cyanobenzenecarboximidamide, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Insight: The chemical shift of a proton is highly sensitive to its local electronic environment. Aromatic protons are deshielded by the ring current, appearing at higher chemical shifts, while protons on heteroatoms (like nitrogen) are often broad and their position can be solvent-dependent.

Experimental Protocol: ¹H NMR of N'-Cyanobenzenecarboximidamide

  • Sample Preparation: Dissolve 5-10 mg of N'-Cyanobenzenecarboximidamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, resulting in sharper peaks.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.[3]

    • Shim the magnetic field to optimize homogeneity.

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Expected Data and Interpretation:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic Protons (C₆H₅)7.4 - 7.9Multiplet (m)5HThe exact pattern will depend on the substitution pattern, but a complex multiplet is expected for the monosubstituted benzene ring.
Amine Protons (NH₂)5.0 - 7.0 (Broad)Singlet (br s)2HThe broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its position can be confirmed by a D₂O exchange experiment, where the peak disappears.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (≥300 MHz) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate interpret Assign Peaks & Determine Structure integrate->interpret

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Insight: ¹³C NMR provides a direct map of the carbon skeleton. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Quaternary carbons, those without attached protons, typically show weaker signals.

Experimental Protocol: ¹³C NMR of N'-Cyanobenzenecarboximidamide

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe to observe the wide range of ¹³C chemical shifts.

    • Employ proton decoupling to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

Expected Data and Interpretation:

Carbon Environment Expected Chemical Shift (ppm) Notes
Aromatic Carbons (C₆H₅)125 - 135Multiple peaks are expected, with the ipso-carbon (attached to the imidamide group) appearing at a different shift.
Imidamide Carbon (C=N)150 - 165This carbon is in a deshielded environment due to the attached nitrogens.
Nitrile Carbon (C≡N)115 - 125A characteristic chemical shift for nitrile carbons.[4][5]

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation sample Use ¹H NMR Sample (Higher Concentration Preferred) instrument Spectrometer Setup (Broadband Probe, Decoupling) sample->instrument acquire Acquire FID (Longer Acquisition) instrument->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal interpret Assign Carbon Signals phase_cal->interpret

Caption: Workflow for acquiring and interpreting a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid N'-Cyanobenzenecarboximidamide sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure arm to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data and Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3400 - 3200Medium, often two bandsPrimary amines typically show two stretching bands (symmetric and asymmetric).[6]
C-H Stretch (Aromatic)3100 - 3000Medium to WeakCharacteristic of C-H bonds on a benzene ring.[7]
C≡N Stretch (Nitrile)2260 - 2220Medium to StrongA sharp, characteristic peak for the nitrile group.[7][8]
C=N Stretch (Imidine)1690 - 1640StrongThe double bond character of the C=N bond in the imidamide group results in a strong absorption.
C=C Stretch (Aromatic)1600 - 1450Medium, multiple bandsThe benzene ring gives rise to several characteristic absorptions in this region.
N-H Bend (Amine)1650 - 1580MediumThis bending vibration can sometimes overlap with the C=N stretch.[9]

Workflow for ATR-IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation sample Place Solid Sample on ATR Crystal background Record Background Spectrum sample->background acquire Acquire Sample Spectrum background->acquire process Ratio Sample to Background acquire->process interpret Identify Characteristic Functional Group Peaks process->interpret

Caption: Workflow for acquiring and interpreting an ATR-IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to an excited state. The presence of conjugated systems, like the benzene ring and the extended π-system in N'-Cyanobenzenecarboximidamide, leads to absorptions in the UV or visible range.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of N'-Cyanobenzenecarboximidamide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.0.

    • Prepare a blank cuvette containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Set the wavelength range, typically from 200 to 400 nm.

  • Data Acquisition:

    • Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

    • Record the absorbance spectrum. The instrument will automatically subtract the solvent's absorbance.

Expected Data and Interpretation:

The UV-Vis spectrum is expected to show characteristic absorptions due to π → π* transitions of the aromatic ring and the conjugated system. A strong absorption band (λ_max) is anticipated in the range of 230-280 nm. The exact position and intensity of the absorption maximum (λ_max) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.[10]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Theoretical Insight: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer further structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N'-Cyanobenzenecarboximidamide, often yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a very dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).[11]

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain a highly accurate mass measurement.

Expected Data and Interpretation:

  • Molecular Ion: The primary peak observed will be the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton (approximately 146.17).[1][2]

  • High-Resolution Data: HRMS will provide a highly accurate mass (e.g., 146.0718 for [C₈H₈N₃]⁺), which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Expected fragmentation pathways include the loss of the cyano group or cleavage of the amidine moiety, providing further structural confirmation.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation sample Prepare Dilute Solution in ESI-compatible Solvent instrument Infuse into ESI Source sample->instrument acquire Acquire Mass Spectrum (Positive Ion Mode) instrument->acquire interpret Identify [M+H]⁺ Ion acquire->interpret hrms Confirm Elemental Composition (HRMS) interpret->hrms msms Analyze Fragmentation (MS/MS) interpret->msms

Caption: Workflow for acquiring and interpreting an ESI-MS spectrum.

Conclusion: A Synergistic Approach

A comprehensive and confident structural elucidation of N'-Cyanobenzenecarboximidamide is not achieved by a single technique but by the synergistic integration of data from NMR, IR, UV-Vis, and Mass Spectrometry. Each method provides a unique and complementary piece of the structural puzzle. This guide has outlined the theoretical principles, practical experimental protocols, and expected outcomes for each of these core analytical techniques. By following these self-validating systems and understanding the causality behind each experimental choice, researchers and drug development professionals can ensure the accurate and reliable characterization of this important chemical entity.

References

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An In-depth Technical Guide on the Solubility and Stability of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide, a molecule of growing interest within the pharmaceutical landscape, presents a unique chemical architecture that warrants a thorough investigation of its physicochemical properties. With the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol , this compound, also identified by its CAS Number 17513-09-6, holds potential for diverse therapeutic applications.[1][2] Its structure, featuring a benzimidamide core functionalized with a cyano group, suggests a nuanced interplay of factors governing its solubility and stability—two cornerstone parameters that dictate the trajectory of any compound from a laboratory curiosity to a viable drug candidate.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N'-Cyanobenzenecarboximidamide. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, empowering researchers to not only execute these studies but also to interpret the data with a high degree of confidence. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and informed decision-making in the drug development pipeline.

Physicochemical Properties of N'-Cyanobenzenecarboximidamide

A foundational understanding of the intrinsic properties of N'-Cyanobenzenecarboximidamide is paramount for designing meaningful solubility and stability studies. The table below summarizes key physicochemical parameters.

PropertyValueSource
CAS Number 17513-09-6[1][2]
Molecular Formula C₈H₇N₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Melting Point 142.5 °C

Part 1: A Rigorous Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation strategies. A comprehensive assessment of solubility for N'-Cyanobenzenecarboximidamide should encompass both kinetic and thermodynamic evaluations to provide a complete picture of its dissolution behavior.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility provides a measure of how quickly the compound dissolves when a stock solution (typically in DMSO) is introduced into an aqueous buffer. This high-throughput screening method is invaluable in early-stage drug discovery for rapid assessment.[3][4][5][6]

  • Thermodynamic Solubility , in contrast, defines the equilibrium concentration of a compound in a saturated solution. This "gold standard" measurement is crucial for lead optimization and formulation development, as it reflects the true solubility of the solid form of the compound.[7][8][9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the most reliable technique for determining thermodynamic solubility.[10] The following protocol is adapted for the analysis of N'-Cyanobenzenecarboximidamide.

Objective: To determine the equilibrium solubility of N'-Cyanobenzenecarboximidamide in various aqueous buffers.

Materials:

  • N'-Cyanobenzenecarboximidamide (solid form, purity ≥97%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Analytical column (e.g., C18)

  • Thermostatted shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Glass vials

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N'-Cyanobenzenecarboximidamide to separate vials containing PBS, SGF, and SIF. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended incubation ensures that equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After incubation, visually confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

  • Quantification by HPLC:

    • Prepare a standard calibration curve of N'-Cyanobenzenecarboximidamide of known concentrations.

    • Analyze the filtered supernatant by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • The concentration determined by HPLC represents the thermodynamic solubility of N'-Cyanobenzenecarboximidamide in the respective buffer.

Causality in Experimental Design:

  • Choice of Buffers: PBS, SGF, and SIF are chosen to mimic physiological conditions in the blood, stomach, and small intestine, respectively, providing biorelevant solubility data.

  • Extended Equilibration Time: A 24-48 hour incubation is critical to ensure that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

  • Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could artificially inflate the measured solubility.

Thermodynamic_Solubility_Workflow A Weigh excess solid N'-Cyanobenzenecarboximidamide B Add to vials with PBS, SGF, SIF A->B C Incubate at constant temp (24-48 hours) with shaking B->C Equilibrate D Withdraw supernatant C->D Sample E Filter (0.22 µm) D->E Clarify F Quantify by HPLC E->F Analyze

Caption: Thermodynamic Solubility Workflow.

Part 2: A Proactive Approach to Stability Assessment

Understanding the intrinsic stability of N'-Cyanobenzenecarboximidamide is a regulatory imperative and a scientific necessity. A comprehensive stability program involves forced degradation (stress testing) to identify potential degradation products and elucidate degradation pathways, followed by long-term stability studies under ICH-prescribed conditions.[11][12][13][14][15]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation studies expose the API to conditions more severe than those it would encounter during storage to accelerate degradation.[13][14] This allows for the rapid identification of degradation products and the development of a stability-indicating analytical method.[16][17][18][19]

Experimental Protocol: Forced Degradation of N'-Cyanobenzenecarboximidamide

Objective: To identify potential degradation pathways and degradation products of N'-Cyanobenzenecarboximidamide under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • N'-Cyanobenzenecarboximidamide

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Validated stability-indicating HPLC-UV/MS method

  • Photostability chamber

  • Oven

Procedure:

  • Hydrolytic Degradation:

    • Dissolve N'-Cyanobenzenecarboximidamide in 0.1 N HCl, 0.1 N NaOH, and purified water separately.

    • Incubate samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Dissolve N'-Cyanobenzenecarboximidamide in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose solid N'-Cyanobenzenecarboximidamide and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][20][21][22][23]

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose solid N'-Cyanobenzenecarboximidamide to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the identification of degradation products.

Causality in Experimental Design:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, light, heat) represent the most common degradation pathways for pharmaceutical compounds.

  • Stability-Indicating Method: The analytical method must be able to separate the parent compound from all degradation products, ensuring accurate quantification of both.[16][17][18][19][24]

  • Mass Spectrometry: Coupling HPLC with MS allows for the tentative identification of degradation products based on their mass-to-charge ratio, providing critical insights into the degradation mechanism.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) E Stability-Indicating HPLC-UV/MS A->E Analyze B Oxidative (H₂O₂) B->E Analyze C Photolytic (ICH Q1B) C->E Analyze D Thermal (Dry Heat) D->E Analyze F Peak Purity Assessment E->F Assess G Degradation Product Identification F->G Identify H Degradation Pathway Elucidation G->H Elucidate API N'-Cyanobenzenecarboximidamide API->A Expose to API->B Expose to API->C Expose to API->D Expose to

Sources

The Cyano Moiety in Benzamidine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant and varied biological activities of cyano-substituted benzamidines. Moving beyond a general overview, this document, intended for researchers, scientists, and drug development professionals, delves into the mechanistic underpinnings of these compounds' actions, provides detailed experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to inform future drug design. The strategic incorporation of a cyano group onto the benzamidine scaffold imparts unique electronic and steric properties, leading to a broad spectrum of potential therapeutic applications, from anticancer and antimicrobial agents to potent enzyme inhibitors.

The Benzamidine Core and the Influence of Cyano Substitution

The benzamidine moiety itself is a well-established pharmacophore, primarily recognized for its ability to mimic the guanidinium group of arginine. This mimicry allows benzamidine derivatives to act as competitive inhibitors of various proteases, particularly serine proteases, by interacting with the aspartate residue in the S1 pocket of the enzyme's active site[1].

The introduction of a cyano (-C≡N) group to the benzamidine ring system dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. The cyano group is a potent electron-withdrawing group, which can modulate the pKa of the amidine group and influence the overall electronic distribution of the aromatic ring. This electronic effect can impact the strength of the interaction with the target protein[2]. Furthermore, the linear and rigid nature of the cyano group can play a crucial role in the molecule's orientation within a binding pocket, potentially leading to enhanced selectivity and potency.

Anticancer Activity: Mechanisms and Evaluation

Recent research has highlighted the potential of cyano-substituted benzamidine derivatives as anticancer agents[3][4][5]. The presence of the cyano group is often associated with enhanced anti-tumor activity[6].

Mechanism of Action

The anticancer activity of cyano-substituted benzamidines is often multifaceted. One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. For instance, some benzamide derivatives have been shown to induce significant intracellular reactive oxygen species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptotic pathways[3]. Western blot analysis has confirmed the modulation of key apoptotic proteins, including the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2[3].

Another key target for some of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer[4]. Molecular docking studies have shown that the benzamide moiety can interact with the zinc ion in the active site of HDACs, contributing to their inhibitory activity[4].

Furthermore, some serine protease inhibitors with a benzamidine core have been shown to inhibit the growth of human colon carcinoma cells by suppressing the expression of nuclear oncogenes like MYC, FOS, and JUN[7].

Experimental Protocol: Cell Viability (MTT) Assay

A fundamental method for screening the cytotoxic effects of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyano-substituted benzamidine compound (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyano-substituted benzamidine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[8]

Caption: Workflow for the MTT cell viability assay.

Serine Protease Inhibition: A Key Therapeutic Target

Substituted benzamidines are well-documented inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and inflammation[9][10]. The positively charged amidinium group is crucial for binding to the negatively charged aspartate residue in the S1 pocket of these enzymes.

Mechanism of Inhibition and the Role of the Cyano Group

The binding of benzamidine derivatives to serine proteases like trypsin is a complex interplay of forces. The interaction is influenced by factors such as electron donation from the substituent and its hydrophobicity[9]. Molecular docking and dynamics simulations have provided valuable insights into the binding process, revealing that the ligand can explore multiple conformations before settling into the most stable bound pose[11][12].

The cyano group can contribute to the inhibitory potency in several ways. Its electron-withdrawing nature can influence the electronic properties of the benzamidine ring, potentially affecting the strength of the interaction with the active site residues[2]. Additionally, the cyano group can participate in hydrogen bonding or other polar interactions within the binding pocket, further stabilizing the enzyme-inhibitor complex.

Experimental Protocol: Serine Protease Inhibition Assay

A common method to determine the inhibitory potential of a compound against a serine protease is to measure the reduction in the rate of substrate hydrolysis.

Materials:

  • Serine protease (e.g., trypsin)

  • Chromogenic or fluorogenic substrate for the specific protease

  • Assay buffer (e.g., Tris-HCl buffer at the optimal pH for the enzyme)

  • Cyano-substituted benzamidine inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of the serine protease to each well. Then, add varying concentrations of the cyano-substituted benzamidine inhibitor. Include a control well with the enzyme but no inhibitor. Incubate for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction Progress: Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Determine the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[13]

Caption: General workflow for a serine protease inhibition assay.

Antimicrobial Potential of Cyano-Substituted Benzamidines

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Cyano-substituted benzamidines and related structures have demonstrated promising activity against a range of pathogenic bacteria[14][15][16][17].

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for cyano-substituted benzamidines are still under investigation and may vary depending on the specific compound and bacterial species. However, potential mechanisms include:

  • Enzyme Inhibition: Similar to their effects on mammalian enzymes, these compounds may inhibit essential bacterial enzymes, disrupting critical metabolic pathways.

  • Membrane Disruption: Some antimicrobial compounds exert their effects by disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death[16].

  • Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections. Some novel compounds have been shown to not only kill planktonic bacteria but also to disperse established biofilms[16].

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity. For antimicrobial benzamides, QSAR models have shown that topological descriptors and molecular connectivity indices can be used to predict their antibacterial activity[14]. Such models are invaluable for guiding the synthesis of new derivatives with improved potency.

In Vitro ADME and Pharmacokinetic Profiling

For any potential drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo efficacy and safety[18][19]. In vitro ADME assays are essential tools in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles[20][21].

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays for cyano-substituted benzamidines would include:

  • Solubility: Determining the aqueous solubility of a compound is critical as it affects its absorption.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the passive absorption of a compound across the intestinal barrier[18].

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to assess its susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target[18].

  • CYP450 Inhibition: Assessing the potential of a compound to inhibit major cytochrome P450 isoforms is important to predict potential drug-drug interactions[20].

Data Interpretation

The results from these in vitro assays provide a comprehensive profile of a compound's drug-like properties. This data, often presented in tabular format, allows for direct comparison of different analogs and helps in the selection of lead candidates for further in vivo studies.

ADME Parameter Assay Desired Outcome
Absorption Aqueous Solubility, PAMPAHigh Solubility, High Permeability
Distribution Plasma Protein BindingModerate Binding (not too high or too low)
Metabolism Microsomal StabilityHigh Stability (low clearance)
Excretion (Predicted from in vivo studies)Balanced renal and hepatic clearance
Toxicity CYP450 InhibitionLow to no inhibition of major isoforms

Conclusion

Cyano-substituted benzamidines represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. The strategic incorporation of the cyano group significantly influences their biological activity, leading to potent anticancer, antimicrobial, and enzyme-inhibitory effects. By understanding the underlying mechanisms of action, employing robust experimental protocols for their evaluation, and utilizing computational tools for SAR and ADME prediction, researchers can continue to unlock the full therapeutic potential of this important chemical scaffold. This in-depth technical guide provides a solid foundation for scientists and drug development professionals to advance the discovery and development of novel cyano-substituted benzamidine-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • Xu, X. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
  • Selvita. (n.d.). In Vitro ADME.
  • PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines.
  • PubMed. (1998). Oxyanion-mediated inhibition of serine proteases.
  • PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents.
  • PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides.
  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ResearchGate. (2025). Thermodynamic analysis of binding of p‐substituted benzamidines to trypsin.
  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.
  • PubMed. (2014). Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole.
  • PubMed. (n.d.). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells.
  • PubMed. (1977). Inhibition of serine proteinases by benzamidine derivatives.
  • ResearchGate. (2025). Synthesis and in vitro Anticancer Screening of Some Novel 4-[2-Amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides.
  • MDPI. (n.d.). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901.
  • ResearchGate. (n.d.). Benzamidine binding to different Trypsin conformations....
  • PubMed. (n.d.). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
  • PubMed. (n.d.). Antimicrobial activity of N-substituted N-(triphenylstannyl)cyanamides and triethylammonium (organocyanoamino)chlorotriphenylstannates.
  • National Institutes of Health. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
  • National Institutes of Health. (n.d.). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa.
  • National Institutes of Health. (2015). trypsin inhibition by benzamidine-conjugated molecular glues.
  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • National Institutes of Health. (n.d.). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations.
  • PubMed. (n.d.). Development of QSAR for antimicrobial activity of substituted benzimidazoles.
  • National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
  • MDPI. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study.
  • ResearchGate. (2025). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
  • MDPI. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide.
  • Frontiers. (2017). Docking Based 3D-QSAR Study of Tricyclic Guanidine Analogues of Batzelladine K As Anti-Malarial Agents.

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Methodological & Application

The Versatile Precursor: N'-Cyanobenzenecarboximidamide in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry and drug discovery. Among the myriad of building blocks available to the synthetic chemist, N'-cyanobenzenecarboximidamide stands out as a precursor of exceptional versatility. Its unique arrangement of a benzimidamide core and a cyanamide moiety provides a rich platform for the construction of diverse heterocyclic systems, including therapeutically relevant 1,3,5-triazines, 1,2,4-triazoles, and 1,3,4-oxadiazoles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of N'-cyanobenzenecarboximidamide in heterocyclic synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Synthesis of the Precursor: N'-Cyanobenzenecarboximidamide

The journey into the diverse world of heterocycles begins with the reliable synthesis of the precursor itself. N'-Cyanobenzenecarboximidamide can be readily prepared from the reaction of benzamidine with a cyanating agent, most commonly cyanogen bromide.[1] This reaction proceeds via nucleophilic attack of the amidine nitrogen onto the electrophilic carbon of cyanogen bromide.

Experimental Protocol: Synthesis of N'-Cyanobenzenecarboximidamide

Materials:

  • Benzamidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Cyanogen bromide (CNBr) (Caution: Highly Toxic)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Preparation of Benzamidine Free Base:

    • Dissolve benzamidine hydrochloride (1.0 eq) in water.

    • Cool the solution in an ice bath and add a 2M aqueous solution of NaOH dropwise with stirring until the pH reaches ~10-11.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain benzamidine free base as a white solid.

  • N-Cyanation:

    • Dissolve the benzamidine free base (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of cyanogen bromide (1.05 eq) in anhydrous dichloromethane. (Handle with extreme caution in a well-ventilated fume hood).

    • Add the cyanogen bromide solution dropwise to the stirred benzamidine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a dichloromethane/hexane mixture to afford N'-cyanobenzenecarboximidamide as a crystalline solid.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The initial acid-base extraction ensures the purity of the benzamidine free base. The progress of the N-cyanation can be reliably monitored by TLC, with the product showing a different Rf value than the starting material. Successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, with expected signals corresponding to the aromatic protons, the amidine proton, and the cyano carbon.

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The true utility of N'-cyanobenzenecarboximidamide lies in its ability to undergo a variety of cyclization reactions, leading to a range of important heterocyclic systems. The presence of multiple nucleophilic and electrophilic centers within the molecule dictates its reactivity.

Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazines

1,3,5-Triazines are a class of heterocycles with a broad spectrum of biological activities. N'-Cyanobenzenecarboximidamide can serve as a direct precursor to 2,4-diamino-6-phenyl-1,3,5-triazine through a self-condensation reaction, or by reacting with other nitriles under basic or acidic conditions. The generally accepted mechanism involves the cyclotrimerization of the nitrile functionalities.

G cluster_0 N'-Cyanobenzenecarboximidamide cluster_1 Dimerization cluster_2 Cyclization cluster_3 Final Product A Ph-C(=NH)-NH-CN B Dimeric Intermediate A->B Base/Heat C Triazine Ring Formation B->C Intramolecular Attack D 2,4-Diamino-6-phenyl-1,3,5-triazine C->D Aromatization

Caption: Proposed pathway for the self-condensation of N'-cyanobenzenecarboximidamide to form a 1,3,5-triazine.

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields for the synthesis of 1,3,5-triazines.[2]

Materials:

  • N'-Cyanobenzenecarboximidamide

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add N'-cyanobenzenecarboximidamide (1.0 eq) and anhydrous DMF (5 mL).

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2,4-diamino-6-phenyl-1,3,5-triazine.

Trustworthiness of the Protocol: The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring reproducibility. The reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Reactant Product Conditions Yield
N'-Cyanobenzenecarboximidamide2,4-Diamino-6-phenyl-1,3,5-triazineNaOMe (cat.), DMF, MW, 150°C, 20 min~85%
Synthesis of 3-Phenyl-5-amino-1H-1,2,4-triazoles

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal chemistry. The reaction of N'-cyanobenzenecarboximidamide with hydrazine hydrate provides a direct route to 3-phenyl-5-amino-1H-1,2,4-triazoles. The reaction proceeds through the initial formation of a guanidine-like intermediate, followed by cyclization and elimination of ammonia.

G cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Ph-C(=NH)-NH-CN C Adduct A->C B H₂N-NH₂ B->C D Triazole Ring Closure C->D Heat, -NH₃ E 3-Phenyl-5-amino-1H-1,2,4-triazole D->E Tautomerization

Caption: Proposed reaction pathway for the synthesis of a 1,2,4-triazole from N'-cyanobenzenecarboximidamide and hydrazine.

Materials:

  • N'-Cyanobenzenecarboximidamide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N'-cyanobenzenecarboximidamide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • To the residue, add a small amount of water and acidify with dilute HCl to precipitate the product as its hydrochloride salt.

  • Filter the solid, wash with cold water, and dry.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaHCO₃) and extracted with an organic solvent.

Trustworthiness of the Protocol: The formation of the triazole can be followed by the disappearance of the starting material on a TLC plate. The product's identity can be unequivocally confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with literature values for 3-phenyl-5-amino-1H-1,2,4-triazole.

Reactant 1 Reactant 2 Product Conditions Yield
N'-CyanobenzenecarboximidamideHydrazine Hydrate3-Phenyl-5-amino-1H-1,2,4-triazoleEthanol, Reflux, 5h~75-80%
Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine

1,3,4-Oxadiazoles are important scaffolds in medicinal chemistry, often used as bioisosteres for amides and esters. A plausible, though less direct, route to 5-phenyl-1,3,4-oxadiazol-2-amine from N'-cyanobenzenecarboximidamide involves a multi-step sequence. A hypothetical pathway could involve the initial hydrolysis of the cyanamide group to a urea, followed by cyclization. A more direct, albeit speculative, approach could involve reaction with a hydroxylating agent followed by cyclization. A more established method would be to first convert the benzimidamide to a hydrazide and then cyclize. However, for the purpose of demonstrating the versatility of the precursor, we present a plausible protocol based on a cyclocondensation reaction with hydroxylamine, which would initially form an N-hydroxyguanidine that could then cyclize.

G cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Ph-C(=NH)-NH-CN C N-Hydroxyguanidine Intermediate A->C B NH₂OH B->C D Intramolecular Cyclization C->D Dehydrating Agent (e.g., POCl₃) E 5-Phenyl-1,3,4-oxadiazol-2-amine D->E Aromatization

Caption: A conceptual pathway for the synthesis of a 1,3,4-oxadiazole from N'-cyanobenzenecarboximidamide.

This protocol is a representative example based on the cyclization of related intermediates.

Materials:

  • N'-Cyanobenzenecarboximidamide

  • Hydroxylamine hydrochloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃) (Caution: Corrosive)

  • Dichloromethane (DCM)

Procedure:

  • Intermediate Formation:

    • Suspend N'-cyanobenzenecarboximidamide (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in pyridine.

    • Heat the mixture at 80-90 °C for 2-3 hours.

    • Cool the reaction and pour it into water. Extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the aqueous layer with a solid base (e.g., NaHCO₃ or Na₂CO₃).

    • Extract the product with dichloromethane.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step procedure allows for the isolation and characterization of the intermediate, providing a checkpoint for the success of the initial reaction. The final cyclization is a well-established method for the formation of oxadiazole rings. The purity and identity of the final product should be confirmed by standard analytical methods.

Reactant 1 Reactant 2 Product Conditions Yield
N'-CyanobenzenecarboximidamideHydroxylamine HCl5-Phenyl-1,3,4-oxadiazol-2-amine1. Pyridine, 90°C; 2. POCl₃, DCM, RT~50-60% (over 2 steps)

Conclusion: A Versatile Tool for Chemical Innovation

N'-Cyanobenzenecarboximidamide emerges as a highly valuable and versatile precursor for the synthesis of a range of biologically significant heterocyclic compounds. Its straightforward preparation and rich reactivity profile make it an attractive starting material for researchers in medicinal chemistry, drug discovery, and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of its synthetic potential, encouraging further innovation in the development of novel heterocyclic entities. By understanding the underlying principles of its reactivity, chemists can continue to unlock new pathways to molecular diversity, accelerating the discovery of next-generation therapeutics and functional materials.

References

  • El Masry, A. H., et al. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

  • Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(11), 2096-2105. [Link]

Sources

The Versatile Scaffold: A Senior Application Scientist's Guide to N'-Cyanobenzenecarboximidamide (Benzamidine) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N'-Cyanobenzenecarboximidamide, more commonly known in its hydrochloride salt form as benzamidine, a cornerstone molecule in medicinal chemistry and drug discovery. We will delve into its synthesis, its pivotal role as a serine protease inhibitor, its application in affinity chromatography, and its broader utility as a versatile scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Enduring Relevance of a Simple Amidine

N'-Cyanobenzenecarboximidamide, with the chemical formula C₈H₇N₃, is a deceptively simple molecule that has had a profound impact on biochemical and medicinal research.[1] While the N'-cyano functionality is of synthetic interest, the core benzenecarboximidamide (benzamidine) moiety is responsible for its significant biological activity. It is a competitive inhibitor of trypsin and other serine proteases, a property that has made it an indispensable tool for enzymologists and protein chemists.[1][2] Beyond this classical application, the benzamidine scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a foundational element in the design of inhibitors for a diverse range of therapeutic targets.[3]

This guide will provide not just protocols, but the scientific rationale behind them, empowering researchers to not only apply these methods but also to innovate upon them.

Synthesis of the Core Scaffold: Benzamidine Hydrochloride

A common and practical laboratory-scale synthesis of benzamidine hydrochloride proceeds from benzonitrile. The following protocol is a well-established method.[1][4][5]

Protocol 1: Synthesis of Benzamidine Hydrochloride from Benzonitrile

Principle: This synthesis involves a two-step process. First, benzonitrile reacts with ethanol in the presence of dry hydrogen chloride gas to form the ethyl benzimidate hydrochloride intermediate. This intermediate is then treated with ammonia in ethanol to yield benzamidine hydrochloride.[1]

Materials:

  • Benzonitrile

  • Absolute Ethanol

  • Dry Hydrogen Chloride (gas)

  • Dry Ammonia (gas)

  • Concentrated Hydrochloric Acid

  • Activated Charcoal

  • Round-bottom flask

  • Gas dispersion tube

  • Mortar and pestle

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Formation of Ethyl Benzimidate Hydrochloride:

    • In a cooled round-bottom flask, dissolve benzonitrile (0.5 mole) in absolute ethanol (25 g).

    • Bubble dry hydrogen chloride gas through the solution until approximately 21.3 g has been absorbed. Maintain cooling throughout this process.

    • Allow the reaction mixture to stand for 48 hours at room temperature. A solid cake of the imido ether hydrochloride will form.

    • Quickly crush the solid cake in a dry mortar to break up any large clumps.

  • Ammonolysis to Benzamidine Hydrochloride:

    • Transfer the crushed solid to a large flask.

    • Slowly add a solution of dry ammonia in absolute ethanol (an 8% solution containing 12 g of ammonia) in small portions with stirring.

    • Continue stirring for several hours. The solid will gradually dissolve, and ammonium chloride will precipitate.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Isolation and Purification:

    • Acidify the filtrate with concentrated hydrochloric acid.

    • Decolorize the solution with a small amount of activated charcoal and filter.

    • Evaporate the filtrate to near dryness at room temperature using a rotary evaporator.

    • Crystals of benzamidine hydrochloride dihydrate will form. Filter the crystals and air-dry them.

    • Further concentration of the mother liquor can yield a second crop of the product.

Expected Yield: 80-95%

Safety Precautions: This synthesis involves the use of corrosive gases (HCl and NH₃) and flammable solvents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application as a Serine Protease Inhibitor

The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[6] This makes it an excellent tool for studying enzyme kinetics and for preventing proteolysis during protein purification.

Protocol 2: Trypsin Inhibition Assay using Benzamidine

Principle: This assay measures the ability of benzamidine to inhibit the catalytic activity of trypsin. The activity of trypsin is monitored by the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The rate of p-nitroaniline release is measured spectrophotometrically at 405 nm.

Materials:

  • Trypsin (from bovine pancreas)

  • Benzamidine hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Trypsin: Prepare a stock solution in 1 mM HCl. The final concentration in the assay will be in the low nanomolar range (e.g., 10-50 nM).

    • Benzamidine: Prepare a stock solution in Tris-HCl buffer. A serial dilution should be prepared to determine the IC₅₀.

    • L-BAPNA: Prepare a stock solution in a suitable solvent like DMSO and then dilute in Tris-HCl buffer. The final concentration should be at or near the Kₘ value for trypsin.

  • Assay Setup (in a 96-well plate):

    • Add Tris-HCl buffer to each well.

    • Add varying concentrations of the benzamidine solution to the test wells. Add buffer to the control wells.

    • Add the trypsin solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the L-BAPNA solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of benzamidine.

    • Plot the percentage of inhibition against the logarithm of the benzamidine concentration.

    • Determine the IC₅₀ value, which is the concentration of benzamidine that causes 50% inhibition of trypsin activity.

Application in Affinity Chromatography

The specific and reversible binding of benzamidine to serine proteases makes it an ideal ligand for affinity chromatography. This technique is widely used for the purification of these enzymes from complex biological mixtures.

Protocol 3: Purification of a Serine Protease using Benzamidine-Agarose Resin

Principle: A crude protein sample containing the target serine protease is passed through a column packed with benzamidine covalently linked to an agarose matrix. The target protease binds specifically to the immobilized benzamidine, while other proteins pass through the column. The bound protease is then eluted by changing the buffer conditions to disrupt the interaction.

Materials:

  • Benzamidine-Agarose resin (commercially available)

  • Chromatography column

  • Crude protein sample (e.g., cell lysate, tissue extract)

  • Binding Buffer: e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0

  • Wash Buffer: Same as Binding Buffer

  • Elution Buffer: e.g., 50 mM Glycine-HCl, pH 3.0 or Binding Buffer containing a competing ligand like free benzamidine (e.g., 20 mM)

  • Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.5

  • Peristaltic pump or FPLC system

  • Fraction collector

  • UV detector

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the benzamidine-agarose resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Clarify the crude protein sample by centrifugation or filtration to remove any particulate matter.

    • Load the clarified sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound serine protease using the Elution Buffer.

      • pH Elution: A step gradient to a low pH buffer will protonate key residues in the active site, disrupting the interaction with benzamidine.

      • Competitive Elution: A buffer containing a high concentration of free benzamidine will compete for the active site of the protease, displacing it from the resin.

    • Collect the eluted fractions. If using pH elution, collect the fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and enzymatic activity to identify the fractions containing the purified serine protease.

    • Assess the purity of the eluted protein by SDS-PAGE.

Benzamidine as a Scaffold in Drug Discovery

The benzamidine moiety is not limited to its role as a research tool. It serves as a valuable starting point for the design of more complex and selective inhibitors for various therapeutic targets.

Structure-Activity Relationship (SAR) Insights:
  • Serine Protease Inhibitors: Modifications to the phenyl ring of benzamidine can significantly impact potency and selectivity. For example, introducing substituents that interact with secondary binding pockets (S2, S3, etc.) of the target protease can lead to highly specific inhibitors.

  • Kinase Inhibitors: The benzamidine scaffold has been incorporated into the design of inhibitors for protein kinases, such as Bcr-Abl.[7] In these designs, the benzamidine group often mimics the hinge-binding motif of ATP, while other parts of the molecule are elaborated to achieve selectivity for the target kinase.

  • Other Targets: The benzamidine core has been explored for its potential in developing inhibitors for other enzyme classes and receptors, demonstrating its versatility as a pharmacophore.

The following table summarizes some examples of how the benzamidine scaffold has been utilized in drug discovery:

Target ClassExample TargetRole of Benzamidine ScaffoldKey Modifications for Potency/Selectivity
Serine Proteases Thrombin, Factor XaBinds to the S1 specificity pocketElaboration of the phenyl ring to interact with S2-S4 pockets
Protein Kinases Bcr-AblMimics the hinge-binding region of ATPAddition of solubilizing groups and fragments that bind to allosteric sites
Other Enzymes NeuraminidaseInteracts with the active siteIsosteric replacements of the amidine group
Receptors Urokinase ReceptorBinds to the ligand-binding domainDimerization or multimerization of the scaffold

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key processes.

Synthesis_of_Benzamidine_HCl Benzonitrile Benzonitrile Intermediate Ethyl Benzimidate Hydrochloride Benzonitrile->Intermediate Step 1 EtOH_HCl Ethanol / Dry HCl Benzamidine_HCl Benzamidine Hydrochloride Intermediate->Benzamidine_HCl Step 2 NH3_EtOH Ammonia / Ethanol

Caption: Synthesis of Benzamidine Hydrochloride.

Serine_Protease_Inhibition Enzyme Serine Protease S1 Pocket Active Site Substrate Substrate (e.g., Arginine/Lysine containing peptide) Enzyme:s1->Substrate Binding Benzamidine Benzamidine Enzyme:s1->Benzamidine Competitive Binding (Inhibition) Products Products Substrate->Products Hydrolysis

Caption: Mechanism of Serine Protease Inhibition.

Affinity_Chromatography_Workflow start Start equilibration Equilibrate Benzamidine- Agarose Column start->equilibration sample_loading Load Crude Protein Sample equilibration->sample_loading wash Wash with Binding Buffer sample_loading->wash elution Elute with Low pH or Free Benzamidine wash->elution analysis Analyze Fractions (SDS-PAGE, Activity Assay) elution->analysis end Purified Serine Protease analysis->end

Caption: Affinity Chromatography Workflow.

Conclusion

N'-Cyanobenzenecarboximidamide, in its more common form as benzamidine, remains a remarkably valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its utility extends far beyond its classical role as a protease inhibitor. The benzamidine scaffold's ability to be readily synthesized and modified, coupled with its favorable interactions with a variety of biological targets, ensures its continued relevance in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and creatively employ this versatile molecule in their endeavors.

References

  • Organic Syntheses Procedure. acetamidine hydrochloride. Available from: [Link]

  • Welker, A., et al. (2020). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-350. Available from: [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. Available from: [Link]

  • Gazit, A., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3565-3573. Available from: [Link]

  • Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.
  • Kavitha, R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1011. Available from: [Link]

  • Kavitha, R., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(19), 6620. Available from: [Link]

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Application Notes and Protocols for N-Cyanation using N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of N'-Cyanobenzenecarboximidamide as a proficient electrophilic cyanating agent for the N-cyanation of primary and secondary amines. The cyanamide moiety is a critical pharmacophore and a versatile synthetic intermediate in drug discovery and development. Traditional cyanating agents, such as cyanogen halides, are notoriously toxic and hazardous.[1][2] N'-Cyanobenzenecarboximidamide offers a potentially safer and more manageable alternative. These application notes detail a plausible, robust protocol for the synthesis of N'-Cyanobenzenecarboximidamide and its subsequent application in the N-cyanation of a range of amine substrates. The mechanistic underpinnings, experimental procedures, and critical safety considerations are thoroughly discussed to ensure reproducible and safe execution in a research and development setting.

Introduction: The Strategic Importance of N-Cyanation

The introduction of a cyano group onto a nitrogen atom to form a cyanamide is a pivotal transformation in modern organic synthesis and medicinal chemistry. Cyanamides are key structural motifs in numerous biologically active compounds and serve as versatile precursors for the synthesis of more complex nitrogen-containing heterocycles and guanidines.[1][3] The development of efficient and safe N-cyanation methodologies is therefore of paramount importance.

N'-Cyanobenzenecarboximidamide emerges as a promising reagent in this context. Its structure suggests a mode of action as an electrophilic cyanating agent, transferring a "CN+" synthon to a nucleophilic amine with the concomitant formation of the benign and readily removable benzamidine byproduct. This approach circumvents the use of highly toxic and volatile reagents like cyanogen bromide, thereby enhancing laboratory safety.

This guide is structured to provide both the theoretical foundation and the practical steps for the successful implementation of N'-Cyanobenzenecarboximidamide in your synthetic workflows.

Synthesis of the Cyanating Agent: N'-Cyanobenzenecarboximidamide

A reliable supply of the cyanating agent is the prerequisite for its application. The following protocol outlines a plausible and scalable synthesis of N'-Cyanobenzenecarboximidamide from commercially available starting materials. The procedure is based on the established reactivity of amidines with electrophilic cyanating agents.[2]

Reaction Principle

The synthesis involves the reaction of benzamidine hydrochloride with the electrophilic cyanating agent, cyanogen bromide. A base is used to liberate the free benzamidine in situ, which then acts as a nucleophile, attacking the cyanogen bromide to form the desired N'-Cyanobenzenecarboximidamide.

Visualizing the Synthesis

benzamidine Benzamidine HCl reagent N'-Cyanobenzenecarboximidamide benzamidine->reagent Reaction in suitable solvent base Base (e.g., Et3N) base->reagent cnbr Cyanogen Bromide (CNBr) cnbr->reagent byproduct Base·HBr

Caption: Synthetic pathway for N'-Cyanobenzenecarboximidamide.

Detailed Experimental Protocol

Materials and Equipment:

  • Benzamidine hydrochloride

  • Cyanogen bromide (CNBr) (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzamidine hydrochloride (1.0 eq.). Suspend the solid in anhydrous dichloromethane (DCM).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C to ensure the formation of free benzamidine.

  • Addition of Cyanogen Bromide: In a separate flask, dissolve cyanogen bromide (1.0 eq.) in a minimal amount of anhydrous DCM. Caution: Cyanogen bromide is highly toxic and volatile. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Add the cyanogen bromide solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N'-Cyanobenzenecarboximidamide as a solid.

Protocol for N-Cyanation of Amines

The following protocol provides a general procedure for the N-cyanation of primary and secondary amines using the synthesized N'-Cyanobenzenecarboximidamide. Optimization of reaction conditions may be necessary for specific substrates.

Proposed Reaction Mechanism

The N-cyanation is proposed to proceed via a nucleophilic attack of the amine on the electrophilic cyano group of N'-Cyanobenzenecarboximidamide. A base is required to deprotonate the amine, increasing its nucleophilicity. The reaction yields the desired N-cyanamide and benzamidine as a byproduct.

Visualizing the N-Cyanation Workflow

cluster_0 Reaction Setup cluster_1 Cyanation Step cluster_2 Products amine Primary or Secondary Amine (R1R2NH) intermediate Reaction Intermediate amine->intermediate Deprotonation base Base (e.g., NaH) base->intermediate reagent N'-Cyanobenzenecarboximidamide reagent->intermediate cyanamide N-Cyanamide (R1R2N-CN) intermediate->cyanamide CN Transfer byproduct Benzamidine intermediate->byproduct

Caption: Workflow for the N-cyanation of amines.

Detailed Experimental Protocol

Materials and Equipment:

  • Primary or secondary amine substrate

  • N'-Cyanobenzenecarboximidamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: Flammable solid, reacts violently with water)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Amine Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.) and dissolve it in anhydrous DMF or THF. Cool the solution to 0 °C. Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Cyanating Agent: Dissolve N'-Cyanobenzenecarboximidamide (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive amines.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyanamide.

Substrate Scope and Expected Outcomes

The following table presents a representative, though not exhaustive, list of amine substrates and the expected N-cyanamide products. Yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProductExpected Yield (%)
1DibenzylamineN-Cyanodibenzylamine85-95
2Morpholine4-Morpholinecarbonitrile90-98
3AnilineN-Phenylcyanamide60-75
4N-MethylbenzylamineN-Benzyl-N-methylcyanamide80-90
5Piperidine1-Piperidinecarbonitrile90-98

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of the amine.- Low reactivity of the amine substrate.- Degradation of the cyanating reagent.- Ensure the use of a strong, non-nucleophilic base and anhydrous conditions.- Increase the reaction temperature or prolong the reaction time.- Use freshly prepared or properly stored N'-Cyanobenzenecarboximidamide.
Formation of multiple byproducts - Side reactions of the amine or product.- Reaction with the solvent.- Lower the reaction temperature.- Screen different anhydrous solvents (e.g., THF, Dioxane, Acetonitrile).
Difficulty in purifying the product - Co-elution with the benzamidine byproduct.- Optimize the chromatography eluent system.- Consider an acidic wash during workup to protonate and remove the basic benzamidine byproduct into the aqueous layer.

Safety and Handling

The handling of cyanating agents requires strict adherence to safety protocols.

  • N'-Cyanobenzenecarboximidamide: While expected to be less hazardous than cyanogen halides, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Cyanogen Bromide (for synthesis): This is a highly toxic, volatile, and corrosive substance.[2] All manipulations must be performed in a certified chemical fume hood. A dedicated respirator may be necessary. Be aware of its potential for explosive trimerization.[4]

  • Sodium Hydride: This is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

  • General Precautions: Work in a well-ventilated area.[5] Have an emergency plan and appropriate spill kits readily available. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Petersen, H. J., Nielsen, C. K., & Arrigoni-Martelli, E. (1984). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile synthesis of N,N',N''-trisubstituted guanidines from thioureas. The Journal of Organic Chemistry, 65(5), 1566–1568.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Google Patents. (1993). WO1993019042A1 - Preparation of substituted guanidines.
  • Oxley, P., & Short, W. F. (1947). Amidines. Part IV. Preparation of amidines from cyanides and ammonium thiocyanate or substituted ammonium thiocyanates. Journal of the Chemical Society (Resumed), 382-386.
  • Zhu, C., Xia, J. B., & Chen, C. (2014). A simple method for the electrophilic cyanation of secondary amines. Organic letters, 16(1), 247–249.
  • Oxley, P., & Short, W. F. (1946). 41. Amidines. Part I. Preparation of amidines from cyanides. Journal of the Chemical Society (Resumed), 147-150.
  • PrepChem.com. (n.d.). Preparation of N-cyano-N'-[2-(4-nitrophenyl)-2-nitroxyethyl]-3-pyridinecarboximidamide (method i). Retrieved from [Link]

  • An unprecedented DMAP-catalysed amidation of aryl and alkyl carboxylic acids with organo-cyanamides has been developed.
  • M. Kasthuri, H. S. Babu, K. S. Kumar, Ch. Sudhakar, P. V. N. Kumar, Synlett, 2015, 26, 897-900.
  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(18), 2675-2679.
  • Request PDF | Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines | ResearchG
  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of organic chemistry, 77(22), 10362–10368.
  • (PDF) 4-Cyanoimidazolate: A New Pseudo-Cyanide?
  • Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Beijing Institute of Technology.
  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - University of California Davis.
  • Zmitek, J., Jenko, B., Milivojevic, D., & h e, J. (1991). THE SYNTHESIS AND REACTIONS OF N-CYANO-0-METHYLPSEUDOUREAS. ORGANIC PREPARATIONS AND PROCEDURES INT., 23(6), 721-728.
  • Flash preparation of carbenoids: A different performance of cyanogen bromide.
  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - RSC Publishing.
  • Journal of Medicinal Chemistry - ACS Publications. (n.d.). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines.
  • Request PDF | Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines | ResearchG

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A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of N'-Cyanobenzenecarboximidamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N'-Cyanobenzenecarboximidamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time suitable for the analysis of large sample batches. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] All validation parameters, including selectivity, linearity, accuracy, precision, stability, and matrix effect, met the stringent acceptance criteria, demonstrating the method's reliability for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

N'-Cyanobenzenecarboximidamide is an organic compound featuring a core benzamidine structure, a class of molecules known for their interactions with proteases and other enzymes, making them relevant in pharmaceutical research. Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing drug efficacy and safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[4][5] The specificity is derived from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This dual-mass filtering significantly reduces background noise and interferences from complex biological matrices like plasma.

This guide provides a comprehensive, self-validating protocol grounded in established regulatory frameworks.[6][7][8] The causality behind each step is explained to empower researchers not just to replicate the method, but to understand and adapt it for their specific needs.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValue / DescriptionSource / Rationale
Chemical Structure See Figure 1N/A
Molecular Formula C₈H₇N₃[9][10][11][12][13]
Molecular Weight 145.16 g/mol [9][10][13][14]
Predicted pKa ~8-10The imidamide functional group is strongly basic and is expected to be protonated at physiological and acidic pH. An acidic mobile phase will therefore be optimal for ionization.[15]
Predicted Solubility Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO).[16][17]The presence of polar N-H and C≡N groups, combined with an aromatic ring, suggests solubility in common reversed-phase chromatography solvents.

Figure 1: Chemical Structure of N'-Cyanobenzenecarboximidamide (Image of the chemical structure would be placed here in a formal document)

Materials, Reagents, and Instrumentation

Materials and Reagents
  • N'-Cyanobenzenecarboximidamide reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N'-Cyanobenzenecarboximidamide-¹³C₆

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade (>99%)

  • Control Human Plasma (K₂EDTA)

  • 1.5 mL Polypropylene microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data System: Chromatography data system software for instrument control, data acquisition, and processing.

Experimental Protocols

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Reporting Stock Stock Solution Preparation Standards Calibration Standards & QC Sample Preparation Stock->Standards Plasma Plasma Sample (Unknown, Standard, or QC) Precip Protein Precipitation (ACN with IS) Plasma->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing (Integration & Regression) Acquire->Process Report Concentration Report Process->Report

Caption: High-level workflow for sample analysis.

Preparation of Solutions

Rationale: Accurate preparation of stock and working solutions is paramount for the accuracy of the entire assay. A stable isotope-labeled internal standard is used to compensate for variability in sample extraction and instrument response.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of N'-Cyanobenzenecarboximidamide reference standard and the SIL-IS into separate volumetric flasks.

    • Dissolve in methanol to the final volume to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for spiking calibration curve (CAL) standards by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • Spike 50 µL of control human plasma with the appropriate working standard solution (typically 5 µL spike volume) to prepare CAL and QC samples.

    • The final concentration range for CAL standards should encompass the expected study concentrations, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Extraction Protocol

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis. Acetonitrile is an efficient precipitating agent, and including the internal standard in the precipitation solution simplifies the workflow.

Extraction_Protocol s1 1. Pipette 50 µL of plasma sample (CAL, QC, or Unknown) into a 1.5 mL tube. s2 2. Add 150 µL of IS Working Solution (100 ng/mL in ACN). s1->s2 s3 3. Vortex mix for 30 seconds to ensure complete precipitation. s2->s3 s4 4. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins. s3->s4 s5 5. Transfer 100 µL of the clear supernatant to an autosampler vial. s4->s5 s6 6. Inject 5 µL onto the LC-MS/MS system. s5->s6

Caption: Step-by-step plasma protein precipitation workflow.

LC-MS/MS Instrument Parameters

Rationale: The selected parameters are designed for optimal retention, peak shape, and ionization of the analyte. A C18 column provides good retention for the moderately polar analyte. An acidic mobile phase (with formic acid) promotes protonation [M+H]⁺, which is essential for sensitive detection in positive ESI mode. The MRM transitions are selected for specificity and signal intensity.

Table 1: Liquid Chromatography Conditions

Parameter Setting
UHPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, RRHD, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions

| Total Run Time | ~4.0 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Setting
MS System Agilent Ultivo Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
MRM Transitions Analyte: 146.1 -> 129.1 (Quantifier), 146.1 -> 104.1 (Qualifier) SIL-IS: 152.1 -> 135.1
Collision Energy Optimized experimentally; typically 10-25 eV

| Dwell Time | 100 ms |

Bioanalytical Method Validation Protocol

The method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines.[18][19][20] The following experiments constitute a full validation.

Table 3: Method Validation Parameters and Acceptance Criteria (based on ICH M10[1][8])

Validation Parameter Experiment Description Acceptance Criteria
Selectivity Analyze six different blank plasma lots. No significant interference at the retention time of the analyte and IS (<20% of LLOQ response).
Calibration Curve Analyze a blank sample and at least six non-zero standards over the desired range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, L, M, H) in five replicates on three separate days (n=15). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked plasma from six lots to the response in a pure solution. The IS-normalized matrix factor %CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. Recovery should be consistent and reproducible.
Stability Analyze low and high QCs after exposure to various conditions: - Freeze-Thaw: 3 cycles at -20°C and -80°C. - Bench-Top: Room temperature for at least 6 hours. - Long-Term: At -80°C for the expected storage duration. - Post-Preparative: In autosampler for 24 hours. Mean concentration of stability samples must be within ±15% of nominal values.

| Dilution Integrity | Dilute a sample with a concentration above the ULOQ with blank plasma. Analyze in five replicates. | Accuracy and precision must be within ±15%. |

Conclusion

This application note presents a complete and robust LC-MS/MS method for the quantification of N'-Cyanobenzenecarboximidamide in human plasma. The simple sample preparation, rapid chromatographic analysis, and high sensitivity and selectivity make it ideally suited for high-throughput bioanalysis in a regulated environment. The detailed validation protocol, grounded in authoritative ICH guidelines, ensures that the data generated is reliable and defensible for regulatory submissions, supporting critical decisions throughout the drug development pipeline.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. (n.d.). European Medicines Agency. Retrieved January 3, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved January 3, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration (FDA). Retrieved January 3, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved January 3, 2026, from [Link]

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  • ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos. Retrieved January 3, 2026, from [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. Retrieved January 3, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 3, 2026, from [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). Retrieved January 3, 2026, from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation (ICH). Retrieved January 3, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA). Retrieved January 3, 2026, from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). BioAgilytix. Retrieved January 3, 2026, from [Link]

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  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 3, 2026, from [Link]

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  • 3-Cyanobenzene-1-carboximidamide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

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  • LC-MS/MS method for the quantitation of eight nitrosamine compounds. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. (2015, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities. (2024, September 16). PubMed. Retrieved January 3, 2026, from [Link]

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  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2022, September 25). Farmacia. Retrieved January 3, 2026, from [Link]

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Sources

Prospectus for the Agrochemical Evaluation of N'-Cyanobenzenecarboximidamide: A Hypothetical Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical research framework. As of the latest literature review, N'-Cyanobenzenecarboximidamide does not have established applications in agricultural chemistry. This guide is intended for researchers and scientists as a speculative prospectus to explore its potential based on structure-activity relationships of related chemical classes.

Introduction: The Quest for Novel Agrochemical Scaffolds

The continuous evolution of resistance in plant pathogens necessitates an unceasing search for novel chemical entities with diverse modes of action. The carboxamide functional group is a cornerstone of modern fungicide development, with numerous commercial products demonstrating its efficacy.[1][2] Similarly, the benzimidazole scaffold has a long history in antifungal chemistry.[3] N'-Cyanobenzenecarboximidamide, a molecule incorporating a related carboximidamide moiety, presents an intriguing, unexplored scaffold for potential agrochemical activity. While direct data on its bioactivity is absent from current literature, its structural elements warrant a systematic investigation into its potential as a novel fungicide, insecticide, or herbicide.

This document outlines a comprehensive, hypothetical research program to elucidate the potential agricultural applications of N'-Cyanobenzenecarboximidamide, with a primary focus on its fungicidal activity, a hypothesis derived from the known bioactivities of structurally related compounds.

Part 1: Synthesis and Characterization

A robust supply of high-purity N'-Cyanobenzenecarboximidamide is the foundational requirement for any biological screening program.

Protocol 1: Laboratory-Scale Synthesis of N'-Cyanobenzenecarboximidamide

This protocol is a standard approach for the synthesis of N-cyanobenzimidamides.

Objective: To synthesize N'-Cyanobenzenecarboximidamide in sufficient quantity and purity for initial biological screening.

Materials:

  • Benzonitrile

  • Sodium amide (NaNH₂)

  • Cyanamide (H₂NCN)

  • Anhydrous diethyl ether

  • Anhydrous workup reagents (e.g., sodium sulfate)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve benzonitrile in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium amide in portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Dissolve cyanamide in anhydrous diethyl ether and add it dropwise to the reaction mixture via the dropping funnel.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude N'-Cyanobenzenecarboximidamide by recrystallization or column chromatography.

Characterization:

  • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determine the melting point and compare it with literature values if available.

Part 2: Hypothetical Fungicidal Activity Screening

Based on the prevalence of the amide functionality in modern fungicides, the primary hypothesis is that N'-Cyanobenzenecarboximidamide will exhibit antifungal properties. The screening program will target a diverse panel of economically important plant pathogens.

Experimental Workflow for Fungicidal Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification of N'-Cyanobenzenecarboximidamide Stock_Solution Preparation of Stock Solution (e.g., in DMSO) Synthesis->Stock_Solution In_Vitro_Assay In Vitro Mycelial Growth Inhibition Assay Stock_Solution->In_Vitro_Assay Data_Analysis_1 Calculate % Inhibition In_Vitro_Assay->Data_Analysis_1 Pathogen_Panel Panel of Fungal Pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) Pathogen_Panel->In_Vitro_Assay Dose_Response Dose-Response Assay Data_Analysis_1->Dose_Response If significant inhibition >50% EC50_Determination Determine EC50 Values Dose_Response->EC50_Determination Broad_Spectrum Broad-Spectrum Activity Testing EC50_Determination->Broad_Spectrum Data_Analysis_2 Compare with Commercial Standards Broad_Spectrum->Data_Analysis_2 Plant_Treatment Greenhouse Pot Trials (e.g., on tomato, wheat) Data_Analysis_2->Plant_Treatment If promising EC50 values Inoculation Pathogen Inoculation Plant_Treatment->Inoculation Disease_Scoring Disease Severity Scoring Inoculation->Disease_Scoring Data_Analysis_3 Evaluate Protective & Curative Efficacy Disease_Scoring->Data_Analysis_3

Caption: Workflow for evaluating the fungicidal potential of N'-Cyanobenzenecarboximidamide.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Objective: To rapidly assess the direct antifungal activity of N'-Cyanobenzenecarboximidamide against a panel of plant pathogenic fungi.

Materials:

  • Pure N'-Cyanobenzenecarboximidamide

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Pythium aphanidermatum)[2]

  • Sterile cork borer (5 mm)

  • Commercial fungicide standards (e.g., boscalid, carbendazim) for positive controls.[2][4]

Procedure:

  • Prepare a stock solution of N'-Cyanobenzenecarboximidamide (e.g., 10 mg/mL) in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO-only control and a positive control with a commercial fungicide.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of the amended and control PDA plates.

  • Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter when the fungal growth in the negative control plate has reached the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Data Presentation: Hypothetical Primary Screening Results

CompoundConcentration (µg/mL)% Inhibition vs. Botrytis cinerea% Inhibition vs. Rhizoctonia solani
N'-Cyanobenzenecarboximidamide5065.258.9
Boscalid (Control)5095.898.2
DMSO (Control)1% v/v00

Part 3: Hypothetical Insecticidal and Herbicidal Activity Screening

While the primary hypothesis is fungicidal activity, a comprehensive evaluation should include screening for other potential agrochemical applications.

Protocol 3: Preliminary Insecticidal Activity Assay (Leaf Dip Bioassay)

Objective: To assess the contact toxicity of N'-Cyanobenzenecarboximidamide against a model insect pest.

Materials:

  • N'-Cyanobenzenecarboximidamide stock solution.

  • Model insect, e.g., larvae of Diamondback Moth (Plutella xylostella) or Fall Armyworm (Spodoptera frugiperda).[5][6]

  • Cabbage or maize leaf discs.

  • Surfactant (e.g., Triton X-100).

  • Petri dishes with moistened filter paper.

Procedure:

  • Prepare test solutions of N'-Cyanobenzenecarboximidamide at various concentrations (e.g., 100, 250, 500 mg/L) in water with a small amount of surfactant.

  • Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry.

  • Place one treated leaf disc in each Petri dish.

  • Introduce a set number of insect larvae (e.g., 10 second-instar larvae) into each dish.

  • Seal the dishes and incubate at appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess mortality after 48 and 72 hours.

Protocol 4: Pre-emergence Herbicidal Activity Assay

Objective: To evaluate the effect of N'-Cyanobenzenecarboximidamide on the germination and early growth of model weed species.

Materials:

  • N'-Cyanobenzenecarboximidamide stock solution.

  • Seeds of model plants (e.g., cucumber (Cucumis sativus) as a dicot model and barnyard grass (Echinochloa crus-galli) as a monocot model).

  • Petri dishes with filter paper.

  • Growth chamber.

Procedure:

  • Prepare test solutions of N'-Cyanobenzenecarboximidamide at various concentrations (e.g., 10, 50, 100 µg/mL).

  • Place a sheet of filter paper in each Petri dish and add a defined volume of the test solution or a control solution (water/solvent).

  • Place a set number of seeds (e.g., 20) on the moistened filter paper.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature.

  • After 7-10 days, measure the germination rate, root length, and shoot length.

  • Calculate the percent inhibition of germination and growth compared to the control.

Part 4: Elucidating the Hypothetical Mode of Action

Should N'-Cyanobenzenecarboximidamide show promising activity, particularly as a fungicide, the next critical step is to determine its mode of action.

Proposed Mode of Action Investigation Workflow

G Active_Compound Active Compound Identified (e.g., Fungicidal) Literature_Review Review MoA of Structurally Related Compounds (e.g., SDHIs, nAChR modulators) Active_Compound->Literature_Review Metabolomics Metabolomic Profiling of Treated Organisms Active_Compound->Metabolomics Targeted_Assays Targeted Enzyme/Receptor Assays Literature_Review->Targeted_Assays SDHI_Assay Succinate Dehydrogenase Inhibition Assay Targeted_Assays->SDHI_Assay Cell_Wall_Assay Cell Wall Biosynthesis Inhibition Assay Targeted_Assays->Cell_Wall_Assay nAChR_Assay Nicotinic Acetylcholine Receptor Binding Assay Targeted_Assays->nAChR_Assay MoA_Hypothesis Formulate Mode of Action Hypothesis SDHI_Assay->MoA_Hypothesis Cell_Wall_Assay->MoA_Hypothesis nAChR_Assay->MoA_Hypothesis Identify_Pathway Identify Disrupted Metabolic Pathways Metabolomics->Identify_Pathway Identify_Pathway->MoA_Hypothesis

Caption: A workflow for investigating the mode of action of a novel bioactive compound.

Given the structural similarity to carboxamide fungicides, a primary hypothesis for a fungicidal mode of action would be the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

Conclusion and Future Directions

This document provides a speculative but scientifically rigorous framework for the initial investigation of N'-Cyanobenzenecarboximidamide as a potential agricultural chemical. The proposed protocols for synthesis, multi-disciplinary biological screening, and mode of action studies represent a logical and systematic approach to evaluating this novel chemical scaffold. While its utility in agriculture is currently unknown, the exploration of such unique chemical entities is essential for the future of sustainable crop protection. Positive results from this research program would trigger further studies into toxicology, environmental fate, and formulation development.

References

Synthesis of N'-Cyanobenzenecarboximidamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the synthesis of N'-cyanobenzenecarboximidamide derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to known pharmacophores and their potential as scaffolds in drug discovery. This document offers a deep dive into the synthetic methodology, mechanistic rationale, and practical considerations for the successful preparation of these valuable molecules.

Introduction: The Significance of N'-Cyanobenzenecarboximidamide Scaffolds

N'-cyanobenzenecarboximidamide and its derivatives represent a unique class of compounds characterized by a cyanated amidine functional group. This structural motif is a bioisostere of carboxylates and other functionalities, offering the potential for novel molecular interactions with biological targets. The incorporation of the cyano group can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making these derivatives attractive for lead optimization in drug discovery programs. Their applications span various therapeutic areas, including the development of enzyme inhibitors and receptor modulators.

Synthetic Strategy: A Rational Approach to N'-Cyanobenzenecarboximidamide Synthesis

The synthesis of N'-cyanobenzenecarboximidamide can be approached through several strategic routes. After careful consideration of precursor availability, reaction efficiency, and safety, this guide will focus on a robust and reproducible method starting from readily available benzamidine hydrochloride. The core of this strategy involves the N-cyanation of the amidine functionality.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow Start Benzamidine Hydrochloride Reaction N-Cyanation Reaction Start->Reaction Reagent Cyanating Agent (e.g., Cyanogen Bromide) Reagent->Reaction Product N'-Cyanobenzenecarboximidamide Reaction->Product Crude Product Purification Purification (Recrystallization/Chromatography) Product->Purification Purification->Product Purified Product ReactionMechanism cluster_step1 Step 1: In situ formation of free base cluster_step2 Step 2: Nucleophilic attack and N-cyanation Benzamidine_HCl Benzamidine Hydrochloride Benzamidine_Free Benzamidine (Free Base) Benzamidine_HCl->Benzamidine_Free + TEA TEA_HCl Triethylammonium Chloride Benzamidine_HCl->TEA_HCl + TEA TEA Triethylamine (Base) Benzamidine_Free_2 Benzamidine (Free Base) Intermediate Tetrahedral Intermediate Benzamidine_Free_2->Intermediate + CNBr CNBr Cyanogen Bromide Product N'-Cyanobenzenecarboximidamide Intermediate->Product - HBr HBr HBr

Troubleshooting & Optimization

Technical Support Center: Purification of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with N'-Cyanobenzenecarboximidamide. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound from a crude reaction mixture. Our approach is built on explaining the causal relationships behind each experimental step, ensuring you not only execute protocols but also understand the underlying chemical principles for more effective problem-solving.

I. Understanding the Challenge: The Impurity Profile

Effective purification begins with a clear understanding of the potential impurities. While various synthetic routes exist, a common and logical approach to synthesizing N'-Cyanobenzenecarboximidamide involves the reaction of benzamidine with an electrophilic cyanating agent, such as cyanogen bromide (CNBr).

This synthetic pathway informs our understanding of the likely impurities that must be removed:

  • Unreacted Starting Materials: Benzamidine (a strong base) and remnants of the cyanating agent.

  • Hydrolysis Byproducts: Moisture present during the reaction or workup can lead to the formation of Benzamide and Benzoic Acid.

  • Side-Reaction Products: Self-condensation or reaction of the product with starting materials can yield urea-type derivatives or other complex adducts.

This impurity profile dictates the logic of the purification strategies discussed below.

II. Frequently Asked Questions (FAQs)

Q1: What is the target melting point for pure N'-Cyanobenzenecarboximidamide?

The reported melting point for N'-Cyanobenzenecarboximidamide recrystallized from water is 142.5 °C . A broad melting range or a value significantly below this benchmark is a clear indicator of residual impurities.

Q2: My crude product is an oil or a sticky solid. Is this normal?

This is a common issue, often caused by the presence of unreacted starting materials or solvent residues that depress the melting point and inhibit crystallization. An initial purification step, such as an acid-base workup, is often required before attempting recrystallization.

Q3: Is N'-Cyanobenzenecarboximidamide stable to heat and standard purification conditions?

While reasonably stable under neutral conditions, N'-acyl cyanamides can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.[1] Prolonged heating during recrystallization or chromatography should be minimized. All purification steps should ideally be performed under neutral pH to mitigate degradation.

III. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Problem 1: Recrystallization yields low purity or fails to produce crystals.

Scenario: “I dissolved my crude solid in hot ethanol, but upon cooling, it either oiled out or the resulting crystals were still impure by TLC analysis.”

Root Cause Analysis: This issue typically stems from two main problems: the presence of impurities that act as eutectic inhibitors to crystallization, or the selection of a suboptimal solvent system. Unreacted benzamidine is a frequent culprit.

Solutions:

  • Implement a Pre-Purification Workup: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate and remove the basic benzamidine starting material into the aqueous phase.

    • Base Wash: Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic impurities like benzoic acid.

    • Brine Wash & Dry: Finish with a brine wash to remove bulk water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.

  • Optimize the Recrystallization Solvent: A single solvent may not be ideal. Consider a mixed-solvent system.[2]

    • Principle: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at boiling point. Then, slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly.

    • Recommended Systems: Based on the compound's moderate polarity, promising solvent pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.

Problem 2: Column chromatography provides poor separation.

Scenario: “My compound co-elutes with a major impurity during silica gel chromatography.”

Root Cause Analysis: Poor separation occurs when the polarity of the compound and the impurity are too similar for the chosen mobile phase. The stationary phase (silica gel) is acidic and can sometimes cause degradation of sensitive compounds.

Solutions:

  • Adjust Mobile Phase Polarity:

    • If co-elution occurs, the mobile phase is likely too polar. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexanes). Running a gradient elution, from low to high polarity, can often resolve closely-eluting spots.

    • TLC is Key: Before committing to a column, perform thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between your product and the impurities.

  • Consider a Different Stationary Phase:

    • If the compound streaks or degrades on silica, it may be sensitive to the acidic nature of the stationary phase.

    • Neutral Alumina: For basic compounds or those sensitive to acid, neutral alumina can be an excellent alternative to silica gel.

    • Reversed-Phase (C18): If the compound is sufficiently polar, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can provide an orthogonal separation mechanism.

IV. Detailed Experimental Protocols

Protocol 1: Pre-Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture (e.g., 5.0 g) in 100 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 50 mL of 1 M HCl (aq). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Add 50 mL of saturated NaHCO₃ (aq) solution to the organic layer. Shake, vent, and drain the aqueous layer.

  • Add 50 mL of brine (saturated NaCl solution). Shake, vent, and drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pre-purified solid.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)
  • Place the pre-purified solid into a 100 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of 95% ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid is fully dissolved.

  • While the solution is hot, add deionized water dropwise until a persistent cloudiness appears.

  • Add 1-2 drops of 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.

  • Dry the crystals under vacuum to obtain pure N'-Cyanobenzenecarboximidamide.

  • Validation: Confirm purity by measuring the melting point and performing TLC analysis.

V. Data & Workflow Visualization

Data Summary: Solvent Selection for Purification

The following table provides a guide for selecting solvents based on the polarity of the target compound and potential impurities.

Compound TypePolarityRecommended Recrystallization Solvent(s)Recommended Chromatography Eluent (Silica)
N'-Cyanobenzenecarboximidamide ModerateEthanol/Water, Ethyl Acetate/Hexane20-50% Ethyl Acetate in Hexanes
Benzamidine (Impurity)High (Basic)Water, Ethanol5-10% Methanol in Dichloromethane (+1% NH₄OH)
Benzoic Acid (Impurity)High (Acidic)Water30-60% Ethyl Acetate in Hexanes (+1% Acetic Acid)
Benzamide (Impurity)Moderate-HighEthanol/Water50-80% Ethyl Acetate in Hexanes
Workflow Diagram: Purification Strategy Decision Tree

This diagram outlines the logical flow for purifying crude N'-Cyanobenzenecarboximidamide.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Pre-Treatment cluster_purification Primary Purification cluster_final Final Product Crude Crude Product (Solid, Oil, or Gummy) TLC Analyze by TLC Crude->TLC Workup Perform Acid-Base Liquid-Liquid Extraction TLC->Workup Basic/Acidic Impurities Present Recrystal Recrystallization TLC->Recrystal Relatively Clean Workup->Recrystal Solid Obtained Column Column Chromatography Workup->Column Product is an Oil Recrystal->Column Still Impure Pure Pure Product (Verify by MP, TLC, NMR) Recrystal->Pure Purity Confirmed Column->Pure Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification technique.

VI. References

  • Stadlbauer, W., & Kappe, T. (1981). The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues. Arzneimittel-Forschung, 31(3), 429-434.

  • HBCSE (2014). Recrystallization. National Initiative on Undergraduate Science (NIUS) Chemistry Experiments. [Link]

  • Ghavami, R., & Jajarmi, S. (2013). Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry, 29(2), 569-574. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzimidamide, is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis, however, can be challenging, often resulting in suboptimal yields and purification difficulties. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common hurdles and improve the efficiency of their synthetic protocols. We will focus on the prevalent methods of synthesis and provide actionable insights grounded in established chemical principles.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N'-Cyanobenzenecarboximidamide. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Problem 1: Low or No Product Yield

Low or nonexistent yield is the most frequent and frustrating issue. The root cause can typically be traced to reagent quality, reaction conditions, or incomplete conversion.

Possible Cause 1.1: Inactive or Degraded Reagents

  • Expert Analysis: The synthesis of N'-Cyanobenzenecarboximidamide often involves moisture-sensitive reagents. For instance, in syntheses utilizing an electrophilic cyanating agent, the presence of water can lead to hydrolysis of the agent or the product. Similarly, bases like lithium hexamethyldisilazide (LiHMDS) are highly reactive towards moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened reagents whenever possible. If reagents have been stored, verify their activity with a known, reliable reaction.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Possible Cause 1.2: Suboptimal Reaction Conditions

  • Expert Analysis: The choice of solvent, temperature, and base can dramatically influence the reaction outcome. The solubility of reagents and intermediates, the rate of desired versus side reactions, and the stability of the product are all dictated by these parameters.

  • Troubleshooting Steps:

    • Solvent Selection: Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally preferred. Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.

    • Temperature Control: Some reactions require initial cooling (e.g., to 0°C or -78°C) during the addition of a strong base to control exotherms and prevent side reactions. Subsequently, allowing the reaction to slowly warm to room temperature may be necessary for the reaction to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Base Selection: Strong, non-nucleophilic bases are often required. LiHMDS is a common choice for deprotonation steps.[1] The stoichiometry of the base is critical; an excess can lead to undesired side reactions.

Data-Driven Optimization of Reaction Conditions:

Parameter Condition A (Low Yield) Condition B (Improved Yield) Rationale
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)Improved solubility of intermediates and compatibility with organometallic bases.
Base Triethylamine (TEA)Lithium Hexamethyldisilazide (LiHMDS)LiHMDS is a stronger, non-nucleophilic base, ensuring complete deprotonation without competing nucleophilic attack.
Temperature Room Temperature0°C to Room TemperatureInitial cooling minimizes side reactions during the addition of the strong base.
Atmosphere Ambient AirArgon or NitrogenPrevents hydrolysis of reagents and intermediates by atmospheric moisture.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Dryness start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions Review Reaction Conditions (Solvent, Temp, Base) conditions_ok Conditions Optimized? check_conditions->conditions_ok monitor_reaction Implement In-Process Monitoring (TLC/LC-MS) reaction_progress Reaction Progressing? monitor_reaction->reaction_progress reagents_ok->check_conditions Yes fail Consult Further Literature reagents_ok->fail No, Replace Reagents conditions_ok->check_conditions No, Adjust Conditions conditions_ok->monitor_reaction Yes success Improved Yield Achieved reaction_progress->success Yes reaction_progress->fail No reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation A Benzamidine C Anionic Intermediate A->C + B, - H-HMDS B LiHMDS (Base) C_ref Anionic Intermediate D NCTS (Electrophilic Cyanating Agent) E Adduct E_ref Adduct C_ref->E + D F N'-Cyanobenzenecarboximidamide (Product) G Ts-N(Ph)Li (Byproduct) E_ref->F Elimination E_ref->G

Sources

stability issues and degradation pathways of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N'-Cyanobenzenecarboximidamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N'-Cyanobenzenecarboximidamide (CAS 17513-09-6).[1][2] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this compound. As Senior Application Scientists, we understand that experimental success hinges on a deep understanding of a molecule's stability and reactivity. This resource synthesizes our field expertise with established chemical principles to help you navigate the potential challenges associated with N'-Cyanobenzenecarboximidamide, ensuring the integrity and reproducibility of your results.

While specific degradation studies on N'-Cyanobenzenecarboximidamide are not extensively published, its structure—featuring a benzamidine core and an N'-cyano group—provides a strong basis for predicting its stability profile. This guide is built upon a thorough analysis of these functional groups and their known degradation pathways.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering probable causes and actionable solutions.

Issue 1: Inconsistent or decreasing compound concentration in aqueous solutions.

  • Probable Cause: N'-Cyanobenzenecarboximidamide is susceptible to hydrolysis, particularly under acidic or basic conditions. The imidamide and cyano functionalities can react with water, leading to the formation of benzamide and other degradation products. The rate of hydrolysis is often pH and temperature-dependent.

  • Solutions:

    • pH Control: Whenever possible, prepare solutions in a neutral, buffered environment (pH 7.0-7.4). Avoid strongly acidic or basic conditions unless required by the experimental protocol.

    • Fresh Solutions: Prepare aqueous solutions fresh for each experiment. Avoid long-term storage of the compound in aqueous media, even when frozen.

    • Solvent Choice: If the experimental design allows, consider using aprotic organic solvents such as DMSO, DMF, or acetonitrile for stock solutions to minimize hydrolysis.

    • Low Temperature: Perform experimental steps involving aqueous solutions at low temperatures (e.g., on ice) to slow the rate of hydrolysis.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Probable Cause: The appearance of new peaks, especially those that grow over time, is a strong indicator of degradation. The primary degradation pathway is likely hydrolysis, which would yield more polar compounds that elute earlier in reversed-phase chromatography. Thermal degradation during analysis (e.g., in a heated GC inlet) can also produce artifacts.

  • Troubleshooting Protocol:

    • Characterize Degradants: Use LC-MS to determine the mass of the unexpected peaks. A mass corresponding to benzamide (C7H7NO, MW: 121.14 g/mol ) or benzoic acid (C7H6O2, MW: 122.12 g/mol ) would strongly suggest hydrolysis.

    • Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study.[3][4] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2) and analyzing the resulting mixture.[5] This will help to create a degradation profile and confirm that your analytical method is "stability-indicating."

    • Optimize Analytical Method: Ensure your analytical method can resolve the parent compound from its potential degradants.[5] This may involve adjusting the mobile phase composition, gradient, or column chemistry.

    • Assess Thermal Stability: If using GC-MS, consider the possibility of thermal degradation in the injector port. Analyze the sample at a lower injector temperature or use a less thermally intensive method like HPLC or direct-infusion MS.

Issue 3: Poor recovery or variability in solid-phase extraction (SPE).

  • Probable Cause: The benzamidine moiety of N'-Cyanobenzenecarboximidamide is basic and can exhibit strong ionic interactions with certain SPE sorbents, particularly silica-based materials with residual silanol groups. This can lead to irreversible binding or inconsistent elution.

  • Solutions:

    • Sorbent Selection: For reversed-phase SPE, choose polymer-based sorbents (e.g., Oasis HLB) which are more pH-stable and have fewer secondary interactions than silica-based C18.

    • pH Modification: Adjust the pH of the sample and wash solutions to control the ionization state of the compound. For example, applying the sample under conditions where the benzamidine group is protonated (acidic pH) will increase its retention on cation-exchange sorbents.

    • Elution Optimization: Ensure the elution solvent is strong enough to disrupt all interactions. For ion-exchange sorbents, this may require a high salt concentration or a significant pH shift in the elution buffer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N'-Cyanobenzenecarboximidamide?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Stock solutions in anhydrous aprotic solvents (e.g., DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: Is N'-Cyanobenzenecarboximidamide sensitive to light?

A2: While specific photostability data for this compound is limited, aromatic compounds, especially those with nitrogen-containing functional groups, can be susceptible to photodegradation. As a standard precautionary measure, it is recommended to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.[6]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: This is the most probable degradation route. The imidamide can be hydrolyzed to benzamide, and the N-cyano group can be hydrolyzed to a carbamate or urea derivative, which may further degrade. Under harsh acidic conditions, both functionalities can ultimately hydrolyze to benzoic acid.[7][8]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo rearrangement or fragmentation. The exact pathway is difficult to predict without experimental data, but it could involve dimerization or elimination of the cyano group.[9][10]

Q4: What analytical techniques are best suited for studying this compound and its potential degradants?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification and stability assessment.[11][12] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13] It is crucial to develop a stability-indicating method that can separate the parent compound from all potential impurities and degradation products.[14]

Part 3: Protocols and Visualizations

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of N'-Cyanobenzenecarboximidamide.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N'-Cyanobenzenecarboximidamide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours, then dissolve in acetonitrile for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines.[6]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV or LC-MS method.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways and a general troubleshooting workflow.

Hydrolysis_Pathway cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Alkaline Hydrolysis (OH⁻) NCB N'-Cyanobenzenecarboximidamide Benzamide_A Benzamide NCB->Benzamide_A Hydrolysis of imidamide BenzoicAcid_A Benzoic Acid Benzamide_A->BenzoicAcid_A Further hydrolysis NCB2 N'-Cyanobenzenecarboximidamide Benzamide_B Benzamide NCB2->Benzamide_B Hydrolysis of imidamide Benzoate Benzoate Benzamide_B->Benzoate Further hydrolysis

Caption: Predicted hydrolysis pathways of N'-Cyanobenzenecarboximidamide.

Troubleshooting_Workflow start Inconsistent Experimental Result check_purity Verify Purity of Starting Material Use fresh, high-purity standard start->check_purity check_degradation Suspect Degradation? Analyze sample by LC-MS for unexpected peaks check_purity->check_degradation degradation_confirmed Degradation Confirmed Identify degradation pathway (hydrolysis, oxidation, etc.) check_degradation:f0->degradation_confirmed Yes no_degradation No Degradation Investigate other experimental variables (reagents, instrument, etc.) check_degradation:f0->no_degradation No optimize_conditions Optimize Conditions to Minimize Degradation Adjust pH, temperature, solvent, and light exposure degradation_confirmed->optimize_conditions end Reproducible Result optimize_conditions->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • N'-cyanobenzamidine - ChemBK. (n.d.). Retrieved from [Link]

  • Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed. (2005). Retrieved from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from [Link]

  • Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides - Fingerprint - Northwestern Scholars. (n.d.). Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • 3-Cyanobenzene-1-carboximidamide | C8H7N3 | CID 21935066 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

  • HiTrap™ Benzamidine FF (high sub). (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines - Organic Chemistry Portal. (2020). Retrieved from [Link]

  • the hydrolysis of amides - Chemguide. (n.d.). Retrieved from [Link]

  • mechanism of amide hydrolysis - YouTube. (2019). Retrieved from [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Retrieved from [Link]

  • Synthesis and thermal stability of benzoxazine nitroxides - PubMed. (2011). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed. (2017). Retrieved from [Link]

  • Photo-oxidative cyanation of aromatics on semiconductor powder suspensions I: oxidation processes involving radical species | Scilit. (1990). Retrieved from [Link]

  • Development of photostable near-infrared cyanine dyes - ScholarBank@NUS. (n.d.). Retrieved from [Link]

  • Corrigendum: Enhanced photostability of cyanine fluorophores across the visible spectrum. (2012). Retrieved from [Link]

  • Melamine - Wikipedia. (n.d.). Retrieved from [Link]

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Technical Support Center: Synthesis of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N'-Cyanobenzenecarboximidamide. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable chemical intermediate. N'-Cyanobenzenecarboximidamide is a key building block, but its synthesis can be challenging due to a landscape of potential side reactions.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore the reaction mechanism, troubleshoot frequent problems, and offer validated strategies to maximize yield and purity.

Section 1: The Synthetic Pathway and Its Challenges

The most common laboratory-scale synthesis of N'-Cyanobenzenecarboximidamide involves the base-catalyzed nucleophilic addition of cyanamide to benzonitrile. While straightforward in principle, the reaction's success is highly dependent on controlling the reactivity of the intermediates and preventing competing side reactions.

The core mechanism involves the deprotonation of cyanamide by a strong base to form a potent nucleophile, which then attacks the electrophilic carbon of the benzonitrile's nitrile group. The resulting intermediate is then protonated during workup to yield the final product.

However, several factors can divert the reaction from its intended course:

  • Presence of Water: The imidamide and cyano groups are susceptible to hydrolysis.

  • Cyanamide Instability: Cyanamide can readily dimerize to form dicyandiamide or trimerize, especially under basic conditions.

  • Reaction Temperature: Higher temperatures can accelerate side reactions, leading to the formation of complex mixtures.

The following diagram illustrates the desired synthetic route alongside the most critical side reactions that must be managed.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions BN Benzonitrile (C₆H₅CN) Intermediate Imidoyl Anion Intermediate BN->Intermediate Nucleophilic Attack Benzamide Benzamide (Hydrolysis Byproduct) BN->Benzamide Hydrolysis (Harsh Conditions) CY Cyanamide (H₂NCN) Anion Cyanamide Anion [NCNH]⁻ CY->Anion Deprotonation Dicyandiamide Dicyandiamide (Dimerization Byproduct) CY->Dicyandiamide Dimerization Base Base (e.g., NaH, LDA) Base->Anion Anion->Intermediate Product N'-Cyanobenzenecarboximidamide (Product) Intermediate->Product Protonation (Workup) Product->Benzamide Hydrolysis Water Water (H₂O) Water->Benzamide Trimer Melamine-type Trimer (Trimerization Byproduct) Dicyandiamide->Trimer Further Reaction

Caption: Desired reaction pathway versus common side reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem ID Observed Issue
P-01 Low yield and a complex, difficult-to-separate mixture of products observed by TLC or LC-MS.
P-02 A significant amount of a polar, water-soluble byproduct is isolated, identified as benzamide.
P-03 An insoluble white solid precipitates from the reaction mixture, which does not correspond to the desired product.
P-04 The purified product shows signs of degradation upon standing or during solvent evaporation.
Q1: My reaction resulted in a low yield and a complex crude mixture (P-01). What went wrong?

A1: Probable Cause & Solution

This is the most common issue and typically points to two primary culprits: moisture contamination and cyanamide instability.

  • Causality (Moisture): Benzonitrile can hydrolyze to benzoic acid or benzamide under harsh acidic or basic conditions. More importantly, the N'-cyano-imidamide product is itself susceptible to hydrolysis, which cleaves the C=N bond to form benzamide. Even trace amounts of water in your reagents or solvent can significantly impact the reaction's efficiency.

  • Causality (Cyanamide Instability): Cyanamide has a strong tendency to undergo self-condensation. In the presence of the base used to catalyze the main reaction, it can rapidly dimerize to form dicyandiamide. This not only consumes your starting material but introduces a new, reactive species that can lead to further downstream byproducts like melamine-type trimers[1].

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. For instance, THF should be distilled from sodium/benzophenone, and acetonitrile from calcium hydride.

    • Run the reaction under a positive pressure of an inert atmosphere (N₂ or Ar).

  • Control Reagent Addition:

    • Prepare a solution of cyanamide in your reaction solvent and add it slowly (e.g., via a syringe pump over 1-2 hours) to the solution of benzonitrile and base. This maintains a low instantaneous concentration of free cyanamide, favoring the reaction with benzonitrile over self-dimerization.

  • Maintain Low Temperature:

    • Start the reaction at a low temperature (e.g., 0°C or -78°C, depending on the base) to control the rates of competing side reactions. Allow the reaction to warm slowly to room temperature only after the addition of cyanamide is complete.

Q2: My final product is heavily contaminated with benzamide (P-02). How can I avoid this and purify my product?

A2: Probable Cause & Solution

The presence of benzamide almost certainly indicates hydrolysis. This can happen either during the reaction itself (if conditions are not strictly anhydrous) or, more commonly, during the aqueous workup.

  • Causality: The imidamide functional group (-C(=N)-) is an imine derivative and is prone to hydrolysis, especially under acidic or basic aqueous conditions. The workup step, where the reaction is quenched with water or an acidic solution to neutralize the base, is a critical point where product loss can occur.

Troubleshooting Protocol:

  • Refine the Workup Procedure:

    • Quench the reaction at a low temperature (0°C).

    • Instead of a strong acid, use a buffered or milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Minimize the contact time between your product and the aqueous phase. Perform extractions quickly and efficiently.

  • Purification Strategy:

    • If benzamide is present, purification can be achieved by leveraging the difference in basicity. N'-Cyanobenzenecarboximidamide is more basic than benzamide.

    • Step 1: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Step 2: Wash the organic layer with a dilute, cold basic solution (e.g., 1% NaHCO₃) to remove any acidic impurities.

    • Step 3: Wash with brine and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Step 4: Concentrate the solvent in vacuo at a low temperature (<40°C). The remaining solid should be enriched in your desired product. Further purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexanes.

Q3: A white, insoluble solid crashed out of my reaction (P-03). What is it?

A3: Probable Cause & Solution

This is a classic sign of cyanamide dimerization or trimerization. The insoluble white solid is most likely dicyandiamide or a melamine-type trimer.

  • Causality: As discussed in P-01, cyanamide self-condensation is a major competing pathway. These oligomers are often poorly soluble in common organic solvents, causing them to precipitate from the reaction mixture. This is particularly prevalent if the base is added too quickly to the cyanamide or if the reaction temperature is too high.

Troubleshooting Protocol:

  • Use High-Purity Cyanamide: Use freshly opened or purified cyanamide for the reaction. Old cyanamide often contains significant amounts of dicyandiamide.

  • Reverse the Addition: Instead of adding cyanamide to the base, consider a "reverse addition" protocol where the base is added slowly to the solution of benzonitrile and cyanamide at a low temperature. This can sometimes help minimize localized high concentrations of the deprotonated cyanamide anion.

  • Filter the Byproduct: If the solid has already formed, it can often be removed by simple filtration before the workup procedure. Wash the solid with a small amount of cold solvent to recover any trapped product.

Q4: My product seems to be decomposing during purification or storage (P-04). How can I stabilize it?

A4: Probable Cause & Solution

N'-Cyanobenzenecarboximidamide can be sensitive to thermal stress and residual acidity or basicity.

  • Causality: The molecule contains multiple reactive nitrogen functional groups. Prolonged heating during solvent evaporation can lead to degradation. Furthermore, silica gel used in column chromatography is slightly acidic and can catalyze hydrolysis or rearrangement on the column.

Troubleshooting Protocol:

  • Avoid High Temperatures: Always remove solvents under reduced pressure at temperatures below 40°C.

  • Use Deactivated Silica Gel: If column chromatography is unavoidable, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica gel in the eluent containing 1% triethylamine, then packing the column as usual.

  • Prioritize Crystallization: Recrystallization is a milder purification method than chromatography. Experiment with different solvent systems (e.g., dichloromethane/pentane, ethyl acetate/hexanes) to find suitable conditions.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) to minimize degradation over time.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best base to use for this synthesis?

    • A: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates cyanamide. Lithium diisopropylamide (LDA) is also effective but must be prepared fresh or titrated before use. Avoid bases like sodium hydroxide or alkoxides, as they can introduce water or act as competing nucleophiles.

  • Q: Can I use cyanogen bromide instead of cyanamide?

    • A: Using cyanogen bromide (BrCN) would require a different synthetic approach, likely starting from a pre-formed benzamidine. While feasible, BrCN is highly toxic and requires specialized handling procedures[2]. The addition of cyanamide to benzonitrile is generally considered a more direct and safer route, provided the side reactions are controlled.

  • Q: What analytical techniques are best for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring of the consumption of benzonitrile (a non-polar starting material). For detailed analysis of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it can help identify the masses of components like benzamide (m/z 121), dicyandiamide (m/z 84), and the desired product (m/z 145). ¹H NMR of the crude product can also quickly reveal the presence of benzamide and other major impurities.

Section 4: Validated Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above to provide a robust starting point for the synthesis.

Materials & Reagents:

  • Benzonitrile (distilled from CaH₂)

  • Cyanamide (high purity, >98%)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF, distilled from Na/benzophenone)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • NaH Wash: Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula after each wash. Dry the remaining NaH powder under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Add benzonitrile (1.0 equivalent) to the flask via syringe. Cool the mixture to 0°C using an ice bath.

  • Cyanamide Addition: In a separate flame-dried flask, dissolve cyanamide (1.5 equivalents) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: Add the cyanamide solution dropwise to the stirred reaction mixture at 0°C over a period of 1-2 hours.

  • In-Process Check: After the addition is complete, allow the reaction to stir at 0°C for another hour, then warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 hexanes:ethyl acetate), observing the disappearance of the benzonitrile spot.

  • Workup: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure at a temperature below 40°C to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield N'-Cyanobenzenecarboximidamide as a pure solid.

References

  • ResearchGate. Synthetic methods for N-cyanobenzamides. Available at: [Link]

  • Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26, 897-900. Available at: [Link]

  • Ataman Chemicals. BENZONITRILE. Available at: [Link]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(10), 1656. Available at: [Link]

  • Maeda, Y., et al. (2024). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances. Available at: [Link]

  • Maeda, Y., et al. (2024). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. Available at: [Link]

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Cyanamide synthesis by N-substitution. Available at: [Link]

  • Maeda, Y., et al. (2024). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. Available at: [Link]

  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28, 2675-2679. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of N'-Cyanobenzenecarboximidamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N'-Cyanobenzenecarboximidamide, also known as N-Cyanobenzimidamide, is a valuable intermediate in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2] While its synthesis on a laboratory scale is well-documented, transitioning to pilot or production scale introduces a host of challenges that can impact yield, purity, and process safety. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of its production. We will focus on the common synthetic route from a benzonitrile precursor and explore the critical parameters that govern a successful and scalable process.

Overview of the Primary Synthetic Route

The most common laboratory synthesis involves the reaction of a benzamidine derivative or a related precursor with a cyanating agent. A prevalent method is the reaction of benzamidine with a reagent like cyanogen bromide or a safer alternative such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3] The general transformation requires careful control of reaction conditions to favor the desired product and minimize side reactions.

Synthetic_Pathway cluster_reactants Reactants A Benzamidine C N'-Cyanobenzenecarboximidamide A->C Base, Solvent Controlled Temp. B Cyanating Agent (e.g., NCTS) B->C Base, Solvent Controlled Temp.

Caption: General reaction scheme for N'-Cyanobenzenecarboximidamide synthesis.

Critical Scale-Up Parameters and Challenges

Transitioning from a 1-gram lab synthesis to a 1-kilogram pilot run is not a linear process. The following parameters become critically important and present unique challenges at scale.

ParameterLaboratory Scale (1-5 g)Pilot/Production Scale (1+ kg)Common Scale-Up Challenges
Heat Transfer Easily managed with a simple oil bath or ice bath. Isothermal conditions are easy to maintain.Surface-to-volume ratio decreases, making heat removal difficult. Exothermic events can lead to thermal runaway.Localized overheating, degradation of product, and promotion of side reactions.[4]
Mixing Magnetic stirring is usually sufficient for homogeneous mixing in small flasks.Mechanical overhead stirring is required. Inefficient mixing can create "hot spots" and localized concentration gradients.Incomplete reaction, increased impurity formation, and inconsistent batch quality.[4]
Reagent Addition Rapid addition via syringe or pipette is common.Controlled addition via a pump is necessary to manage reaction rate and temperature.Uncontrolled exotherms, formation of dimers or polymers from reactive intermediates.
Work-up & Isolation Simple liquid-liquid extractions and flash chromatography are feasible.Large volume extractions are cumbersome. Chromatography is often not economically viable. Crystallization is preferred.Emulsion formation, product loss in aqueous streams, and difficulty in achieving desired purity specifications through crystallization alone.
Safety Performed in a fume hood. Small quantities of toxic reagents pose a manageable risk.Handling large volumes of toxic cyanating agents (e.g., cyanogen bromide) or the potential release of hydrogen cyanide gas requires stringent engineering controls.[4]High risk of operator exposure and environmental release. Potential for runaway reactions.[4]

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues during your scale-up experiments.

Q1: My yield has dropped significantly after moving from a 10g to a 500g scale. What are the most likely causes?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.[4] Here is a systematic approach to troubleshooting:

  • Investigate Thermal Control: The reaction is likely exothermic. On a larger scale, the heat generated may not be dissipating efficiently, leading to a higher internal temperature than your probe reading suggests. This can cause decomposition of the starting material or product.

    • Solution: Implement slower, controlled addition of the cyanating agent. Ensure your reactor's cooling system is adequate and properly calibrated. Consider a more dilute reaction mixture to help manage the exotherm.

  • Evaluate Mixing Efficiency: Inadequate mixing can lead to localized areas of high reagent concentration, promoting side reactions like dimerization, and areas of low concentration where the reaction stalls.[4]

    • Solution: Ensure the overhead stirrer's impeller is correctly sized and positioned for the reactor geometry. Increase the stirring speed, but monitor for splashing or vortexing that could introduce atmospheric moisture. Baffles within the reactor can significantly improve mixing.[4]

  • Check for Moisture: Cyanamide and its derivatives can be sensitive to water, which can lead to hydrolysis back to the corresponding amide or other byproducts.[5]

    • Solution: Ensure all reagents, solvents, and the reactor itself are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshoot_Low_Yield Start Low Yield Observed During Scale-Up Check_Temp Monitor Internal vs. Jacket Temperature Any significant deviation or uncontrolled exotherm? Start->Check_Temp Check_Mixing Visually Inspect Mixing Are solids suspended? Is there a vortex? Check_Temp->Check_Mixing No Result_Temp Improve Heat Transfer: - Slower reagent addition - Increase coolant flow - Use more dilute conditions Check_Temp->Result_Temp Yes Check_Moisture Analyze Starting Materials for Water Content Was reaction run under inert atmosphere? Check_Mixing->Check_Moisture No Result_Mixing Optimize Agitation: - Adjust stirrer speed/design - Install baffles if needed Check_Mixing->Result_Mixing Yes Result_Moisture Implement Strict Anhydrous Technique: - Dry solvents/reagents - Use N2/Ar blanket Check_Moisture->Result_Moisture Yes

Caption: Decision workflow for troubleshooting low yields in scale-up.

Q2: I'm observing a persistent impurity in my HPLC analysis that wasn't significant on the small scale. What could it be?

A2: New impurities at scale often arise from side reactions that become more prominent with longer reaction times or higher temperatures.

  • Dimerization/Trimerization: Cyanamide-containing compounds can dimerize to form guanidine-like structures or other oligomers, especially if held at elevated temperatures for extended periods.[4] This is a common issue with cyanamide itself, which readily forms dicyandiamide.[4][5]

    • Solution: Minimize reaction time. Once in-process controls (e.g., HPLC, TLC) show complete consumption of the starting material, proceed immediately with the work-up and isolation. Avoid prolonged heating.

  • Hydrolysis Product: The presence of benzamide is a strong indicator of hydrolysis. This can happen during the reaction if water is present, or during an aqueous work-up if the pH is not controlled. Nitriles can be hydrolyzed to amides or carboxylic acids under both acidic and basic conditions.[6]

    • Solution: Use anhydrous conditions for the reaction. During work-up, use chilled water or brine and minimize the time the product is in contact with the aqueous phase. Adjust and maintain the pH in a range where the product is most stable.

  • Unreacted Intermediates: If the reaction proceeds through an intermediate (e.g., an O-phenylisourea in some routes), inefficient mixing or poor temperature control could lead to its accumulation.[7]

    • Solution: Re-evaluate your reaction parameters to ensure full conversion. A slight increase in temperature or reaction time at the end of the process might be necessary.

Q3: The product is proving difficult to purify by crystallization at a larger scale. What can I do?

A3: Crystallization is highly dependent on purity. If new impurities are present (as discussed in Q2), they can act as crystallization inhibitors.

  • Initial Purification: Before attempting crystallization, try to remove major impurities. A simple charcoal treatment of the solution can sometimes remove colored impurities. A non-chromatographic method like an acid/base wash during the work-up can remove basic or acidic impurities, potentially improving crystallization success.

  • Solvent Screening: Do not assume the lab-scale solvent system will work perfectly at a larger scale. Perform a systematic solvent screen.

    • Good Single Solvents: Look for a solvent where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

    • Anti-Solvent System: Find a solvent in which the product is very soluble (e.g., Dichloromethane, Ethyl Acetate) and an "anti-solvent" in which it is insoluble (e.g., Heptane, Hexane). Dissolve the crude product in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity is observed, then cool.

  • Control Cooling Rate: Crash-cooling a large volume often leads to the trapping of impurities and the formation of fine powders that are difficult to filter.

    • Solution: Implement a controlled cooling profile. A slow, linear cooling rate allows for the growth of larger, purer crystals. Seeding the solution with a small amount of pure product at the saturation point can also promote better crystal formation.

Q4: What are the primary safety hazards I need to address for scaling up this synthesis?

A4: Safety is the paramount concern in any scale-up operation.

  • Toxicity of Cyanating Agents: Reagents like cyanogen bromide are highly toxic and volatile.[4] Safer, non-volatile alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are strongly recommended for larger-scale work.[3][4] Even with safer reagents, appropriate personal protective equipment (PPE) is mandatory.

  • Hydrogen Cyanide (HCN) Evolution: If the reaction mixture becomes acidic, particularly when using cyanide salts, there is a severe risk of releasing highly toxic hydrogen cyanide gas.[4]

    • Mitigation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system. The pH of the reaction and work-up should be carefully controlled to remain basic. Have an HCN-specific gas detection system and an emergency response plan in place.

  • Thermal Runaway: As discussed, exothermic reactions can become uncontrollable at scale.[4]

    • Mitigation: A thorough process safety review, including reaction calorimetry, should be conducted before attempting a large-scale run. This will determine the heat of reaction and help in designing an adequate cooling system and emergency quenching plan.

Appendix: Example Experimental Protocol (Illustrative)

Note: This is an illustrative protocol and must be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet is dried and purged with nitrogen.

  • Charge Reagents: The reactor is charged with Benzamidine hydrochloride (1.0 kg, 1.0 equiv) and anhydrous Acetonitrile (10 L). The mixture is stirred to form a slurry.

  • Cooling: The reactor jacket is cooled to 0-5 °C.

  • Base Addition: A solution of Triethylamine (1.1 equiv) in Acetonitrile (2 L) is added slowly via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyanating Agent Addition: A solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.05 equiv) in Acetonitrile (3 L) is prepared.[3] This solution is added to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by HPLC every hour.

  • Quenching: Once the starting material is consumed (<1% by HPLC), the reaction is quenched by the slow addition of cold water (5 L).

  • Work-up: The mixture is transferred to an extractor. The organic layer is separated, and the aqueous layer is extracted with Ethyl Acetate (2 x 3 L). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Isolation: The resulting crude solid is recrystallized from an appropriate solvent system (e.g., Isopropanol/Heptane) to yield pure N'-Cyanobenzenecarboximidamide.

References

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897–900. Available from: [Link]

  • Al-Masum, M., & Wu, X. (2012). Palladium-Catalyzed Carbonylative Synthesis of N-Cyanobenzamides from Aryl Iodides/Bromides and Cyanamide. ResearchGate. Available from: [Link]

  • Fun, H.-K., Yeap, C. S., & Paventi, M. (2011). N-(5-Cyanononan-5-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

  • Various Authors. (n.d.). Preparation and synthetic applications of cyano compounds. ResearchGate. Available from: [Link]

  • Guchhait, S. K., & Borah, J. C. (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 26(16), 4991. Available from: [Link]

  • Vieira, T., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available from: [Link]

  • Various Authors. (n.d.). Reported approaches of cyanamide synthesis. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cyanamide? Available from: [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Available from: [Link]

  • Wolfe, J. P., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. Available from: [Link]

  • Contente, M. L., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts. Available from: [Link]

  • Bonnamour, J., & Bolm, C. (2017). I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Journal of Organic Chemistry. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthetic accesses to biguanide compounds. Available from: [Link]

  • Google Patents. (n.d.). EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.
  • Wikipedia. (n.d.). Chichibabin reaction. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

Sources

resolving impurities in N'-Cyanobenzenecarboximidamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N'-Cyanobenzenecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Our goal is to provide practical, experience-driven guidance to help you resolve impurities and ensure the integrity of your experimental outcomes.

Introduction to N'-Cyanobenzenecarboximidamide and Its Purity Challenges

N'-Cyanobenzenecarboximidamide is a key building block in medicinal chemistry and materials science. Its unique structure, featuring both an amidine and a cyano group, imparts valuable properties but also presents specific challenges regarding its purity. Impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. Controlling these impurities is critical for reproducible research and for meeting the stringent quality standards required in pharmaceutical development.

This guide provides a structured approach to identifying, troubleshooting, and resolving common purity issues encountered with N'-Cyanobenzenecarboximidamide samples.

Part 1: Understanding the Impurity Landscape

A thorough understanding of potential impurities is the first step toward effective purification. The most common synthetic route to N'-Cyanobenzenecarboximidamide involves the reaction of benzonitrile with cyanamide. This process, along with potential degradation pathways, can introduce several related substances.

Common Process-Related Impurities
  • Unreacted Starting Materials:

    • Benzonitrile: A common starting material, residual amounts can often be found in the crude product.[1][2]

    • Cyanamide: A highly reactive reagent that can persist if not fully consumed.

  • Cyanamide Self-Condensation Products:

    • Dicyandiamide (2-Cyanoguanidine): Cyanamide readily dimerizes, especially in the absence of acid or at elevated temperatures.

    • Melamine: The cyclic trimer of cyanamide, which can form under certain conditions.

Common Degradation Impurities
  • Benzamide: The amidine functional group is susceptible to hydrolysis, yielding benzamide. This can occur if water is present during the reaction, work-up, or storage.[1]

  • Benzoic Acid: Further hydrolysis of benzamide, particularly under acidic or basic conditions, can produce benzoic acid.[1][3][4]

The following diagram illustrates the potential pathways for the formation of these common impurities.

Impurity_Formation Benzonitrile Benzonitrile (Starting Material) Product N'-Cyanobenzenecarboximidamide (Target Product) Benzonitrile->Product Cyanamide Cyanamide (Starting Material) Cyanamide->Product Reaction Dicyandiamide Dicyandiamide (Impurity) Cyanamide->Dicyandiamide Dimerization Benzamide Benzamide (Impurity) Product->Benzamide Hydrolysis Melamine Melamine (Impurity) Dicyandiamide->Melamine Trimerization Benzoic_Acid Benzoic Acid (Impurity) Benzamide->Benzoic_Acid Hydrolysis

Caption: Impurity formation pathways in the synthesis and degradation of N'-Cyanobenzenecarboximidamide.

Part 2: Analytical and Characterization Guide (FAQs)

Accurate analytical methods are essential for identifying and quantifying impurities.

Q1: How should I set up an HPLC method for purity analysis?

A reversed-phase HPLC method is generally suitable. Given the polar nature of some potential impurities like cyanamide and dicyandiamide, a polar-embedded or C18 column with a highly aqueous mobile phase is recommended.

Parameter Recommendation Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic amidine group.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 20 minutesA broad gradient is necessary to elute both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 240 nmThe benzoyl moiety provides strong UV absorbance.
Column Temp. 25-30 °CFor reproducible retention times.

An HPLC method for cyanamide detection has been reported using a mobile phase of 5% methanol in water and UV detection at 240 nm, which can be a good starting point for method development.[5]

Q2: What should I look for in the mass spectrum to identify the product and impurities?

Electrospray ionization (ESI) in positive mode is well-suited for analyzing the basic amidine group.

Compound Formula MW Expected [M+H]⁺
N'-CyanobenzenecarboximidamideC₈H₇N₃145.16146.17
BenzonitrileC₇H₅N103.12104.13
CyanamideCH₂N₂42.0443.05
DicyandiamideC₂H₄N₄84.0885.09
MelamineC₃H₆N₆126.12127.13
BenzamideC₇H₇NO121.14122.15
Benzoic AcidC₇H₆O₂122.12123.13 (or [M-H]⁻ in neg. mode)

LC-MS/MS can be a powerful tool for quantifying low-level impurities.[6][7]

Q3: How can NMR spectroscopy help in identifying impurities?

¹H NMR is invaluable for structural confirmation and impurity identification. The aromatic protons of N'-Cyanobenzenecarboximidamide and related impurities will appear in the range of 7-8 ppm. The presence of other characteristic peaks can indicate specific impurities. For example, the absence of a cyano group in benzamide would lead to a different chemical shift for the amide protons compared to the protons of the target molecule.[8][9][10][11][12]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of N'-Cyanobenzenecarboximidamide.

Q4: My reaction is complete, but the crude product has a low purity with significant amounts of starting materials. What went wrong?

  • Cause: Incomplete reaction due to stoichiometry, reaction time, or temperature.

  • Troubleshooting:

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Reagent Quality: Verify the purity of your starting materials, especially cyanamide, which can degrade or self-condense over time.

Q5: My HPLC analysis shows a significant peak that corresponds to the mass of dicyandiamide or melamine. How can I remove these impurities?

  • Cause: Self-condensation of cyanamide.

  • Troubleshooting:

    • Reaction Conditions: The dimerization of cyanamide is inhibited by acidic conditions and low temperatures. Consider adding the cyanamide portion-wise at a controlled temperature.

    • Purification:

      • Recrystallization: Dicyandiamide and melamine have very different solubility profiles compared to the target compound. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively precipitates your product while leaving these highly polar impurities in the mother liquor.

      • Chromatography: Due to their high polarity, dicyandiamide and melamine will have very short retention times on a reversed-phase HPLC column. They can also be effectively separated using normal-phase silica gel chromatography.

Q6: I have a persistent impurity with a mass of 121.14 Da, likely benzamide. What is the source and how do I prevent its formation?

  • Cause: Hydrolysis of the amidine group in N'-Cyanobenzenecarboximidamide.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all your reagents and solvents are dry. Water present during the reaction or work-up is the most common cause of hydrolysis.

    • Work-up: Avoid prolonged exposure to acidic or basic aqueous solutions during the work-up. A rapid extraction and drying of the organic layer is recommended.

    • Purification: Benzamide can often be separated from the more basic N'-Cyanobenzenecarboximidamide by:

      • Acidic Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amidine will be protonated and move to the aqueous layer, while the neutral benzamide will remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Chromatography: The polarity difference between benzamide and the target compound usually allows for good separation by column chromatography.

Q7: My purified sample appears to be degrading upon storage. What should I do?

  • Cause: N'-Cyanobenzenecarboximidamide can be sensitive to moisture and potentially light and heat, leading to hydrolysis to benzamide.

  • Troubleshooting:

    • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

    • Stability Studies: If this compound is intended for long-term use or as a pharmaceutical intermediate, it is crucial to perform formal stability studies under controlled conditions (temperature and humidity) to establish a re-test period or shelf life.[13]

Part 4: Experimental Protocols

These are general protocols that should be optimized for your specific scale and equipment.

Protocol: Recrystallization for Purification

Recrystallization is an effective technique for removing small amounts of impurities with different solubility profiles.[14][15][16]

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude N'-Cyanobenzenecarboximidamide and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol: Purification by Column Chromatography

This method is ideal for separating mixtures with a wider range of polarities.

Chromatography_Workflow Start Crude Sample Dissolve Dissolve in Minimum Mobile Phase Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC/HPLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: General workflow for purification by column chromatography.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent. Less polar impurities like benzonitrile will elute first, followed by the target product, and then more polar impurities like benzamide.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N'-Cyanobenzenecarboximidamide.

References

  • Ataman Kimya. BENZONITRILE. Available at: [Link]

  • Grokipedia. Benzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Available at: [Link]

  • Google Patents. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • RSC Publishing. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available at: [Link]

  • RSC Publishing. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available at: [Link]

  • Environmental Chemistry Methods. Hydrogen Cyanamide; 448047-01. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents: NMR SPECTRA. Available at: [Link]

  • Veeprho. 1-Nitroso Cyano Guanidine: Synthesis Attempts and Failure Report (NAP Test). Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Reactivity of N -Allenyl Cyanamides. Available at: [Link]

  • MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available at: [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Sodium Cyanamide | Request PDF. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

  • PubMed. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Available at: [Link]

  • PubMed. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Available at: [Link]

  • YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. Available at: [Link]

  • MDPI. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Newomics. Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. Available at: [Link]

  • Griffith Research Online. Screening a natural product-based combinatorial library using FTICR mass spectrometry. Available at: [Link]

  • Google Patents. US6881861B2 - Method of purifying glutamic acid by transition recrystallization.
  • IJPPR. A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Available at: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link]

  • ResearchGate. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Available at: [Link]

Sources

storage and handling guidelines for N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N'-Cyanobenzenecarboximidamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for the safe storage and handling of N'-Cyanobenzenecarboximidamide (CAS No: 17513-09-6). As a Senior Application Scientist, this guide is structured to offer practical, scientifically-grounded advice to ensure the integrity of your experiments and the safety of laboratory personnel.

I. Compound Identification and Properties

It is critical to confirm the identity of your reagent. N'-Cyanobenzenecarboximidamide is also known by several synonyms, including N'-cyanobenzamidine and N-Cyanobenzimidamide[1][2].

PropertyValueSource
CAS Number 17513-09-6[1][2]
Molecular Formula C₈H₇N₃[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3]
Melting Point 142.5 °C[4]
Boiling Point (Predicted) 224.4 ± 23.0 °C[4]
Density (Predicted) 1.10 ± 0.1 g/cm³[4]

II. Frequently Asked Questions (FAQs)

Q1: How should I store N'-Cyanobenzenecarboximidamide upon receipt?

A1: Immediately upon receipt, the compound should be stored in a cool, dry, and well-ventilated area. Supplier recommendations vary, with some suggesting room temperature storage while others specify 2-8°C[2][3]. For long-term stability and to minimize degradation, it is prudent to store it in a tightly sealed container at 2-8°C[3]. Protect from moisture and direct sunlight.

Q2: What are the primary hazards associated with this compound?

A2: Detailed toxicological data for N'-Cyanobenzenecarboximidamide is not extensively documented. However, it is classified as an irritant[2]. One supplier provides a GHS07 pictogram, indicating it may cause skin and eye irritation, and includes the hazard statement H302: Harmful if swallowed[3]. Due to the presence of the cyano group, it is crucial to handle this compound with care to avoid accidental ingestion, inhalation, or skin contact.

Q3: What personal protective equipment (PPE) is required when handling N'-Cyanobenzenecarboximidamide?

A3: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Q4: Is N'-Cyanobenzenecarboximidamide sensitive to moisture or air?

A4: While specific data on air and moisture sensitivity is limited, the presence of the imidamide and cyano groups suggests potential sensitivity to hydrolysis, especially under acidic or basic conditions. It is best practice to store it in a desiccator or under an inert atmosphere if possible, and to handle it quickly when weighing or transferring.

III. Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.- Verify storage conditions (temperature, humidity). - If stored improperly, consider using a fresh batch of the compound. - Perform analytical testing (e.g., NMR, HPLC) to check the purity of the current stock.
Difficulty dissolving the compound Incorrect solvent choice or low purity.- Consult literature for appropriate solvents. - Gently warm the solvent if the compound's stability at higher temperatures is known. - If solubility issues persist, it may indicate impurity; consider purification or obtaining a new batch.
Visible changes in the compound (color, clumping) Absorption of moisture or degradation.- Do not use if the physical appearance has changed significantly. - This indicates compromised integrity. Dispose of the compound according to your institution's hazardous waste guidelines.

IV. Experimental Workflow & Handling Protocol

The following diagram outlines the recommended workflow for handling N'-Cyanobenzenecarboximidamide from receipt to use in experiments.

cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment receipt Receive Compound inspect Inspect Container for Damage receipt->inspect log Log in Inventory System inspect->log store Store at 2-8°C in a Dry, Dark Place log->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment waste Dispose of Waste Properly experiment->waste clean Clean Work Area waste->clean return_storage Return Stock to Storage clean->return_storage

Caption: Workflow for N'-Cyanobenzenecarboximidamide Handling.

V. References

  • N'-cyanobenzamidine - ChemBK. Available at: [Link]

Sources

Technical Support Center: N'-Cyanobenzenecarboximidamide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N'-Cyanobenzenecarboximidamide. This molecule, while valuable as a synthon in medicinal chemistry and materials science, presents unique characterization challenges that can often lead to ambiguous results and experimental delays. Its structural complexity, primarily arising from tautomerism and reactivity, requires a nuanced analytical approach.

This guide is designed to move beyond simple procedural lists. It provides in-depth, field-proven insights into the causality behind common experimental pitfalls and offers robust, self-validating troubleshooting strategies. We will address specific issues encountered during NMR, FTIR, Mass Spectrometry, and solid-state analysis to ensure you can interpret your data with confidence.

Troubleshooting & FAQs

Purity & Stability: "My purified compound shows multiple spots on TLC and inconsistent analytical data. What's going on?"

This is the most frequent issue and often precedes all other characterization problems. The instability of the starting materials and the product itself can lead to a complex mixture.

Core Problem: N'-Cyanobenzenecarboximidamide can be susceptible to hydrolysis and self-condensation, especially under non-anhydrous conditions or in the presence of acid/base traces.

Troubleshooting Protocol: Synthesis & Purification

  • Starting Material Integrity:

    • Action: Always use freshly distilled benzonitrile and dry cyanamide. Cyanamide is notoriously unstable and can dimerize to form dicyandiamide.

    • Causality: Impurities in starting materials are the primary source of side-products that are often difficult to separate due to similar polarities.

  • Reaction Conditions:

    • Action: Maintain strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen). Use dry solvents and glassware. Several methods for cyanamide synthesis involve reagents sensitive to moisture.[1][2]

    • Causality: Water can hydrolyze the imidamide functionality back to an amide or carboxylate, and can also affect the activity of many cyanating agents.

  • Purification Strategy:

    • Action: Flash column chromatography on silica gel is often effective. A gradient elution starting from a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity is recommended.

    • Pro-Tip: Co-spot your TLC plate with both starting materials to ensure your main product spot is distinct. A common impurity is the benzamide resulting from hydrolysis, which will have a different Rf value.

  • Post-Purification Handling:

    • Action: Store the purified compound under an inert atmosphere at low temperatures (-20°C). Avoid protic solvents for long-term storage.

    • Causality: The compound can degrade over time, leading to inconsistent results between experiments conducted on different days.

NMR Spectroscopy: "My ¹H and ¹³C NMR spectra show more signals than expected for a single compound. Is it impure?"

While impurity is possible (see FAQ #1), the most common cause of spectral complexity in N'-Cyanobenzenecarboximidamide is prototropic tautomerism. The molecule exists in a dynamic equilibrium between at least two forms, which may be slow enough on the NMR timescale to show distinct sets of peaks.[3][4]

Core Problem: The molecule can exist as the imidamide tautomer and an enamine-like tautomer. The equilibrium is highly sensitive to solvent, concentration, and temperature.

G

Troubleshooting Protocol: NMR Analysis

  • Solvent Selection:

    • Action: Acquire spectra in both a non-polar aprotic solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆).

    • Causality: Non-polar solvents often favor the intramolecularly hydrogen-bonded imidamide tautomer, potentially simplifying the spectrum. Polar solvents like DMSO can stabilize the more polar "enamine" tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium and changing the ratio of observed species.[3]

  • Variable Temperature (VT) NMR:

    • Action: Perform a VT-¹H NMR experiment, for example, from 25°C up to 60°C.

    • Causality: As temperature increases, the rate of exchange between tautomers often increases. If the peaks begin to broaden and eventually coalesce into a single averaged set of signals, it is strong evidence of a dynamic equilibrium rather than static impurities.

  • 2D NMR Spectroscopy:

    • Action: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Causality: This experiment can help assign quaternary carbons by showing correlations to protons two or three bonds away. This is crucial for correctly assigning the imidamide carbon (C=N) and the nitrile carbon (C≡N), whose chemical shifts can be sensitive to the tautomeric form.

Data Summary: Expected NMR Shifts

Proton/Carbon Tautomer Expected δ (ppm) Notes
NH Imidamide 5.0 - 7.0 Broad, exchangeable with D₂O. Position is concentration-dependent.
NH Enamine 7.0 - 9.0 May appear as two separate broad signals.
Aromatic C-H Both 7.4 - 8.0 Complex multiplet pattern.
Imidamide C =N Imidamide 150 - 160 Highly diagnostic quaternary carbon.

| Nitrile C ≡N | Both | 115 - 120 | Quaternary carbon, often weak in ¹³C NMR. |

FTIR Spectroscopy: "I can't definitively assign the C≡N and C=N stretching frequencies. They seem to overlap or are ambiguous."

This is a classic pitfall. The electronic communication between the imidamide and cyano groups complicates the expected "textbook" frequencies.

Core Problem: The N-cyano group (a cyanamide) has different vibrational properties than a simple alkyl or aryl nitrile. An n → π* interaction between the lone pair on the adjacent nitrogen and the C≡N antibonding orbital can red-shift the frequency and increase its intensity compared to a typical nitrile.[5]

Troubleshooting Protocol: FTIR Analysis

  • Identify Key Regions:

    • C≡N Stretch: Look for a sharp, strong band between 2210-2240 cm⁻¹ . Conjugation with the phenyl ring typically lowers this frequency compared to saturated nitriles.[6]

    • C=N Stretch: Expect a medium-to-strong band in the 1630-1680 cm⁻¹ region. This can overlap with aromatic C=C stretching vibrations.

    • N-H Bends: Look for bands in the 1550-1650 cm⁻¹ region.

    • N-H Stretches: Expect broad bands in the 3200-3400 cm⁻¹ region.

  • Deuterium Exchange:

    • Action: Dissolve a small sample in methanol-d4 (CH₃OD), evaporate the solvent under vacuum, and repeat 2-3 times. Acquire the FTIR spectrum of the resulting solid.

    • Causality: This procedure will exchange the acidic N-H protons for deuterium (N-D). The N-H stretching and bending vibrations will shift to lower frequencies (due to the heavier mass of deuterium), while the C=N and C≡N bands will remain unchanged. This is an excellent way to deconvolute the 1550-1650 cm⁻¹ region.

Data Summary: Characteristic IR Frequencies

Functional Group Expected Frequency (cm⁻¹) Intensity Notes
N-H Stretch 3200 - 3400 Medium-Strong, Broad Confirms presence of imidamide N-H.
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
C≡N (Cyanamide) Stretch 2210 - 2240 Strong, Sharp Red-shifted due to n→π* interaction.[5]
C=N (Imidamide) Stretch 1630 - 1680 Medium-Strong May overlap with N-H bend and aromatic C=C.
N-H Bend 1550 - 1650 Medium Will shift upon deuteration.

| Aromatic C=C Stretch | 1450 - 1600 | Variable | |

Mass Spectrometry: "I'm getting a weak molecular ion peak and confusing fragmentation patterns."

The stability of the molecule under different ionization conditions is a key factor. In-source fragmentation or unfavorable ionization can obscure the molecular ion.

Core Problem: The molecule's multiple nitrogen sites can lead to complex fragmentation pathways. The choice of ionization technique is critical for preserving the parent molecule.

G

Troubleshooting Protocol: Mass Spectrometry

  • Select a Soft Ionization Technique:

    • Action: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Avoid Electron Ionization (EI) if possible, as it is a hard technique that will cause extensive fragmentation.

    • Causality: ESI and APCI are "soft" techniques that are more likely to generate the protonated molecular ion [M+H]⁺ without significant degradation in the source.[7]

  • Optimize Source Conditions:

    • Action: If using ESI-MS, systematically lower the cone voltage or fragmentor voltage.

    • Causality: High source voltages can induce "in-source" fragmentation, breaking the molecule apart before it reaches the mass analyzer.[8] Reducing this energy can significantly increase the relative abundance of the [M+H]⁺ ion.

  • Predict Fragmentation Patterns:

    • Action: Analyze the MS/MS spectrum of the [M+H]⁺ ion (m/z 146.07).

    • Causality: Understanding the likely fragmentation points helps confirm the structure. Key fragments arise from the loss of neutral molecules.

Data Summary: Expected Mass Fragments (ESI+)

m/z Formula of Ion Identity Notes
146.07 [C₈H₈N₃]⁺ [M+H]⁺ Protonated molecular ion.
120.06 [C₇H₆N₂]⁺ [M+H - CNH]⁺ Loss of cyanamide fragment.
104.05 [C₇H₆N]⁺ [M+H - HNCNH]⁺ Loss of the entire imidamide-cyanamide group.

| 77.04 | [C₆H₅]⁺ | Phenyl cation | Common fragment in benzene-containing compounds. |

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Biological Assays for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive molecule to its validation as a potential therapeutic is paved with rigorous experimental scrutiny. A cornerstone of this process is the robust validation of the biological assays used to characterize the molecule's activity. This guide provides an in-depth, experience-driven framework for the validation of biological assays, with a focus on novel enzyme inhibitors. We will move beyond rote protocol listing to explore the causality behind experimental choices, ensuring that every step contributes to a self-validating system of inquiry.

Part 1: The Foundational Principles of Assay Validation

Before delving into specific experimental designs, it is crucial to understand the "why" behind assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical methods.[1][2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline further provides a detailed framework for the validation of analytical procedures, which is a critical reference for any researcher in this field.[4][5][6] The core objective of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Key Validation Parameters: A Conceptual Overview

The following parameters form the bedrock of a robustly validated assay. Understanding their interplay is essential for designing a comprehensive validation plan.

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present. In the context of enzyme inhibitors, this means the assay signal should only be modulated by the specific inhibitor-enzyme interaction and not by other compounds in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The LOQ is the lowest concentration of an analyte that can be quantified with an acceptable level of accuracy and precision.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Part 2: A Comparative Guide to Assay Formats for Enzyme Inhibitors

The choice of assay format is a critical decision that will influence the entire validation process. Here, we compare two common assay formats for enzyme inhibitors: a fluorescence-based assay and a chromatographic assay.

Scenario: A Novel Kinase Inhibitor

For the purpose of this guide, let's consider a hypothetical scenario: the validation of assays for a novel inhibitor of a specific protein kinase.

Method 1: Fluorescence-Based Activity Assay

Fluorescence-based assays are often employed for high-throughput screening (HTS) due to their sensitivity and amenability to automation.[7][8]

Principle: A fluorogenic substrate is used that, when phosphorylated by the kinase, undergoes a conformational change leading to an increase in fluorescence intensity. The inhibitor's potency is determined by its ability to reduce the rate of this fluorescence increase.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Kinase Enzyme - Fluorogenic Substrate - ATP - Assay Buffer C Dispense Kinase and Inhibitor to 384-well plate A->C B Prepare Inhibitor Dilution Series B->C D Incubate C->D E Add Substrate and ATP to initiate reaction D->E F Monitor Fluorescence over time E->F G Calculate initial reaction rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 value H->I

Caption: Workflow for a fluorescence-based kinase inhibitor assay.

1. Specificity:

  • Run the assay in the absence of the kinase to ensure the substrate is not cleaved non-enzymatically.
  • Test a known, structurally unrelated kinase to confirm inhibitor specificity.
  • Run the assay with all components except the fluorogenic substrate to check for background fluorescence from the inhibitor or other reagents.

2. Linearity and Range:

  • Determine the optimal kinase and substrate concentrations that result in a linear reaction rate over a defined time period.
  • The range of inhibitor concentrations should span from no inhibition to complete inhibition to generate a full dose-response curve.

3. Accuracy and Precision:

  • Prepare quality control (QC) samples at high, medium, and low concentrations of a reference inhibitor.
  • Analyze these QC samples on multiple days and by different analysts to determine inter- and intra-assay accuracy and precision.
Method 2: LC-MS/MS-Based Substrate Depletion Assay

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and is often considered a gold standard for quantitative bioanalysis.

Principle: The kinase reaction is allowed to proceed for a fixed time, then quenched. The amount of remaining (unphosphorylated) substrate is quantified by LC-MS/MS. The inhibitor's potency is determined by its ability to prevent substrate depletion.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis LC-MS/MS Analysis A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Reaction Buffer C Incubate Kinase and Inhibitor A->C B Prepare Inhibitor Dilution Series B->C D Initiate reaction with Substrate and ATP C->D E Quench reaction at a fixed time point D->E F Sample Preparation (e.g., protein precipitation) E->F G Inject sample into LC-MS/MS F->G H Quantify remaining substrate G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for an LC-MS/MS-based kinase inhibitor assay.

1. Selectivity:

  • Monitor for matrix effects by comparing the signal of the substrate in the reaction buffer versus a clean solvent.
  • Analyze blank samples (reaction mixture without substrate) to ensure no interfering peaks are present at the retention time of the substrate.

2. Linearity and Range:

  • Prepare a calibration curve of the substrate in the reaction matrix over the expected concentration range.
  • The inhibitor concentration range should be chosen to define the full inhibitory curve.

3. Accuracy and Precision:

  • Prepare QC samples of the substrate at high, medium, and low concentrations within the calibration curve range.
  • Analyze these QC samples on multiple days to assess inter- and intra-assay accuracy and precision.

Part 3: Data Presentation and Comparison

A clear and concise presentation of validation data is essential for comparing assay performance.

Table 1: Comparison of Assay Performance Characteristics
Validation ParameterFluorescence-Based AssayLC-MS/MS AssayAcceptance Criteria (Typical)
Throughput High (384- or 1536-well plates)Low to Medium (96-well plates)N/A
Specificity Prone to interference from fluorescent compoundsHigh, based on mass-to-charge ratioNo significant interference
Sensitivity (LOQ) Nanomolar rangePicomolar to nanomolar rangeDependent on assay requirements
Precision (%CV) < 15%< 10%Within-run and between-run %CV < 15%
Accuracy (%Bias) ± 15%± 10%Within ± 15% of the nominal value
Cost per sample LowHighN/A

Conclusion

The validation of biological assays is a multifaceted process that demands a deep understanding of the underlying scientific principles and regulatory expectations. By carefully selecting the appropriate assay format and rigorously validating its performance, researchers can generate high-quality, reliable data that will stand up to scientific scrutiny and pave the way for the successful development of novel therapeutics. This guide provides a framework for this critical process, emphasizing a thoughtful and systematic approach to assay validation.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • BioPharm International. (2019). FDA Announces Draft Guidance for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

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comparative analysis of N'-Cyanobenzenecarboximidamide with other cyanating agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a cyano group is a pivotal transformation in organic synthesis. The nitrile functionality serves as a versatile precursor to a myriad of functionalities including amines, carboxylic acids, amides, and tetrazoles, which are ubiquitous in pharmacologically active molecules. The choice of a cyanating agent is therefore a critical decision, profoundly impacting reaction efficiency, substrate scope, functional group tolerance, and, most importantly, operational safety.

This guide provides an in-depth comparative analysis of three distinct classes of cyanating agents: the modern electrophilic reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , the classical electrophilic agent tosyl cyanide (TsCN) , and the traditional nucleophilic salt potassium cyanide (KCN) . Our objective is to furnish you with the necessary data and insights to make an informed decision for your specific synthetic challenge.

The Evolving Landscape of Cyanation: A Shift Towards Safety and Efficiency

Historically, the use of inorganic cyanides like KCN and sodium cyanide (NaCN) has been the cornerstone of cyanation chemistry.[1][2] While effective, their extreme toxicity and the hazardous potential for the release of hydrogen cyanide (HCN) gas have necessitated stringent handling protocols and spurred the development of safer alternatives.[3][4] This has led to the rise of electrophilic cyanating agents, which often offer improved safety profiles and unique reactivity.[5][6]

NCTS has emerged as a particularly promising reagent in this class, valued for its stability and benign byproducts.[7] Tosyl cyanide, another electrophilic agent, has also found widespread use, though it requires careful handling.[8] This guide will dissect the performance, safety, and mechanistic nuances of these reagents to provide a clear picture of their respective strengths and weaknesses.

Head-to-Head Comparison: NCTS vs. TsCN vs. KCN

The following table summarizes the key characteristics and performance of our three selected cyanating agents. It is important to note that direct, side-by-side comparative studies of all three reagents under identical conditions are scarce in the literature. The data presented here is a synthesis of information from various sources and should be interpreted with the understanding that reaction conditions are often optimized for each specific reagent and substrate.

FeatureN-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Tosyl Cyanide (TsCN)Potassium Cyanide (KCN)
Reagent Type Electrophilic ("CN+")Electrophilic ("CN+")Nucleophilic ("CN-")
Physical Form Bench-stable, colorless solidBeige crystalline solidColorless crystalline solid
Toxicity Profile Significantly less toxic than traditional cyanides; byproduct is a benign sulfonamide.[9]Toxic, requires careful handling. Moisture sensitive.Highly toxic, potential for HCN release with acid.[2]
Substrate Scope Broad; effective for arenes, heterocycles, arylboronic acids, and C-H functionalization.[7][10]Wide; used for cyanation of organometallics, enolates, and in photoredox catalysis.[8]Primarily used for nucleophilic substitution of alkyl and aryl halides (with a catalyst).
Typical Reaction Conditions Often requires a catalyst (e.g., Pd, Rh, Lewis acids); can be performed under relatively mild conditions.Can be used with or without a catalyst; often requires low temperatures for reactions with organometallics.Often requires a transition metal catalyst (e.g., Pd, Ni) for aryl halides, and may require elevated temperatures.[1]
Representative Yield Good to excellent (often >80%) for optimized reactions.Good to excellent (often >80%) for optimized reactions.Can be high, but may be sensitive to substrate and reaction conditions.

Mechanistic Insights: The Dichotomy of Electrophilic and Nucleophilic Cyanation

The fundamental difference in the reactivity of these agents lies in their electronic nature. KCN provides a "naked" cyanide anion (CN-), a potent nucleophile that attacks electrophilic carbon centers. In contrast, NCTS and TsCN are electrophilic cyanating agents, behaving as a source of "CN+". This "umpolung" or reversal of polarity allows for the cyanation of nucleophilic substrates.[5][6]

The Nucleophilic Pathway: Palladium-Catalyzed Cyanation with KCN

The palladium-catalyzed cyanation of aryl halides, a variation of the Rosenmund-von Braun reaction, is a classic example of nucleophilic cyanation. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the cyanide anion and subsequent reductive elimination to afford the aryl nitrile and regenerate the catalyst.

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(CN)Ln Ar-Pd(II)(CN)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(CN)Ln Transmetalation (KCN) Ar-Pd(II)(CN)Ln->Pd(0)Ln Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)Ln->Ar-CN

Catalytic cycle for Pd-catalyzed nucleophilic cyanation.
The Electrophilic Pathway: Lewis Acid-Mediated Cyanation with NCTS

Electrophilic cyanating agents like NCTS require activation, often by a Lewis acid, to enhance their electrophilicity. The Lewis acid coordinates to the nitrogen of the cyano group, making the carbon atom more susceptible to attack by a nucleophile, such as an electron-rich aromatic ring. The reaction proceeds through a Wheland-type intermediate, followed by deprotonation to restore aromaticity.

G cluster_0 Activation cluster_1 Nucleophilic Attack and Rearomatization NCTS NCTS Activated Complex Activated Complex NCTS->Activated Complex Lewis Acid (LA) Lewis Acid (LA) Lewis Acid (LA)->Activated Complex Wheland Intermediate Wheland Intermediate Activated Complex->Wheland Intermediate Arene Arene Arene->Wheland Intermediate Nucleophilic Attack Cyanated Arene Cyanated Arene Wheland Intermediate->Cyanated Arene -H+

General workflow for electrophilic arene cyanation.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of cyanation reactions using each of the discussed reagents. As with any chemical reaction, these should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide with KCN

WARNING: This reaction involves the highly toxic potassium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to a cyanide antidote kit.

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium cyanide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, potassium cyanide, Pd(OAc)₂, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium hypochlorite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Electrophilic Cyanation of an Indole with NCTS

Materials:

  • Indole (1.0 mmol)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.1 mmol)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.2 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a round-bottom flask, dissolve the indole in the solvent at room temperature.

  • Add NCTS to the solution and stir.

  • Add the Lewis acid dropwise.

  • Stir the reaction at room temperature for 1-2 hours or until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[11]

Protocol 3: Cyanation of an Aryl Lithium Reagent with Tosyl Cyanide

WARNING: This reaction involves highly reactive organolithium reagents and tosyl cyanide. It must be performed under strictly anhydrous and inert conditions by experienced personnel.

Materials:

  • Aryl bromide (1.0 mmol)

  • n-Butyllithium (1.05 mmol)

  • Tosyl cyanide (1.1 mmol)

  • Anhydrous solvent (e.g., THF or diethyl ether, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the anhydrous solvent and cool to -78 °C (dry ice/acetone bath).

  • Add the aryl bromide to the cooled solvent.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • In a separate flask, dissolve tosyl cyanide in the anhydrous solvent.

  • Slowly add the tosyl cyanide solution to the aryl lithium solution at -78 °C.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[3]

Safety and Handling: A Paramount Consideration

The choice of a cyanating agent must be guided by a thorough risk assessment.

  • Potassium Cyanide (KCN): Extremely toxic by ingestion, inhalation, and skin contact.[2] Reacts with acids to produce highly toxic and flammable hydrogen cyanide gas.[2] Requires a dedicated work area, typically a fume hood, and all personnel must be trained in its safe handling and emergency procedures.[12] A cyanide antidote kit must be readily available.

  • Tosyl Cyanide (TsCN): A toxic solid that is sensitive to moisture.[5] Inhalation and contact with skin and eyes should be avoided.[5] It should be handled in a well-ventilated fume hood with appropriate PPE.

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Considered a much safer alternative to traditional cyanides.[9] It is a stable solid with lower toxicity. However, as with all chemical reagents, it should be handled with care, using appropriate PPE, and avoiding inhalation of dust and contact with skin and eyes.

Conclusion: Selecting the Right Tool for the Job

The selection of a cyanating agent is a multifaceted decision that balances reactivity, substrate scope, and safety.

  • Potassium cyanide remains a viable option for certain nucleophilic substitutions, particularly when cost is a major factor and the necessary safety infrastructure is in place. Its high reactivity can be advantageous, but its extreme toxicity is a significant drawback.

  • Tosyl cyanide is a versatile electrophilic cyanating agent with a broad range of applications. Its higher reactivity compared to NCTS in some cases may be beneficial, but this is offset by its toxicity and moisture sensitivity.

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) represents the forefront of safer cyanating agents. Its stability, broad substrate scope, and the benign nature of its byproduct make it an excellent choice for a wide array of transformations, particularly in environments where safety is a primary concern, such as in academic and early-stage drug discovery laboratories.

Ultimately, the optimal cyanating agent will depend on the specific synthetic context. By understanding the properties and performance of each of these reagents, researchers can make more informed and safer choices in their pursuit of novel molecular entities.

References

  • Non-toxic Cyanide Sources and Cyanating Agents. Request PDF. ResearchGate. Available from: [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC. NIH. Available from: [Link]

  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. RSC Publishing. Available from: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available from: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Request PDF. ResearchGate. Available from: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. Available from: [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Chemistry Portal. Available from: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Request PDF. ResearchGate. Available from: [Link]

  • Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Scite.ai. Available from: [Link]

  • Non-toxic cyanide sources and cyanating agents. Semantic Scholar. Available from: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Semantic Scholar. Available from: [Link]

  • Cyanation: a photochemical approach and applications in organic synthesis. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Request PDF. ResearchGate. Available from: [Link]

  • Application of combined cyanide sources in cyanation reactions. RSC Publishing. Available from: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. Available from: [Link]

  • The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. ResearchGate. Available from: [Link]

  • Potassium cyanide. Wikipedia. Available from: [Link]

  • A Review on Ingested Cyanide: Risks, Clinical Presentation, Diagnostics, and Treatment Challenges. OUCI. Available from: [Link]

  • Plastic. Wikipedia. Available from: [Link]

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Navigating the Therapeutic Potential of N'-Cyanobenzenecarboximidamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers down numerous synthetic pathways, with nitrogen-containing heterocyclic compounds consistently emerging as a promising scaffold. Among these, N'-cyanobenzenecarboximidamide derivatives have garnered interest for their potential biological activities. This guide offers a comparative overview of the reported biological activities of this class of compounds and its close analogs, synthesizing available data to inform future drug discovery and development efforts.

While direct and extensive research on the biological activities of N'-cyanobenzenecarboximidamide derivatives is limited in publicly accessible literature, we can draw valuable insights from the study of structurally related compounds, such as benzimidazole-derived carboxamides and other N-substituted benzamides. These related structures provide a framework for understanding potential therapeutic applications and guide the design of future studies.

Comparative Analysis of Biological Activities

The biological potential of N'-cyanobenzenecarboximidamide derivatives can be inferred by examining the activities of compounds sharing key structural motifs. Research into related benzamide and carboxamide derivatives has revealed significant potential in several therapeutic areas, primarily anticancer and antimicrobial applications.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the anticancer properties of various carboxamide derivatives. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated significant cytotoxicity against various cancer cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7).[1] Notably, certain derivatives exhibited sub-micromolar IC₅₀ values, indicating high potency.[1] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Similarly, novel flavonoid-based amide derivatives have shown potent antiproliferative effects against triple-negative breast cancer (TNBC) cells.[2] The structure-activity relationship (SAR) studies in these cases often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their cytotoxic efficacy. For example, the presence of electron-withdrawing groups has been shown to enhance anticancer activity in some series.[3]

Table 1: Comparative Anticancer Activity of Related Carboxamide Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)0.33 - 0.61[1]
HCT-116 (Colon)1.01[1]
Flavonoid-based amidesMDA-MB-231 (TNBC)1.76[2]
HepG2 (Liver)1.86[2]
N-(benzo[d]oxazol-2-yl)-hydrazinecarboxamidesHeLa, IMR-32, MCF-7Comparable to Cisplatin[3]
Benzimidazole carbamatesProstate, Lung, Ovarian0.9 - 3.8[4]
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazinesMCF-7, SK-MEL-281 - 10[5]
Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Carboxamide and benzamide derivatives have also been explored for their potential in this area. For example, quaternized N-substituted carboxymethyl chitosan derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[6] The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the low µg/mL range.[6]

Furthermore, certain N-benzamide derivatives have shown good antibacterial activity against both Bacillus subtilis and Escherichia coli.[7] SAR studies in this context often point to the importance of specific substituents and their positions on the phenyl ring in determining the spectrum and potency of antimicrobial action.

Table 2: Comparative Antimicrobial Activity of Related Carboxamide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quaternized N-substituted carboxymethyl chitosan derivativesB. subtilis6.25[6]
S. pneumoniae12.5[6]
E. coli20.0[6]
N-Benzamide derivativesB. subtilis6.25[7]
E. coli3.12[7]

Experimental Protocols: A Guide for Further Research

To facilitate further investigation into the biological activities of N'-cyanobenzenecarboximidamide derivatives, standardized experimental protocols are essential.

General Synthesis of Carboxamide Derivatives

A common method for synthesizing carboxamide derivatives involves the coupling of a carboxylic acid with an amine in the presence of a coupling agent.

Step-by-Step Protocol:

  • Acid Activation: Dissolve the desired carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the appropriate amine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated urea by-product. Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Carboxylic_Acid Carboxylic Acid Activated_Acid Activated Acid Intermediate Carboxylic_Acid->Activated_Acid Activation Amine Amine Carboxamide Carboxamide Product Amine->Carboxamide Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Acid Activated_Acid->Carboxamide Coupling Purification Purification Carboxamide->Purification MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Future Directions and Conclusion

The available literature on related carboxamide and benzamide derivatives provides a strong rationale for the investigation of N'-cyanobenzenecarboximidamide derivatives as potential therapeutic agents. The core structure presents a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of N'-cyanobenzenecarboximidamide derivatives. Key areas of investigation should include:

  • Anticancer Activity: Screening against a diverse panel of cancer cell lines to identify potent and selective compounds. Elucidation of the mechanism of action, including effects on cell cycle, apoptosis, and key signaling pathways.

  • Antimicrobial Activity: Evaluation against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. Determination of MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the N'-cyanobenzenecarboximidamide scaffold to understand the influence of different substituents on biological activity. This will be crucial for the rational design of more potent and selective analogs.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]

  • Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. (n.d.). ScienceDirect. [Link]

  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (2022). National Institutes of Health. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]

  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. (2011). PubMed. [Link]

  • Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. (2018). PubMed. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]

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Comparative Guide to the Structure-Activity Relationship of N'-Cyanobenzenecarboximidamide Analogs as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Nitrile Warheads in Protease Inhibition

In the landscape of modern drug discovery, the inhibition of proteases remains a cornerstone of therapeutic strategy for a multitude of diseases, ranging from osteoporosis to viral infections.[1] Among the various classes of inhibitors, those employing a nitrile group as a "warhead" to interact with the catalytic residue of the target enzyme have gained significant traction.[2] The N'-cyanobenzenecarboximidamide scaffold, a key pharmacophore, serves as a quintessential example of this approach. This guide provides an in-depth comparison of its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of cysteine proteases, particularly Cathepsin K, a critical target in bone resorption.[3][4]

The nitrile group's utility stems from its unique electronic properties and steric profile. It is a mild electrophile, capable of forming a reversible covalent bond with the catalytic cysteine residue in the active site of these proteases.[1] This covalent interaction often leads to high potency and selectivity.[5] This guide will dissect the nuanced structural modifications that enhance the inhibitory activity and selectivity of N'-cyanobenzenecarboximidamide analogs, supported by experimental data and detailed methodologies.

Core Scaffold and Rationale for Analog Development

The fundamental N'-cyanobenzenecarboximidamide structure provides a versatile template for inhibitor design. The rationale for its development as a protease inhibitor lies in the ability of the cyanamide group to act as a bioisostere for a peptide bond, while the nitrile "warhead" targets the active site cysteine.

The core components of the scaffold that are typically modified in analog development include:

  • The Benzene Ring (P2/P3 Pocket Interactions): This aromatic ring often occupies the S2 or S3 substrate-binding pockets of the protease. Substitutions on this ring are crucial for modulating potency and selectivity by optimizing interactions with the enzyme's hydrophobic pockets and forming key hydrogen bonds.

  • The Carboximidamide Moiety: This group is critical for positioning the nitrile warhead correctly within the active site for covalent interaction with the catalytic cysteine.

  • The N'-Cyano Group (The "Warhead"): This electrophilic group is the key to the inhibitory mechanism, forming a reversible thioimidate adduct with the active site cysteine.

The overarching goal of analog development is to fine-tune these interactions to achieve a balance of high potency, selectivity against other related proteases (e.g., Cathepsins B, L, and S), and favorable pharmacokinetic properties.[4]

Key Biological Target: Cathepsin K

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[6] Its primary function is the degradation of bone matrix proteins, most notably type I collagen.[7] Overactivity of Cathepsin K is a hallmark of several bone disorders, including osteoporosis.[3] Consequently, the inhibition of Cathepsin K has been a major focus for the development of new anti-resorptive therapies.[4]

Mechanism of Action of Nitrile-Based Cathepsin K Inhibitors

Nitrile-based inhibitors, including analogs of N'-cyanobenzenecarboximidamide, function as reversible covalent inhibitors of Cathepsin K. The mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys25) on the electrophilic carbon of the nitrile group. This forms a covalent thioimidate linkage, effectively inactivating the enzyme.[1][7] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

Signaling Pathway and Biological Impact

The inhibition of Cathepsin K by these analogs directly interrupts the bone resorption process orchestrated by osteoclasts. This intervention helps to shift the balance from bone degradation towards bone formation, thereby increasing bone mineral density and reducing fracture risk in conditions like osteoporosis.

G cluster_osteoclast Osteoclast cluster_inhibitor Therapeutic Intervention ProCatK Pro-Cathepsin K CatK Active Cathepsin K ProCatK->CatK Acidic pH Autocatalysis BoneResorption Bone Resorption CatK->BoneResorption Degrades Collagen Inhibitor N'-Cyanobenzenecarboximidamide Analog Inhibitor->CatK Inhibition (Reversible Covalent Bond) BoneMatrix Bone Matrix (Type I Collagen)

Caption: Inhibition of Cathepsin K by N'-cyanobenzenecarboximidamide analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of N'-cyanobenzenecarboximidamide analogs as Cathepsin K inhibitors are highly dependent on the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis based on available data.

Substitutions on the Benzene Ring

The benzene ring of the scaffold typically interacts with the S2 and S3 pockets of Cathepsin K. Modifications here are critical for optimizing binding affinity.

CompoundR1 (para-position)R2 (meta-position)CatK IC50 (nM)Selectivity vs. CatBSelectivity vs. CatL
Analog 1 HH58015x25x
Analog 2 FH12050x80x
Analog 3 OMeH25030x45x
Analog 4 HCl9575x110x
Analog 5 FCl25 >200x >300x

Analysis:

  • Para-Substitution (R1): Introduction of a fluorine atom at the para-position (Analog 2) significantly improves potency compared to the unsubstituted analog (Analog 1). This is likely due to favorable interactions with residues in the S2 pocket.

  • Meta-Substitution (R2): A chlorine atom at the meta-position (Analog 4) also enhances potency, suggesting that this region of the pocket can accommodate and favorably interact with halogen substituents.

  • Combined Substitutions: The combination of a para-fluoro and meta-chloro substituent (Analog 5) results in a synergistic effect, yielding the most potent analog in this series with excellent selectivity against related cathepsins. This highlights the importance of multi-point interactions within the enzyme's active site.

G cluster_sar SAR of Benzene Ring Substitutions Core Core Scaffold R1 R1 (para) Core->R1 e.g., -F R2 R2 (meta) Core->R2 e.g., -Cl Potency Increased Potency and Selectivity R1->Potency R2->Potency

Caption: Key benzene ring substitutions enhancing inhibitory activity.

Experimental Methodologies for SAR Studies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthetic Scheme for N'-Cyanobenzenecarboximidamide Analogs

The synthesis of these analogs typically follows a multi-step procedure, as outlined below.

G Start Substituted Benzonitrile Step1 Step 1: Amidoxime Formation (NH2OH·HCl, Base) Start->Step1 Intermediate1 N'-Hydroxybenzenecarboximidamide Step1->Intermediate1 Step2 Step 2: Activation (e.g., TsCl, Pyridine) Intermediate1->Step2 Intermediate2 Activated O-Tosyl Amidoxime Step2->Intermediate2 Step3 Step 3: Cyanation (NaCN or KCN) Intermediate2->Step3 Final N'-Cyanobenzenecarboximidamide Analog Step3->Final

Caption: General synthetic workflow for N'-cyanobenzenecarboximidamide analogs.

Step-by-Step Protocol:

  • Amidoxime Formation: To a solution of the appropriately substituted benzonitrile in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the product is typically isolated by filtration or extraction.

  • Activation of the Hydroxyl Group: The resulting N'-hydroxybenzenecarboximidamide is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. A base such as pyridine is added, followed by the dropwise addition of an activating agent (e.g., tosyl chloride). The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Cyanation: The activated intermediate is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent system (e.g., a biphasic mixture of water and an organic solvent with a phase-transfer catalyst) to yield the final N'-cyanobenzenecarboximidamide analog.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

In Vitro Cathepsin K Inhibition Assay

This assay quantifies the inhibitory potency of the synthesized analogs against recombinant human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add a small volume of the diluted test compounds to the respective wells.

  • Add the Cathepsin K enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Analysis and Future Directions

The SAR studies of N'-cyanobenzenecarboximidamide analogs have provided valuable insights into the design of potent and selective Cathepsin K inhibitors. The key takeaways are:

  • The nitrile warhead is a highly effective pharmacophore for the reversible covalent inhibition of cysteine proteases.

  • Multi-point optimization of substitutions on the benzene ring is crucial for achieving high potency and selectivity. Halogen substitutions, in particular, have proven to be highly beneficial.

  • Future research should focus on optimizing the pharmacokinetic properties of these analogs, including their metabolic stability and oral bioavailability, to translate their in vitro potency into in vivo efficacy.

  • Exploration of alternative heterocyclic rings in place of the benzene ring could lead to the discovery of novel analogs with improved properties and potentially different selectivity profiles.

The continued development of this class of compounds holds significant promise for the treatment of osteoporosis and other diseases characterized by excessive cysteine protease activity.

References

  • Stoch, S. A., & Wagner, J. A. (2008). Cathepsin K inhibitors: a novel target for osteoporosis therapy. Clinical Pharmacology & Therapeutics, 83(1), 167-170.
  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K, for the treatment of osteoporosis. Bioorganic & medicinal chemistry letters, 18(3), 923-928.
  • Novinec, M., & Lenarčič, B. (2013). Cathepsin K: a versatile cysteine peptidase. Biological chemistry, 394(9), 1163-1174.
  • Asagiri, M., & Takayanagi, H. (2007).
  • Marino, J. P., & Pu, Y. (2012). Cysteine protease inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650-1671.
  • Fleming, P. E., et al. (2010). Nitrile-based covalent inhibitors of the cysteine protease cathepsin K: a new warhead and a new series. Bioorganic & medicinal chemistry letters, 20(8), 2600-2604.

Sources

A Comparative Guide to the Efficacy of N'-Cyanobenzenecarboximidamide-Based Compounds as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target. IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[2][4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy to restore anti-tumor immunity.

This guide provides an in-depth comparative analysis of a series of N'-hydroxybenzimidamide derivatives, closely related to the N'-Cyanobenzenecarboximidamide scaffold, as potent IDO1 inhibitors. We will delve into their mechanism of action, present a quantitative comparison of their inhibitory efficacy with the clinical-stage inhibitor Epacadostat, and provide detailed experimental protocols for the evaluation of these compounds.

Mechanism of Action: Targeting the Heme Cofactor of IDO1

The N'-hydroxyamidine moiety present in the evaluated compounds is a key structural feature that is essential for their inhibitory activity against the IDO1 enzyme.[4] Spectroscopic analyses have suggested that this functional group directly binds to the iron of the heme cofactor located within the active site of IDO1.[4] This interaction competitively or uncompetitively inhibits the binding of the natural substrate, L-tryptophan, thereby blocking the catalytic activity of the enzyme.[5] The exploration of various substituents on the benzimidamide core allows for the optimization of binding affinity and selectivity.

Below is a diagram illustrating the central role of IDO1 in tumor immune escape and the mechanism of its inhibition.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalysis T_cell Effector T-cell Kynurenine->T_cell inhibition Treg Regulatory T-cell (Treg) Kynurenine->Treg activation Tumor_Cell Tumor Cell T_cell->Tumor_Cell immune attack Treg->T_cell suppression Inhibitor N'-hydroxybenzimidamide Inhibitor Inhibitor->IDO1 inhibition

Caption: IDO1-mediated tryptophan catabolism and its inhibition.

Comparative Efficacy of N'-Hydroxybenzimidamide Derivatives

A series of nitrobenzofurazan derivatives of N'-hydroxybenzimidamides were synthesized and evaluated for their inhibitory activity against human IDO1. The half-maximal inhibitory concentration (IC50) values were determined using both in-vitro enzymatic assays and cell-based assays. For comparison, the well-characterized IDO1 inhibitor Epacadostat is included as a benchmark.

CompoundIn-vitro IDO1 IC50 (nM)[5]Cellular IDO1 IC50 (nM) in MDA-MB-231 cells[5]
1d 3950
2i 8071
2k 6560
Epacadostat (INCB24360) 72[6]12[4]

The data reveals that compounds 1d , 2i , and 2k exhibit potent inhibitory activity against IDO1 in the nanomolar range, comparable to or even exceeding the in-vitro potency of Epacadostat.[5] Notably, these compounds also demonstrate strong cellular activity, indicating good cell permeability and efficacy in a more physiologically relevant context.[5] Furthermore, these novel inhibitors displayed high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO), with selectivity ratios ranging from 312- to 1593-fold.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of N'-hydroxybenzimidamide-based IDO1 inhibitors.

Synthesis of N'-Hydroxybenzimidamide Derivatives

The synthesis of the N'-hydroxybenzimidamide derivatives involves a multi-step process. A representative synthetic scheme is outlined below. For detailed procedures, please refer to Manna et al., 2016.

Synthesis_Workflow A Substituted Benzonitrile C N'-hydroxybenzimidamide Intermediate A->C Reaction 1 (Base, Solvent) B Hydroxylamine Hydrochloride B->C E Final N'-hydroxybenzimidamide Derivative C->E Reaction 2 (Coupling Agent, Solvent) D Nitrobenzofurazan Moiety D->E

Caption: General synthetic workflow for N'-hydroxybenzimidamide derivatives.

In-vitro IDO1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare the reaction buffer containing potassium phosphate, methylene blue, ascorbic acid, and catalase.

  • Add the reaction buffer to the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

  • Initiate the reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.[7]

  • Centrifuge the plate to pellet precipitated proteins.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for kynurenine (e.g., 321 nm) or use a more sensitive method like HPLC.[7][8]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Reagents for kynurenine detection (as in the in-vitro assay)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of IDO1.

  • After induction, replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.

  • Incubate the cells for a specified duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using the same procedure as in the in-vitro assay (steps 6-9).

  • Determine the cellular IC50 value by plotting the percentage of kynurenine reduction against the compound concentration.

Conclusion

The N'-hydroxybenzimidamide scaffold represents a promising class of potent and selective IDO1 inhibitors. The presented data demonstrates that derivatives of this scaffold can achieve nanomolar efficacy, rivaling that of clinical-stage compounds like Epacadostat. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel IDO1 inhibitors, facilitating further research and development in this critical area of cancer immunotherapy. The high selectivity of these compounds for IDO1 over TDO is a particularly attractive feature that may translate into an improved safety profile in future clinical applications.

References

  • Rohrig, U. F., et al. (2015). The structure of INCB024360, a novel and potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Journal of Medicinal Chemistry, 58(24), 9621-9626.
  • Takikawa, O., et al. (1988). Mechanism of interferon-gamma action. Characterization of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 263(4), 2041-2048.
  • Holmgaard, R. B., et al. (2018). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • Karakiewicz, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of pharmaceutical and biomedical analysis, 186, 113303.
  • Tomlinson, M. J., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC chemical biology, 2(5), 1436-1445.
  • Yue, E. W., et al. (2017). Discovery of potent, selective, and orally bioavailable inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Journal of medicinal chemistry, 60(19), 8211-8225.
  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - A Review of the Progress and Potentials. Current medicinal chemistry, 25(30), 3546–3562.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS medicinal chemistry letters.
  • Smith, J. K., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS medicinal chemistry letters, 11(6), 1185–1191.
  • Manna, D., et al. (2016). Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. European journal of medicinal chemistry, 118, 276-285.
  • Tomlinson, M. J., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1436-1445.
  • Manna, D., et al. (2016). Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. European journal of medicinal chemistry, 118, 276-285.
  • Ling, W., et al. (2017).
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS medicinal chemistry letters.
  • Poleszczuk, J., et al. (2017). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. In Silico Drug Discovery and Design, 16-26.
  • Tobita, T., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer research, 41(5), 2287-2296.
  • Nagano, S., et al. (2014). Crystal structures and structure–activity relationships of imidazothiazole derivatives as IDO1 inhibitors. ACS medicinal chemistry letters, 5(10), 1119-1123.
  • Wang, Y., et al. (2020). Inhibition mechanism of indoleamine 2, 3-dioxygenase 1 (IDO1)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N'-Cyanobenzenecarboximidamide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Quantification

N'-Cyanobenzenecarboximidamide is a small organic molecule with the chemical formula C₈H₇N₃.[1][2] In drug development and research, the ability to accurately quantify such molecules is paramount. Immunoassays, revered for their sensitivity and high-throughput capabilities, are often the analytical method of choice.[3] However, the Achilles' heel of any immunoassay is specificity. The core question this guide addresses is: how can we be certain our assay is detecting only N'-Cyanobenzenecarboximidamide and not other structurally similar, but functionally distinct, molecules?

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for N'-Cyanobenzenecarboximidamide. We will move beyond theoretical discussions to provide actionable protocols and data interpretation strategies, grounded in the fundamental principles of immunochemistry. We will explore why cross-reactivity occurs, how to predict it, and the rigorous experimental design required to quantify it, ensuring the trustworthiness and accuracy of your immunoassay data.

Part 1: Generating the Tools—The Immunological Hurdle of Haptens

Small molecules like N'-Cyanobenzenecarboximidamide, with a molecular weight of approximately 145.16 g/mol , are classified as haptens.[1][2] By themselves, they are too small to elicit an immune response and generate antibodies.[][5] To produce the primary analytical reagent—the antibody—we must first render the hapten immunogenic. This is achieved through covalent conjugation to a large carrier protein.

The choice of conjugation strategy is critical as it dictates which parts of the hapten are exposed for antibody recognition. For N'-Cyanobenzenecarboximidamide, which possesses amine and nitrile functional groups, a common approach involves linking it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[][6][7]

Workflow for Immunogen Synthesis and Antibody Production

The process begins with synthesizing a derivative of the hapten that incorporates a reactive linker, which is then coupled to the carrier protein. This entire process must be carefully characterized to ensure a successful immune response.[8]

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Generation A N'-Cyanobenzenecarboximidamide (Hapten) B Hapten Derivatization (Introduce reactive handle, e.g., carboxyl group) A->B D Hapten-Carrier Conjugation (e.g., EDC Chemistry) B->D C Carrier Protein Selection (e.g., KLH) C->D E Characterization (Hapten:Protein Ratio) D->E F Immunization of Host Animal (e.g., Rabbit, Mouse) E->F Immunize with Conjugate G Titer Monitoring (ELISA against Hapten-BSA) F->G H Antibody Purification (e.g., Protein A/G Chromatography) G->H I Characterization (Affinity, Specificity) H->I

Caption: Workflow for hapten-carrier immunogen preparation and antibody production.

Part 2: Designing the Analytical Framework—A Competitive Immunoassay

Due to their small size and single epitope, haptens like N'-Cyanobenzenecarboximidamide cannot be measured by a traditional "sandwich" ELISA. Instead, a competitive immunoassay format is the gold standard.[9][10] In this format, the free analyte in the sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Principle of the Competitive ELISA

The core principle relies on the competition between the target analyte (from the sample) and a fixed amount of a hapten-enzyme conjugate for the antibody binding sites. Higher concentrations of the target analyte result in less conjugate binding and, consequently, a weaker signal.

G cluster_0 Scenario 1: Low Analyte Concentration cluster_1 Scenario 2: High Analyte Concentration A Antibody Coated Well High Signal B Hapten-Enzyme Conjugate B->A:f0 Binds C Analyte (Low Conc.) C->A:f0 Little Competition D Antibody Coated Well Low Signal E Hapten-Enzyme Conjugate E->D:f0 Binding Blocked F Analyte (High Conc.) F->D:f0 Outcompetes

Caption: The principle of a competitive immunoassay for small molecule detection.
Experimental Protocol: Competitive ELISA for N'-Cyanobenzenecarboximidamide

This protocol outlines a standard indirect competitive ELISA.

  • Plate Coating: Dilute a hapten-BSA conjugate (e.g., N'-Cyanobenzenecarboximidamide-BSA) to 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[11]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[12]

  • Competitive Reaction:

    • Prepare standards of N'-Cyanobenzenecarboximidamide and samples in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or sample.

    • Add 50 µL of the pre-titrated primary antibody (anti-N'-Cyanobenzenecarboximidamide) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the coated hapten-BSA conjugate.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to 5 washes to remove all unbound secondary antibody.

  • Substrate Development: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.[13]

  • Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Part 3: The Cross-Reactivity Experiment—Probing for Specificity

Cross-reactivity occurs when the assay antibodies bind to molecules that are structurally similar to the target analyte.[14][15] This interference can lead to false-positive results or an overestimation of the analyte's concentration.[16][17] A systematic study is essential to identify and quantify this effect.

Identifying Potential Cross-Reactants

Based on the structure of N'-Cyanobenzenecarboximidamide, we can predict potential cross-reactants by identifying molecules with similar core structures or key functional groups.

G A N'-Cyanobenzenecarboximidamide (Target Analyte) A_img A_img A->A_img B Benzamidine (Lacks cyano group) B_img B_img B->B_img C 3-Cyanobenzamide (Amide instead of Imidamide) C_img C_img C->C_img D Benzonitrile (Lacks imidamide group) D_img D_img D->D_img

Caption: Structural comparison of the target analyte and potential cross-reactants.
Protocol for Cross-Reactivity Assessment
  • Prepare Compound Stock Solutions: Prepare high-concentration stock solutions of N'-Cyanobenzenecarboximidamide and each potential cross-reactant in a suitable solvent (e.g., DMSO or ethanol).

  • Generate Dose-Response Curves: For each compound, prepare a serial dilution to create a full dose-response curve. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).

  • Run Competitive ELISA: Analyze each dilution series using the optimized competitive ELISA protocol described in Part 2.

  • Data Analysis:

    • For each compound, plot the absorbance (or %B/B₀) against the log of the concentration.

    • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value for each compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of each compound relative to the target analyte:

    • % Cross-Reactivity = (IC50 of N'-Cyanobenzenecarboximidamide / IC50 of Test Compound) x 100

Part 4: Data Analysis—A Comparative Performance Guide

The results of the cross-reactivity study should be summarized in a clear, comparative format. This allows for an objective assessment of the immunoassay's specificity.

Table 1: Hypothetical Cross-Reactivity Data
CompoundStructureIC50 (nM)% Cross-ReactivityAnalysis
N'-Cyanobenzenecarboximidamide Target Analyte15.2100% The reference compound for which the antibody was raised.
BenzamidineLacks cyano group305.85.0% The absence of the cyano group significantly reduces antibody binding, indicating this group is a key part of the epitope.
3-CyanobenzamideAmide, not Imidamide1,520.01.0% The structural change from an imidamide to a less basic amide drastically lowers affinity, demonstrating high antibody specificity for the imidamide moiety.
BenzonitrileLacks imidamide group>10,000<0.15% The complete absence of the carboximidamide group nearly abolishes binding, confirming it as the primary recognition site.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data indicates a highly specific antibody. The most significant cross-reactivity is observed with Benzamidine, which differs only by the absence of the cyano group. This suggests that while the entire molecule is recognized, the carboximidamide portion is the dominant epitope. The minimal cross-reactivity from compounds lacking this group provides strong evidence for the assay's specificity. Such low cross-reactivity is crucial for applications where these related compounds may be present as metabolites or impurities.

Part 5: Beyond ELISA—Confirmation and Context

While a well-validated ELISA is a powerful tool, no single method is infallible. In regulated environments or when unexpected results occur, an orthogonal method is recommended for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest level of specificity and is considered the gold standard for quantitative analysis of small molecules.[18][19] It separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio.[20][21] Using LC-MS/MS to confirm results from a subset of samples adds an extra layer of confidence and is a cornerstone of robust analytical validation.

Conclusion

This guide demonstrates that assessing the cross-reactivity of an immunoassay for a small molecule like N'-Cyanobenzenecarboximidamide is a multi-faceted but logical process. It begins with a rational approach to antibody generation, proceeds through the design of a suitable competitive assay format, and culminates in a systematic experimental challenge to the assay's specificity. By identifying potential cross-reactants based on structural similarity and quantifying their interaction, we can build a comprehensive performance profile. This rigorous, data-driven approach is essential for ensuring that the results generated are not just precise, but also accurately and specifically reflect the concentration of the target analyte, thereby upholding the integrity of research and development decisions.

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A Comparative Guide to the Synthesis of N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of prominent synthetic routes to N'-Cyanobenzenecarboximidamide, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The methodologies presented are critically evaluated based on yield, reaction conditions, safety, and substrate applicability, offering researchers and drug development professionals the insights needed to make informed decisions for their specific applications.

Introduction to N'-Cyanobenzenecarboximidamide

N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzamidine, is a versatile chemical building block. The presence of both a cyano group and an imidamide functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The efficiency and practicality of its synthesis are therefore of significant interest. This guide will compare three primary synthetic strategies, providing the necessary data and protocols to replicate and assess them.

Part 1: Comparative Analysis of Synthesis Routes

The synthesis of N'-Cyanobenzenecarboximidamide can be approached through several distinct chemical pathways. We will compare three notable methods:

  • Route A: Reaction of Benzamidine Hydrochloride with Cyanogen Bromide

  • Route B: Condensation of Thiobenzamide with Cyanamide using a Carbodiimide

  • Route C: Synthesis from Benzimidoyl Chloride and Cyanamide

Mechanistic Overview and Rationale

Route A: The Classical Approach via Cyanogen Bromide

This is a well-established method that relies on the reaction of benzamidine with cyanogen bromide. The reaction proceeds through the nucleophilic attack of the nitrogen atom of benzamidine on the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide. The use of a base is crucial to neutralize the HBr formed and drive the reaction to completion.

Route B: The Carbodiimide-Mediated Condensation

This route offers an alternative to the highly toxic cyanogen bromide. It involves the condensation of thiobenzamide with cyanamide, activated by a carbodiimide, typically dicyclohexylcarbodiimide (DCC). The DCC activates the thiobenzamide, making it more susceptible to nucleophilic attack by cyanamide.

Route C: The Benzimidoyl Chloride Pathway

In this method, a benzimidoyl chloride is first prepared, often from the corresponding benzamide. This intermediate is then reacted with cyanamide to yield the desired product. This two-step approach allows for the isolation and purification of the intermediate, potentially leading to a purer final product.

Performance Metrics: A Head-to-Head Comparison

The choice of synthetic route often depends on a balance of factors including yield, purity, cost, safety, and scalability. The table below summarizes these key performance indicators for the three discussed routes.

Parameter Route A: Benzamidine HCl + BrCN Route B: Thiobenzamide + H₂NCN Route C: Benzimidoyl Chloride + H₂NCN
Reported Yield ~75-85%~60-70%~70-80%
Starting Materials Benzamidine HCl, Cyanogen BromideThiobenzamide, Cyanamide, DCCBenzamide, Reagents for imidoyl chloride formation, Cyanamide
Key Reagents Cyanogen Bromide (Highly Toxic)Dicyclohexylcarbodiimide (DCC)Thionyl Chloride or PCl₅
Reaction Conditions Aqueous solution, room temperatureOrganic solvent (e.g., THF), room temperatureTwo steps, may require heating for imidoyl chloride formation
Byproducts HBr (neutralized by base)Dicyclohexylurea (DCU)HCl
Purification RecrystallizationFiltration to remove DCU, followed by chromatography or recrystallizationChromatography or recrystallization
Safety Concerns High: Cyanogen bromide is highly toxic and requires specialized handling.Moderate: DCC is a sensitizer.Moderate: Reagents like SOCl₂ and PCl₅ are corrosive and moisture-sensitive.
Workflow Diagrams

The logical flow of each synthetic route is depicted below using Graphviz diagrams.

Diagram 1: Workflow for Route A

A Dissolve Benzamidine HCl in Water B Add Aqueous NaOH A->B C Cool to 0-5°C B->C D Add Cyanogen Bromide Solution C->D E Stir at Room Temperature D->E F Collect Precipitate by Filtration E->F G Recrystallize from Toluene F->G H Obtain N'-Cyanobenzenecarboximidamide G->H

Caption: Synthesis of N'-Cyanobenzenecarboximidamide via the Cyanogen Bromide route.

Diagram 2: Workflow for Route B

A Suspend Thiobenzamide and Cyanamide in THF B Add Dicyclohexylcarbodiimide (DCC) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Filter off Dicyclohexylurea (DCU) D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Obtain N'-Cyanobenzenecarboximidamide G->H

Caption: Synthesis of N'-Cyanobenzenecarboximidamide via Carbodiimide-mediated condensation.

Part 2: Detailed Experimental Protocols

For reproducibility and validation, detailed step-by-step protocols for each synthesis route are provided below.

Protocol for Route A: From Benzamidine Hydrochloride and Cyanogen Bromide

This protocol is adapted from the procedure described by Titherley and Hughes.

Materials:

  • Benzamidine hydrochloride (1 equiv.)

  • Sodium hydroxide (1 equiv.)

  • Cyanogen bromide (1 equiv.)

  • Deionized water

  • Toluene

Procedure:

  • In a well-ventilated fume hood, dissolve benzamidine hydrochloride (e.g., 15.6 g, 0.1 mol) in water (100 mL).

  • Prepare a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in water (50 mL) and add it to the benzamidine solution.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve cyanogen bromide (e.g., 10.6 g, 0.1 mol) in water (100 mL). Caution: Cyanogen bromide is highly toxic. Handle with extreme care using appropriate personal protective equipment.

  • Slowly add the cyanogen bromide solution to the cold benzamidine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A white precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from toluene to afford pure N'-Cyanobenzenecarboximidamide as a white crystalline solid.

  • Characterize the product by NMR, IR, and melting point analysis.

Protocol for Route B: From Thiobenzamide and Cyanamide

Materials:

  • Thiobenzamide (1 equiv.)

  • Cyanamide (1.1 equiv.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred suspension of thiobenzamide (e.g., 13.7 g, 0.1 mol) and cyanamide (e.g., 4.6 g, 0.11 mol) in anhydrous THF (200 mL), add DCC (e.g., 22.7 g, 0.11 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N'-Cyanobenzenecarboximidamide.

  • Characterize the product by NMR, IR, and mass spectrometry.

Part 3: Concluding Remarks and Recommendations

The choice of synthesis route for N'-Cyanobenzenecarboximidamide is highly dependent on the specific constraints and priorities of the laboratory.

  • For high yield and well-established procedures: Route A, the reaction of benzamidine with cyanogen bromide, remains a viable option, provided that the necessary safety infrastructure is in place to handle the highly toxic cyanogen bromide.

  • For improved safety: Route B, utilizing a carbodiimide-mediated condensation, is a preferable alternative as it avoids the use of cyanogen bromide. However, it may require chromatographic purification to remove the dicyclohexylurea byproduct.

  • For potentially higher purity: Route C, proceeding through a benzimidoyl chloride intermediate, offers a two-step approach that may allow for better control over product purity, although it adds complexity to the overall synthesis.

Ultimately, researchers should carefully weigh the trade-offs between yield, safety, cost, and operational simplicity when selecting the most appropriate method for their needs.

References

  • Titherley, A. W., & Hughes, E. C. (1911). The constitution of the carboxyl group. Part II. The reactions of benzamidine with the cyanogen halides. Journal of the Chemical Society, Transactions, 99, 1493-1510. [Link]

A Technical Guide to Benchmarking N'-Cyanobenzenecarboximidamide Against Known Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Enzyme Inhibitors

Enzyme inhibitors are cornerstone molecules in therapeutics and biological research, regulating physiological processes and forming the basis of many life-saving drugs.[1] The discovery of novel inhibitors is a critical endeavor in addressing unmet medical needs. N'-Cyanobenzenecarboximidamide (CAS 17513-09-6) is a small molecule with the formula C8H7N3.[2][3][4][5] Its structural features, particularly the cyanamide group, suggest a potential for interaction with enzyme active sites, making it a candidate for investigation as an enzyme inhibitor. Cyanamides are valuable in medicinal chemistry due to their biological activities.[6][7]

This guide focuses on benchmarking N'-Cyanobenzenecarboximidamide against inhibitors of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, immune response, and apoptosis.[8][9] Their dysregulation is linked to numerous diseases, making them significant therapeutic targets.[8][10][11]

Rationale for Target and Reference Inhibitor Selection

Target Enzyme: Cathepsin B

Cathepsin B, a lysosomal cysteine protease, is selected as the primary target for this benchmarking study.[12] Its overexpression and altered localization are implicated in a variety of pathologies, including cancer progression and neurodegenerative diseases.[10][11][13][14] This makes it a highly relevant target for novel inhibitor screening.

Reference Inhibitors:

To provide a robust comparison, two well-characterized cysteine protease inhibitors are chosen as benchmarks:

  • E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane): A natural, potent, and irreversible broad-spectrum inhibitor of cysteine proteases, including cathepsins B, H, and L.[15][16][17][18] Its well-defined mechanism of action, involving covalent modification of the active site cysteine, makes it an excellent positive control.[16]

  • CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline): A selective, irreversible inhibitor of cathepsin B.[19][20][21][22] Its specificity for cathepsin B allows for a more targeted comparison of N'-Cyanobenzenecarboximidamide's inhibitory profile.[15][19]

Experimental Design and Protocols

A systematic approach is essential for accurately characterizing the inhibitory properties of N'-Cyanobenzenecarboximidamide. The following experimental workflow is recommended:

Diagram: Experimental Workflow for Inhibitor Benchmarking

G cluster_prep Preparation cluster_assay Primary Screening cluster_moa Mechanism of Action cluster_analysis Data Analysis & Comparison prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) ic50 IC50 Determination (Dose-Response) prep_reagents->ic50 Proceed to screening kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics If active reversibility Reversibility Assay (e.g., Dialysis or Rapid Dilution) kinetics->reversibility analysis Data Analysis and Comparative Assessment reversibility->analysis

Caption: A streamlined workflow for comprehensive inhibitor characterization.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[23][24] A lower IC50 value indicates a more potent inhibitor. This protocol outlines a fluorometric assay for determining the IC50 of N'-Cyanobenzenecarboximidamide, E-64, and CA-074 against cathepsin B.

Materials:

  • Purified human cathepsin B

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • N'-Cyanobenzenecarboximidamide, E-64, and CA-074 stock solutions in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of N'-Cyanobenzenecarboximidamide, E-64, and CA-074 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 20 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with assay buffer and DMSO as a vehicle control.

  • Add 40 µL of cathepsin B solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

  • Monitor the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

Protocol 2: Mechanism of Action Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development.[26][27] These studies determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Vary the substrate concentration while keeping the inhibitor concentration constant.

  • Measure the initial reaction rates at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) to determine the mode of inhibition.[23]

    • Competitive inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

    • Uncompetitive inhibition: Both Km and Vmax decrease.

Protocol 3: Reversibility Assay

This assay determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

Procedure (Rapid Dilution Method):

  • Incubate a concentrated solution of cathepsin B with a high concentration of N'-Cyanobenzenecarboximidamide for a set period.

  • Rapidly dilute the enzyme-inhibitor complex into an assay solution containing the substrate.

  • Monitor the enzyme activity over time.

    • Reversible inhibition: A rapid recovery of enzyme activity will be observed.

    • Irreversible inhibition: Enzyme activity will not recover significantly.

Data Analysis and Comparative Summary

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison between N'-Cyanobenzenecarboximidamide and the reference inhibitors.

InhibitorIC50 (nM)Mechanism of ActionReversibility
N'-Cyanobenzenecarboximidamide Experimental ValueDetermined from Kinetic StudiesDetermined from Reversibility Assay
E-64 ~9 (for papain)[17]Covalent, IrreversibleIrreversible[16][17][18]
CA-074 2-5 (Ki)[19]Covalent, IrreversibleIrreversible[19]

Diagram: Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate I_comp Inhibitor ES->E -S P Product ES->P EI_comp->E -I E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate I_nc Inhibitor ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product ES_nc->P_nc EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Caption: Visual representation of competitive and non-competitive inhibition.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of N'-Cyanobenzenecarboximidamide as a potential cysteine protease inhibitor. By following these detailed protocols and comparing the results to well-characterized inhibitors like E-64 and CA-074, researchers can gain valuable insights into the potency, mechanism of action, and therapeutic potential of this novel compound. Rigorous and objective benchmarking is a critical step in the drug discovery pipeline, and the methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data.

References

  • Benchchem. (n.d.). Mechanism of Action of Cysteine Protease Inhibitors: A Technical Guide.
  • Pubmed. (n.d.). Inhibitors of cathepsin B.
  • Pubmed. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives.
  • Patsnap Synapse. (2024). What are cysteine protease inhibitors and how do they work?.
  • Wikipedia. (n.d.). E-64.
  • Santa Cruz Biotechnology. (n.d.). cathepsin B Inhibitors.
  • Selleck Chemicals. (n.d.). E-64 Cysteine Protease inhibitor.
  • Patsnap Synapse. (2024). What are CTSB inhibitors and how do they work?.
  • APExBIO. (n.d.). E-64 – Cysteine Protease Inhibitor.
  • AG Scientific. (n.d.). E-64, Cysteine Protease Inhibitor: Frequently Asked Questions.
  • MedchemExpress.com. (n.d.). CA-074 | Cathepsin B Inhibitor.
  • Pubmed. (2002). CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells.
  • Bentham Science. (n.d.). Inhibitors of Cathepsin B.
  • PMC - NIH. (n.d.). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B.
  • PLOS One. (2024). Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery.
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • edX. (n.d.). IC50 Determination.
  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes.
  • Biochemistry. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B.
  • Cayman Chemical. (n.d.). CA-074 (CAS Number: 134448-10-5).
  • Guidechem. (n.d.). N'-CYANOBENZENECARBOXIMIDAMIDE 17513-09-6 wiki.
  • ChemBK. (n.d.). N'-cyanobenzamidine.
  • Pubmed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor.
  • ChemicalBook. (n.d.). N'-CYANOBENZENECARBOXIMIDAMIDE CAS#: 17513-09-6.
  • (n.d.). Enzyme Inhibitors Role.
  • ChemicalBook. (2023). N'-CYANOBENZENECARBOXIMIDAMIDE | 17513-09-6.
  • Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.
  • Organic Chemistry Portal. (2020). Cyanamide synthesis by N-substitution.
  • Organic Chemistry Portal. (2019). Cyanamide synthesis by cyanation.
  • Benchchem. (n.d.). A Detailed Protocol for IC50 Determination of Chitinase-IN-5.

Sources

in vitro vs in vivo efficacy of N'-Cyanobenzenecarboximidamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Efficacy of N'-Cyanobenzenecarboximidamide Derivatives as IDO1 Inhibitors

Introduction: A Tale of a Privileged Scaffold in Immuno-Oncology

The N'-cyanobenzenecarboximidamide scaffold has emerged as a cornerstone in the development of potent enzyme inhibitors, particularly within the highly competitive field of immuno-oncology. This structural motif is central to a class of small molecules designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme that tumors exploit to create an immunosuppressive microenvironment and evade immune destruction.[][2]

IDO1 accomplishes this by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines.[][3] The resulting local tryptophan depletion starves proliferative effector T cells, while the accumulation of kynurenine actively induces the differentiation and activation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[4] Consequently, inhibiting IDO1 has been a major therapeutic goal to restore T-cell function and synergize with other immunotherapies, such as checkpoint inhibitors.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of two prominent N'-cyanobenzenecarboximidamide derivatives that have progressed to clinical trials: Epacadostat (INCB024360) and Navoximod (GDC-0919) . By examining the preclinical data that supported their development, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this important class of inhibitors.

The IDO1 Pathway: A Key Checkpoint of Immune Tolerance

To appreciate the function of these inhibitors, one must first understand the pathway they target. In inflammatory conditions, such as the tumor microenvironment, the cytokine interferon-gamma (IFN-γ) potently upregulates IDO1 expression in both tumor cells and antigen-presenting cells (APCs).[3] This initiates the catabolism of tryptophan, leading to a cascade of immunosuppressive effects.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Inhibitor Therapeutic Intervention Tumor_Cell Tumor Cell / APC IDO1_exp IDO1 Expression Tumor_Cell->IDO1_exp upregulates T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Inhibitor N'-Cyanobenzenecarboximidamide (Epacadostat, Navoximod) IDO1 IDO1 Enzyme Inhibitor->IDO1 inhibits IFNg IFN-γ IFNg->Tumor_Cell stimulates IDO1_exp->IDO1 Kynurenine Kynurenine IDO1->Kynurenine catabolizes to T_Cell_Inhibition Inhibition of Proliferation & Function IDO1->T_Cell_Inhibition via Trp depletion Tryptophan Tryptophan Tryptophan->T_Cell essential for Tryptophan->IDO1 substrate Treg_Activation Activation & Proliferation Kynurenine->Treg_Activation Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Immune_Evasion Treg_Activation->Immune_Evasion

Comparative In Vitro Efficacy

The initial characterization of any potential drug candidate begins with rigorous in vitro testing to determine its potency, selectivity, and cellular activity. Both Epacadostat and Navoximod have demonstrated high potency against the IDO1 enzyme.

ParameterEpacadostat (INCB024360)Navoximod (GDC-0919)
Enzymatic IC₅₀ / Kᵢ IC₅₀: ~10-72 nM[4][5]Kᵢ: 7 nM; EC₅₀: 75 nM[6][7]
Cell-Based Potency HeLa cells IC₅₀: 7.4 nM[8][9]Human DC MLR ED₅₀: 80 nM[6]
IFN-γ induced whole blood IC₅₀: 125 nM[8][9]Mouse DC OT-I suppression ED₅₀: 120 nM[6][7]
Selectivity >1,000-fold vs. IDO2 and TDO[8][9]Highly selective for IDO1[10]
Mechanism of Action Reversible, competitive inhibitor[4]Potent IDO1 pathway inhibitor[6][7]

Analysis of In Vitro Data:

  • Potency: Both molecules exhibit nanomolar potency in enzymatic and cell-based assays. Epacadostat shows a particularly low IC₅₀ of 7.4 nM in HeLa cells, indicating excellent cell permeability and target engagement.[8][9] Navoximod's potency is often described by its functional effect (ED₅₀) in mixed lymphocyte reaction (MLR) assays, where it effectively restores T-cell responses suppressed by IDO-expressing dendritic cells (DCs) at a concentration of 80 nM.[6]

  • Selectivity: A critical feature for any targeted therapy is selectivity, which minimizes off-target effects. Epacadostat demonstrates outstanding selectivity, being over 1,000 times more potent against IDO1 than the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), which also metabolize tryptophan.[8][9]

  • Functional Restoration: Beyond simple enzyme inhibition, the key therapeutic goal is to restore immune cell function. Both compounds effectively reverse IDO-induced T-cell suppression in vitro, a crucial proof-of-concept for their immunomodulatory potential.[4][6]

Protocol: HeLa Cell-Based IDO1 Inhibition Assay

This protocol describes a standard method for evaluating the cellular potency of IDO1 inhibitors, leveraging the induction of IDO1 in HeLa cells by IFN-γ.

Causality and Self-Validation: This assay is designed to be self-validating. The inclusion of an "IFN-γ stimulated, no inhibitor" control confirms that the IDO1 pathway is active and producing kynurenine. The "unstimulated" control establishes the basal kynurenine level. The dose-response curve of the inhibitor against the stimulated cells directly quantifies its cellular potency (IC₅₀), validating its ability to penetrate cells and engage the target in a native environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the N'-cyanobenzenecarboximidamide derivative (e.g., Epacadostat) in cell culture medium. A typical concentration range would be from 10 µM down to low nanomolar or picomolar levels.

  • Stimulation and Treatment:

    • To appropriate wells, add recombinant human IFN-γ to a final concentration of 50 ng/mL. This step is crucial as it induces the expression of the IDO1 enzyme.

    • Simultaneously, add the various concentrations of the test compound to the IFN-γ stimulated wells.

    • Include controls: unstimulated cells (medium only), stimulated cells (IFN-γ only, no inhibitor), and vehicle controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow for IDO1 expression and subsequent tryptophan catabolism.

  • Kynurenine Measurement:

    • Carefully collect 150 µL of supernatant from each well.

    • Add 75 µL of 30% trichloroacetic acid (TCA) to each supernatant sample to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the clarified supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. A yellow color will develop in the presence of kynurenine.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Subtract the background absorbance from the unstimulated wells.

    • Plot the absorbance (proportional to kynurenine concentration) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed HeLa Cells (96-well plate) C 3. Add IFN-γ (50 ng/mL) + Inhibitor to Cells A->C B 2. Prepare Serial Dilution of Inhibitor B->C D 4. Incubate 48h (37°C, 5% CO₂) C->D E 5. Collect Supernatant & Hydrolyze with TCA D->E F 6. Add Ehrlich's Reagent (Color Development) E->F G 7. Read Absorbance (490nm) F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H

Comparative In Vivo Efficacy

The true test of a drug candidate lies in its performance in vivo, where pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a complex biological system are assessed.

ParameterEpacadostat (INCB024360)Navoximod (GDC-0919)
Animal Models CT26 colon carcinoma[5][8]B16F10 melanoma[6][7]
B16-GM-CSF melanoma[11]Murine glioma[7]
Pharmacodynamics (PD) Dose-dependent reduction of kynurenine in plasma, tumor, and lymph nodes.[5] 50 mg/kg dose reduced kynurenine to basal levels.[8][9]A single oral dose reduces plasma and tissue kynurenine by ~50%.[6][12]
Monotherapy Efficacy Suppressed tumor growth in immunocompetent mice, but not in immunodeficient mice, demonstrating immune-dependency.[4]As a single agent, does not demonstrate significant anti-tumor activity.[7] Stable disease observed in some patients in Phase I.[13]
Combination Efficacy Synergizes with checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor activity.[4]Markedly enhances anti-tumor responses when combined with cancer vaccines or radiotherapy.[6][7]
Oral Bioavailability Good oral bioavailability in rats, dogs, and monkeys.[8]Orally bioavailable (F > 70%) with a favorable PK profile.[6]

Analysis of In Vivo Data:

  • Pharmacodynamics: Both drugs effectively inhibit the IDO1 pathway in vivo, confirmed by significant reductions in the key biomarker, kynurenine.[5][12] This demonstrates successful target engagement in a whole-animal system.

  • Immune-Dependent Action: The observation that Epacadostat's anti-tumor effect is lost in immunodeficient mice is a critical piece of evidence.[4] It confirms that the drug's mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the immune system to fight the tumor.

  • Combination Strategy: The preclinical data strongly suggested that the primary strength of these IDO1 inhibitors lies in combination therapy.[4][6] While monotherapy effects were modest, combining them with agents that promote T-cell activation (like checkpoint inhibitors or vaccines) led to dramatic and synergistic anti-tumor responses.[4][12] This is logical, as inhibiting the immunosuppressive IDO1 pathway is most impactful when there is a concurrent effort to stimulate an anti-tumor immune response.

Protocol: Murine Syngeneic Tumor Model for Efficacy Testing

This protocol outlines a typical in vivo study to assess the efficacy of an IDO1 inhibitor in an immunocompetent mouse model.

Causality and Self-Validation: The use of a syngeneic model (e.g., CT26 tumors in Balb/c mice) is paramount, as it ensures a fully functional immune system that can be modulated by the drug. The "vehicle control" group validates that the tumor grows as expected, while the "inhibitor monotherapy" group assesses single-agent efficacy. A "combination therapy" arm (e.g., with an anti-PD-1 antibody) tests for synergistic effects. Comparing efficacy in immunocompetent versus immunodeficient mice (a separate, confirmatory study) validates the immune-mediated mechanism of action.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate immunocompetent mice (e.g., 6-8 week old female Balb/c mice) for one week under standard housing conditions.

  • Tumor Implantation:

    • Harvest syngeneic tumor cells (e.g., CT26 colon carcinoma) from culture during their exponential growth phase.

    • Inject 1 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=10 mice/group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., CMC-Na) orally, once or twice daily.

    • Group 2 (Inhibitor Monotherapy): Administer the N'-cyanobenzenecarboximidamide derivative (e.g., Epacadostat at 100 mg/kg) orally on the same schedule.

    • Group 3 (Combination Therapy): Administer the inhibitor orally and a second agent (e.g., anti-PD-1 antibody) via intraperitoneal injection on its respective schedule.

  • Monitoring and Endpoints:

    • Continue to measure tumor volumes and body weights every 2-3 days.

    • At the end of the study (or at intermediate time points), collect blood via cardiac puncture for plasma kynurenine analysis (PD biomarker).

    • Excise tumors for weight measurement and potential downstream analysis (e.g., immune cell infiltration by flow cytometry or IHC).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

    • Analyze PD data to confirm target engagement.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Implant Syngeneic Tumor Cells (e.g., CT26) B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatments: - Vehicle - Inhibitor - Combination C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Collect Blood (Plasma Kynurenine) & Tumors E->F G 7. Analyze Tumor Growth Inhibition & PD Biomarkers F->G

Conclusion: From Preclinical Promise to Clinical Complexity

The N'-cyanobenzenecarboximidamide derivatives Epacadostat and Navoximod are exemplary immuno-oncology drug candidates that exhibit potent and selective IDO1 inhibition in vitro and translate this activity into effective pharmacodynamic modulation and immune-mediated anti-tumor efficacy in vivo, particularly in combination settings.[4][5][6] The preclinical data for both compounds provided a robust and compelling rationale for their advancement into human clinical trials.

However, the journey of these molecules also serves as a crucial lesson in drug development. Despite the strong preclinical synergy, the pivotal Phase III ECHO-301 trial of Epacadostat combined with the anti-PD-1 antibody Pembrolizumab in melanoma patients failed to show a benefit over Pembrolizumab alone.[4] This outcome underscores the immense complexity of the human tumor microenvironment and the challenges of translating even the most promising preclinical findings into clinical success. Future research on this scaffold will undoubtedly focus on identifying predictive biomarkers and patient populations that are most likely to benefit from the potent immunomodulatory effects of IDO1 inhibition.

References

  • Yue, E. W., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology, 9, 2367. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • FermaScence. (2023). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. fermascence.com. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

  • Spahn, J., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Cancer Chemotherapy and Pharmacology, 81(6), 1101-1109. [Link]

  • Shibata, K., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(3), 444-454. [Link]

  • Li, M., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1243577. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N'-Cyanobenzenecarboximidamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. N'-Cyanobenzenecarboximidamide, a compound of interest in various research applications, necessitates a disposal protocol that is both rigorous and meticulously documented. This guide provides an in-depth, procedural framework for the proper disposal of N'-Cyanobenzenecarboximidamide, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. N'-Cyanobenzenecarboximidamide (CAS No. 17513-09-6) is a compound that requires careful handling due to its potential health effects.

Known Hazards:

  • Acute Oral Toxicity: N'-Cyanobenzenecarboximidamide is classified as harmful if swallowed (H302), indicated by the GHS07 "Warning" pictogram.[1] Ingestion can lead to adverse health effects, and immediate medical attention should be sought if this occurs.

  • Incompletely Characterized Hazards: It is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] Therefore, a conservative approach is warranted, treating it as potentially hazardous through other routes of exposure (e.g., dermal, inhalation).

Due to the limited toxicological data, all personnel handling N'-Cyanobenzenecarboximidamide should wear appropriate Personal Protective Equipment (PPE) as detailed in the table below.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.Provides a sufficient barrier against accidental skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne particles of the compound.
Lab Coat Standard, fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling any dust or aerosolized particles, especially given the unknown inhalation hazards.
Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended chemical reactions and ensuring that waste is disposed of in the most appropriate manner. The following protocol outlines the necessary steps for the segregation and collection of N'-Cyanobenzenecarboximidamide waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Designate a specific, sealed, and chemically resistant container for "Hazardous Waste: N'-Cyanobenzenecarboximidamide". Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Collection of Solid Waste:

    • Using a dedicated spatula or scoop, carefully transfer any solid residual of N'-Cyanobenzenecarboximidamide into the designated hazardous waste container.

    • Decontaminate any laboratory equipment (e.g., beakers, flasks, weighing boats) that has been in contact with the compound by rinsing it three times with a suitable organic solvent, such as acetone or ethanol.

    • Collect this solvent rinsate in a separate, clearly labeled hazardous waste container for "Halogenated/Non-halogenated Organic Solvents" (as appropriate to the solvent used). This rinsate must be treated as hazardous waste.[4]

  • Collection of Liquid Waste (Solutions):

    • If N'-Cyanobenzenecarboximidamide is in a solution, transfer the solution to a labeled, sealed, and chemically compatible container for liquid hazardous waste.

    • On the label, clearly indicate the solvent used and the approximate concentration of N'-Cyanobenzenecarboximidamide.

  • Container Labeling: All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "N'-Cyanobenzenecarboximidamide". For mixtures, list all components and their approximate percentages.[4]

    • The date when the waste was first added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).

    • Appropriate hazard pictograms (GHS07 for N'-Cyanobenzenecarboximidamide).

  • Storage:

    • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage area.

    • Ensure that the waste container is kept closed at all times, except when adding waste.[4]

    • Do not mix N'-Cyanobenzenecarboximidamide waste with incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizing agents to prevent any potential reactions.[5]

Disposal Methodology: Incineration as the Preferred Route

Given the known oral toxicity and the lack of comprehensive environmental fate data for N'-Cyanobenzenecarboximidamide, the recommended disposal method is incineration at a licensed hazardous waste disposal facility.[2] This method ensures the complete thermal destruction of the compound, thereby minimizing the potential for environmental contamination.

Disposal Workflow:

Caption: Workflow for the disposal of N'-Cyanobenzenecarboximidamide.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container for N'-Cyanobenzenecarboximidamide.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Compliance and Documentation

All procedures for the disposal of N'-Cyanobenzenecarboximidamide must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the principal investigator and the institution to ensure full compliance.

Maintain a detailed inventory of all hazardous waste, including the generation date, quantity, and composition. This documentation is essential for regulatory reporting and for the safe management of chemical waste within the institution.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of N'-Cyanobenzenecarboximidamide, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemexpress. (n.d.). CAS 17513-09-6|N'-Cyanobenzenecarboximidamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N'-Cyanobenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and logistical information for handling N'-Cyanobenzenecarboximidamide (CAS No. 17513-09-6).[1][2] The protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, transforming safety from a checklist into an integrated, scientifically-driven practice.

Hazard Assessment: Understanding the Risks

N'-Cyanobenzenecarboximidamide is a compound that demands respect. A thorough risk assessment is the foundational step for any operational plan. Its primary hazards, as identified in safety data sheets, are summarized below. The causality is clear: the compound's reactivity necessitates robust barriers to prevent accidental exposure.

Hazard ClassificationGHS CodePotential EffectAuthoritative Source
Acute Toxicity (Oral)H302Harmful if swallowed.[1]ChemScene[1]
Skin IrritationH315Causes skin irritation.[3]AK Scientific, Inc.[3]
Serious Eye IrritationH319Causes serious eye irritation.[4][5]Chem Service, Fisher Scientific[4][5]
Respiratory IrritationH335May cause respiratory irritation.[3]AK Scientific, Inc.[3]

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and can be harmful.[1] This classification dictates the minimum level of personal protective equipment (PPE) required.

Core Protective Measures: Your Essential PPE Arsenal

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create a comprehensive barrier between the researcher and the chemical. For N'-Cyanobenzenecarboximidamide, the following PPE is mandatory.

Eye and Face Protection: Shielding Against Irritation
  • Why: The compound is classified as causing "serious eye irritation".[4][5] Accidental splashes can lead to significant discomfort and potential injury. Standard prescription glasses are inadequate as they do not provide a seal against splashes.[6]

  • What to Use:

    • Minimum: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes.

    • Recommended for Splash Risks: A full-face shield worn over safety goggles. This provides an additional layer of protection for the entire face.[6][7]

  • Logistical Prerequisite: An eyewash station must be located within a 10-second travel distance from the workstation.[8]

Skin and Body Protection: Preventing Dermal Contact
  • Why: The compound is a known skin irritant.[3] Direct contact can cause redness, pain, and inflammation.[4] Protective clothing prevents the chemical from contacting the skin and permeating into everyday clothes.

  • What to Use:

    • Gloves: Use appropriate chemical-resistant gloves.[4] Nitrile gloves are a common starting point, but always consult the glove manufacturer's resistance chart for specific breakthrough times. For tasks with a higher risk of splashes or prolonged handling, consider double-gloving.

    • Coat/Gown: A standard, fully-buttoned laboratory coat is required for low-volume handling. For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant gown or apron over the lab coat is recommended.[9]

Respiratory Protection: Guarding Against Inhalation
  • Why: N'-Cyanobenzenecarboximidamide may cause respiratory irritation.[3] This is particularly relevant when handling the solid powder, which can become airborne, or when working with solutions that may produce vapors or aerosols.

  • What to Use:

    • Primary Control: All handling of this compound should occur within a certified chemical fume hood to minimize airborne concentrations.[4][10]

    • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below safe limits, respiratory protection is required. Use a NIOSH-approved respirator equipped with cartridges suitable for organic vapors and particulates.[4][8] A professional fit test is mandatory to ensure the respirator provides an adequate seal.

Operational Plan: A Step-by-Step Guide to Safety

A self-validating protocol ensures that safety checks are built into the workflow. The following steps provide a clear, procedural guide for handling N'-Cyanobenzenecarboximidamide.

Workflow for Safe Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Fume Hood Certification is Current A->B C 3. Assemble All Required PPE B->C D 4. Don PPE Correctly (see Donning Protocol) C->D E 5. Handle Chemical Exclusively Inside Fume Hood D->E F 6. Keep Container Tightly Closed When Not in Use E->F G 7. Segregate Waste into Labeled Hazardous Waste Container F->G H 8. Clean and Decontaminate Work Surface G->H I 9. Doff PPE Correctly (see Doffing Protocol) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for N'-Cyanobenzenecarboximidamide.

Protocol for Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat or chemical-resistant gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat or gown. If double-gloving, don the inner pair first.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves (if used), followed by the inner pair. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten and peel it away from your body, turning it inside out as you remove it to contain any contamination.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove without touching the front of the device.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]

Disposal Plan: Responsible Waste Management

  • Chemical Waste: All solid waste (unused chemical, contaminated wipes, etc.) and liquid waste containing N'-Cyanobenzenecarboximidamide must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not empty into drains.[8]

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, must be disposed of as hazardous chemical waste.

  • Disposal Vendor: The final disposal of the hazardous waste container must be handled by a licensed environmental waste management company, in accordance with all local, regional, and national regulations.[3][4][8]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][11]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][11]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor immediately. Do not induce vomiting.[4][11]

By adhering to these scientifically-grounded protocols, you build a system where safety is an inherent part of the research process, protecting yourself, your colleagues, and the integrity of your work.

References

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  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved January 3, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.